molecular formula C9H7NO6 B1603837 4-(Methoxycarbonyl)-2-nitrobenzoic acid CAS No. 55737-66-1

4-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1603837
CAS No.: 55737-66-1
M. Wt: 225.15 g/mol
InChI Key: VULISSQANNKDCH-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycarbonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULISSQANNKDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619858
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55737-66-1
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-2-nitrobenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, spectral characteristics, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: A Molecule of Interest

This compound, with the PubChem CID 21906474, is an aromatic carboxylic acid bearing both a nitro group and a methoxycarbonyl (methyl ester) group.[1] Its structure, a substituted benzoic acid, positions it as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in pharmaceuticals and materials science. The interplay of the electron-withdrawing nitro group and the ester functionality on the aromatic ring dictates its reactivity and chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and purification.

PropertyValueSource
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 55737-66-1[2]
Appearance Expected to be a solidInferred from related compounds
Solubility Insoluble in water.[2]
Storage Temperature Keep Cold[2]

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

G start Dimethyl 2-nitroterephthalate intermediate Selective Hydrolysis start->intermediate product This compound intermediate->product reagents NaOH (1 eq.), H2O/MeOH reagents->intermediate

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is a conceptual outline based on the selective hydrolysis of a diester. The precise reaction conditions would require experimental optimization.

  • Reaction Setup: To a solution of dimethyl 2-nitroterephthalate (1 equivalent) in a mixture of methanol and water, add a solution of sodium hydroxide (1 equivalent) dropwise at room temperature.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acid product.

  • Work-up: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute solution of hydrochloric acid until a precipitate is formed.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Selective Hydrolysis: The use of one equivalent of sodium hydroxide is crucial for the selective hydrolysis of one of the two ester groups. The nitro group's electron-withdrawing effect can influence the reactivity of the adjacent ester group, potentially allowing for regioselective hydrolysis.

  • Solvent System: A mixture of methanol and water is often used for hydrolysis reactions to ensure the solubility of both the organic substrate and the inorganic base.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous solutions.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on the analysis of its functional groups and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and doublets of doublets). The proton ortho to the nitro group is expected to be the most downfield.

  • Methoxy Protons (3H): The methyl group of the ester will appear as a sharp singlet, likely in the region of δ 3.9-4.1 ppm.

  • Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbons: Two signals are expected for the carbonyl carbons of the carboxylic acid and the ester, likely in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

  • Methoxy Carbon: A signal for the methoxy carbon should appear around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching vibrations are anticipated. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the ester C=O stretch will be at a slightly higher frequency, around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-O Stretch (Ester and Carboxylic Acid): C-O stretching bands will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 225 would be expected. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 194), the carboxyl group (-COOH, m/z 180), and potentially the nitro group (-NO₂, m/z 179).

Reactivity and Chemical Logic

The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the methyl ester.

G cluster_0 Reactivity Profile cluster_1 Carboxylic Acid cluster_2 Nitro Group cluster_3 Aromatic Ring main This compound ester Esterification main->ester amide Amide Formation main->amide acid_chloride Acid Chloride Formation main->acid_chloride reduction Reduction to Amine main->reduction nucleophilic Nucleophilic Aromatic Substitution (activated by NO2) main->nucleophilic

Caption: Reactivity profile of this compound.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation. These reactions provide a handle for further molecular elaboration.

  • Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical and dye intermediates, as it introduces a nucleophilic amino group.

  • Aromatic Ring: The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Applications in Research and Development

Substituted nitrobenzoic acids are crucial intermediates in various fields of chemical synthesis.

  • Pharmaceutical Synthesis: The reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of biologically active molecules. The resulting aminobenzoic acid derivatives are precursors to various pharmaceuticals.

  • Dye and Pigment Industry: Nitroaromatic compounds are often used in the synthesis of dyes and pigments. The nitro group acts as a chromophore, and its conversion to an amino group allows for diazotization and coupling reactions to produce azo dyes. For instance, the related compound 2-Nitroterephthalic Acid-1-Methyl Ester is a precursor for Pigment Red 188.[3]

  • Materials Science: The rigid, substituted aromatic core of this molecule can be incorporated into polymers and other materials to impart specific thermal or electronic properties.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for 2-NITRO-4-METHOXYCARBONYL BENZOIC ACID (CAS 55737-66-1).[4] As with all laboratory chemicals, it should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, dye, and materials science industries. While detailed experimental data for this specific compound is not extensively documented in public literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous structures. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their synthetic endeavors.

References

4-(Methoxycarbonyl)-2-nitrobenzoic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 4-(Methoxycarbonyl)-2-nitrobenzoic acid Structural Analysis

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth analysis of the structural elucidation of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to offer a narrative grounded in expertise, explaining the causal logic behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for structural confirmation.

Introduction: The Molecular Blueprint

This compound is a bespoke chemical entity of significant interest in synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a methyl ester, and a nitro group strategically positioned on a benzene ring, makes it a versatile precursor in the synthesis of complex organic molecules, including novel pharmaceutical agents. The molecular formula is C₉H₇NO₆, and it has a molecular weight of approximately 225.15 g/mol .[1][2] An unambiguous and thorough structural characterization is not merely a quality control checkpoint; it is the foundational bedrock upon which all subsequent research and development rests. Ensuring the precise connectivity and stereochemistry is paramount for reproducible and reliable outcomes.

Core Methodologies for Structural Elucidation

A singular analytical technique is insufficient to fully characterize a molecule of this complexity. Instead, we rely on a synergistic suite of spectroscopic and spectrometric methods. Each provides a unique and orthogonal piece of data, which, when combined, creates a high-fidelity structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing definitive insights into the carbon-hydrogen framework.

Expertise & Causality: We employ both ¹H and ¹³C NMR to build a complete picture. The chemical shifts (δ) are dictated by the electronic environment of each nucleus. The highly electron-withdrawing nitro (-NO₂) and carbonyl (-COOH, -COOCH₃) groups will deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum allows us to identify and quantify every unique proton in the molecule. For this compound, we anticipate four distinct signals. The three aromatic protons will form a complex splitting pattern due to spin-spin coupling, a direct consequence of their relative positions (ortho, meta).

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0 Broad Singlet 1H -COOH The acidic proton is highly deshielded and often broad due to chemical exchange.
~8.5 Doublet 1H H-3 Positioned ortho to two strongly withdrawing groups (nitro and carboxylic acid), resulting in significant deshielding.
~8.3 Doublet of Doublets 1H H-5 Coupled to both H-3 and H-6, and deshielded by the para-nitro and ortho-methoxycarbonyl groups.
~8.1 Doublet 1H H-6 Primarily influenced by the adjacent methoxycarbonyl group.

| ~4.0 | Singlet | 3H | -OCH₃ | These protons are isolated, lacking adjacent protons to couple with, hence appearing as a sharp singlet. |

¹³C NMR Spectroscopy: The Carbon Backbone

This technique provides a count of the unique carbon atoms and information about their chemical nature (e.g., C=O, aromatic C-H, aromatic C-quaternary).

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~167 -C OOH Carbonyl carbon of the carboxylic acid, typically found in this downfield region.
~165 -C OOCH₃ Carbonyl carbon of the ester, slightly upfield from the acid carbonyl.
~149 C-2 Quaternary carbon directly attached to the electron-withdrawing nitro group.
~136-125 Aromatic C-H Aromatic carbons bonded to hydrogen.
~135 & ~132 Aromatic C-Quaternary Quaternary carbons at positions 1 and 4.

| ~53 | -OC H₃ | The sp³ hybridized methyl carbon of the ester group. |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • Integrate the ¹H signals and assign all peaks in both spectra.

Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the elemental composition. This technique is confirmatory and essential for validating the molecular formula derived from other methods.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion, typically as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. The monoisotopic mass of C₉H₇NO₆ is 225.02734 Da.[3] HRMS should confirm this mass to within a few parts per million (ppm), providing high confidence in the elemental formula. Fragmentation patterns can also offer structural clues, such as the characteristic loss of the methoxy group (-OCH₃, 31 Da) or the nitro group (-NO₂, 46 Da).[2]

Experimental Protocol: High-Resolution MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes across a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₉H₇NO₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: The spectrum of this compound will be a superposition of the characteristic absorptions of its constituent parts. The presence of two distinct carbonyl groups (acid and ester) and a nitro group provides a unique and easily identifiable fingerprint.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad) O-H Stretch Carboxylic Acid
~1735 C=O Stretch Methyl Ester
~1700 C=O Stretch Carboxylic Acid
~1600, ~1470 C=C Stretch Aromatic Ring
~1530 (asymmetric), ~1350 (symmetric) N-O Stretch Nitro Group

| ~1280 | C-O Stretch | Ester and Carboxylic Acid |

Note: These values are adapted from standard IR correlation tables and data for similar compounds.[4][5][6]

Workflow for FT-IR Sample Analysis (ATR)

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

X-ray Crystallography: The Definitive 3D Structure

While the spectroscopic methods described above define the molecular constitution, single-crystal X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[7] It is the ultimate arbiter of structure.

Expertise & Causality: This technique would not only confirm the atomic connectivity but also provide precise bond lengths, bond angles, and torsional angles. For this molecule, it would definitively establish the relative orientations of the three substituent groups on the benzene ring. Steric hindrance between the adjacent carboxylic acid and nitro groups would likely force them out of the plane of the benzene ring, a detail that crystallography can precisely quantify. A study on the related isomer, 2-Methoxycarbonyl-6-nitrobenzoic acid, revealed significant out-of-plane dihedral angles for all three substituents, a phenomenon highly likely in the target molecule as well.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow diffraction-quality single crystals, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.

The Self-Validating System: A Triad of Trust

The power of this analytical approach lies not in any single technique but in their logical interdependence. This creates a self-validating system where each result must be consistent with the others.

Expertise & Causality: The molecular formula confirmed by HRMS must be explainable by the NMR data (the number of protons and carbons) and the functional groups identified by FT-IR. The fragments seen in the mass spectrum must correspond to logical cleavages of the structure proposed by NMR. X-ray crystallography, if performed, provides the ultimate validation of the connectivity deduced from spectroscopy. Any inconsistency in this web of data signals an error in interpretation or an issue with sample purity, ensuring a trustworthy and robust final structure.

Logical Relationship of Analytical Techniques

Structural_Validation NMR NMR (¹H & ¹³C) MS Mass Spec (HRMS) NMR->MS Consistency FTIR FT-IR NMR->FTIR Consistency Structure Confirmed Structure NMR->Structure C-H Framework Connectivity MS->FTIR Consistency MS->Structure Molecular Formula (Exact Mass) FTIR->Structure Functional Groups Present

Caption: Interlocking data from orthogonal techniques for structural validation.

References

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a methyl ester, and a nitro group, offers versatile handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-proven experimental protocols, and present comparative data to inform strategic synthetic planning. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive and practical resource for professionals in the field.

Introduction: Significance and Applications

This compound, also known as 2-nitroterephthalic acid 4-methyl ester, is a crucial intermediate in the synthesis of a variety of pharmacologically active agents and functional materials. The strategic placement of its functional groups allows for selective transformations. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic compounds and amides. The carboxylic acid and methyl ester moieties provide orthogonal handles for amide bond formation, esterification, or hydrolysis, enabling the construction of complex molecules with precise control. Its applications in drug development are notable, serving as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.

Primary Synthesis Pathway: From Dimethyl Terephthalate

The most common and economically viable route to this compound commences with the readily available and inexpensive starting material, dimethyl terephthalate. This pathway involves two key transformations: regioselective nitration followed by selective monohydrolysis of the resulting diester.

Step 1: Regioselective Nitration of Dimethyl Terephthalate

The introduction of a nitro group onto the aromatic ring of dimethyl terephthalate is the critical first step. The ester groups are moderately deactivating and meta-directing. However, the reaction conditions can be controlled to achieve regioselective nitration at the 2-position.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of dimethyl terephthalate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields dimethyl 2-nitroterephthalate.

Experimental Protocol: Synthesis of Dimethyl 2-nitroterephthalate [1][2]

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 10 g of dimethyl terephthalate to 50 mL of concentrated sulfuric acid.

  • While maintaining the temperature below 20°C, slowly add 5 mL of fuming nitric acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into 100 mL of ice-water with vigorous stirring.

  • A white solid, dimethyl 2-nitroterephthalate, will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with a saturated sodium bicarbonate solution until the pH of the filtrate is approximately 8, followed by washing with water.

  • Dry the resulting white solid to obtain dimethyl 2-nitroterephthalate. The expected yield is approximately 80-83%.[1]

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst to generate the reactive nitronium ion.

  • Fuming Nitric Acid: A stronger nitrating agent than concentrated nitric acid, ensuring efficient nitration.

  • Low Temperature (Ice Bath): Controls the exothermic reaction and minimizes the formation of dinitrated and other side products.

  • Pouring into Ice-Water: Precipitates the product, which is insoluble in water, while the acid catalyst and any unreacted starting material remain in the aqueous solution.

  • Sodium Bicarbonate Wash: Neutralizes any residual acid, which is crucial for the stability of the ester groups in the subsequent step.

Step 2: Selective Monohydrolysis of Dimethyl 2-nitroterephthalate

The second step involves the selective hydrolysis of one of the two methyl ester groups of dimethyl 2-nitroterephthalate. The key to this transformation is achieving monohydrolysis without proceeding to the dicarboxylic acid. The nitro group's electron-withdrawing nature influences the reactivity of the adjacent ester group.

Mechanism: The hydrolysis is typically carried out under basic conditions. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion as a leaving group. The resulting carboxylate is then protonated during the acidic workup to yield the final carboxylic acid product. Achieving selectivity can be challenging, but by carefully controlling the stoichiometry of the base and the reaction temperature, monohydrolysis can be favored.

Experimental Protocol: Synthesis of this compound [3][4]

  • Dissolve dimethyl 2-nitroterephthalate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

  • One Equivalent of Base: Stoichiometric control is crucial to favor monohydrolysis over di-hydrolysis.

  • Low Temperature (0°C): Reduces the reaction rate, allowing for better control and selectivity. It minimizes the hydrolysis of the second ester group.[3]

  • THF/Water Solvent System: THF helps to dissolve the organic substrate, while water is necessary for the hydrolysis reaction, creating a semi-two-phase system that can enhance selectivity.[3]

  • Acidic Workup: Protonates the carboxylate salt formed during the reaction to yield the final carboxylic acid product.

Synthesis Pathway Diagram

Synthesis_Pathway DMT Dimethyl Terephthalate Nitration Nitration DMT->Nitration HNO₃, H₂SO₄ DNT Dimethyl 2-nitroterephthalate Nitration->DNT Hydrolysis Selective Monohydrolysis DNT->Hydrolysis 1. NaOH (1 eq.), THF/H₂O, 0°C 2. HCl Target 4-(Methoxycarbonyl)- 2-nitrobenzoic acid Hydrolysis->Target

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathways

While the route from dimethyl terephthalate is the most common, alternative pathways exist, which may be advantageous in specific contexts, such as the availability of starting materials or the need to avoid certain reagents.

Pathway 2: Oxidation of Methyl 4-formyl-3-nitrobenzoate

This route begins with methyl 4-formyl-3-nitrobenzoate. The aldehyde functional group can be selectively oxidized to a carboxylic acid.

Mechanism: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective reagent is potassium permanganate (KMnO₄) under basic conditions. The permanganate ion attacks the aldehyde, and through a series of steps involving a manganate ester intermediate, the aldehyde is oxidized to the carboxylate. Acidic workup then yields the carboxylic acid. Other oxidizing agents like chromium trioxide (in the Jones oxidation) can also be employed.

Experimental Protocol: Oxidation of Methyl 4-formyl-3-nitrobenzoate

  • Dissolve methyl 4-formyl-3-nitrobenzoate in a suitable solvent like aqueous acetone or a mixture of t-butanol and water.

  • Add a solution of potassium permanganate slowly to the stirred solution. The reaction is often exothermic and may require cooling.

  • Stir the mixture until the characteristic purple color of the permanganate disappears, indicating its consumption.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Pathway 3: Esterification of 4-Carboxy-2-nitrobenzoic Acid

If 4-carboxy-2-nitrobenzoic acid (2-nitroterephthalic acid) is available, the target molecule can be synthesized through a selective mono-esterification.

Mechanism: Fischer-Speier esterification is a classic method for this transformation.[5][6] The dicarboxylic acid is heated in methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making it more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the methyl ester is formed. Controlling the reaction conditions (e.g., amount of methanol, reaction time) is key to achieving mono-esterification.

Experimental Protocol: Fischer-Speier Esterification of 4-Carboxy-2-nitrobenzoic Acid [6]

  • Suspend 4-carboxy-2-nitrobenzoic acid in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for several hours. Monitor the reaction by TLC.

  • After the reaction reaches the desired level of mono-esterification, cool the mixture.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Comparative Analysis of Synthesis Pathways

Pathway Starting Material Key Transformations Advantages Disadvantages
Primary Dimethyl TerephthalateRegioselective Nitration, Selective MonohydrolysisInexpensive and readily available starting material. High overall yield.Requires careful control of reaction conditions for selectivity.
Alternative 1 Methyl 4-formyl-3-nitrobenzoateOxidation of AldehydeHigh selectivity in the oxidation step.Starting material may be less accessible and more expensive.
Alternative 2 4-Carboxy-2-nitrobenzoic AcidSelective Mono-esterificationDirect route if the dicarboxylic acid is available.Can be difficult to achieve high selectivity for mono-esterification; may result in a mixture of di-ester, mono-ester, and starting material.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through the regioselective nitration of dimethyl terephthalate followed by a controlled selective monohydrolysis. This primary pathway offers high yields from a low-cost starting material. Alternative routes, such as the oxidation of methyl 4-formyl-3-nitrobenzoate or the selective esterification of 4-carboxy-2-nitrobenzoic acid, provide valuable options depending on the availability of precursors and specific experimental constraints. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental protocols is paramount for the successful and reproducible synthesis of this important chemical intermediate. The insights and detailed procedures provided in this guide are intended to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Substituted-2-Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-substituted-2-nitrobenzoic acids, with a primary focus on the widely utilized intermediate, 4-Methoxy-2-nitrobenzoic acid. It is designed for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of the properties, synthesis, and applications of these compounds. This document clarifies the critical distinction between the methoxy and methoxycarbonyl analogs, presents detailed physicochemical data, outlines a validated synthesis protocol, and discusses the relevance of these molecules in modern pharmaceutical research.

Clarification of Nomenclature: Methoxy vs. Methoxycarbonyl

A frequent point of confusion in sourcing and synthesis is the distinction between a methoxy and a methoxycarbonyl group at the 4-position of the 2-nitrobenzoic acid scaffold. The structural difference is significant, leading to distinct chemical properties and molecular weights.

  • 4-Methoxy-2-nitrobenzoic acid contains a methoxy group (-OCH₃) at the C4 position.

  • 4-(Methoxycarbonyl)-2-nitrobenzoic acid features a methyl ester group (-COOCH₃) at the C4 position, making it a dicarboxylic acid derivative.

This guide will focus predominantly on 4-Methoxy-2-nitrobenzoic acid due to its more prevalent use as a synthetic intermediate and the greater availability of technical data. A summary of the key identifiers for both compounds is provided below for clarity.

Core Compound Profile: 4-Methoxy-2-nitrobenzoic Acid

Molecular and Physicochemical Properties

4-Methoxy-2-nitrobenzoic acid is a key aromatic building block in organic synthesis, valued for its specific substitution pattern that allows for regioselective reactions. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment on the benzene ring, influencing its reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
IUPAC Name 4-methoxy-2-nitrobenzoic acid[1]
CAS Number 33844-21-2[1]
Melting Point 196.5-200.5 °C[2]
Appearance Yellow solid
Synthesis of 4-Methoxy-2-nitrobenzoic Acid

A common and reliable method for the laboratory-scale synthesis of 4-Methoxy-2-nitrobenzoic acid is the oxidation of 4-methyl-3-nitroanisole. The causality behind this choice of precursor lies in the commercial availability of the starting material and the high-yield conversion of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Objective: To synthesize 4-Methoxy-2-nitrobenzoic acid with high purity and yield.

Materials:

  • 4-Methyl-3-nitroanisole (1 equivalent)

  • Potassium permanganate (KMnO₄) (3.5 equivalents)

  • Water (H₂O)

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (e.g., 3.6 g, 18 mmol) and potassium permanganate (e.g., 10 g, 63 mmol) in water (e.g., 200 mL) is refluxed for 24 hours.[2] The prolonged reflux is necessary to drive the oxidation of the relatively stable methyl group to completion.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble manganese dioxide (MnO₂) byproduct is removed by filtration.

  • The filtrate is then acidified to a pH of 2 using 1 N hydrochloric acid.[2] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • The aqueous solution is extracted three times with chloroform (e.g., 3 x 50 mL).[2]

  • The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.[2]

  • The solvent is removed under reduced pressure to yield the crude 4-Methoxy-2-nitrobenzoic acid, which can be further purified by recrystallization if necessary. An expected yield of approximately 80% can be achieved with this method.[2]

SynthesisWorkflow reagents 4-Methyl-3-nitroanisole + KMnO4, H2O reflux Reflux (24h) reagents->reflux Oxidation filtration Filtration reflux->filtration Remove MnO2 acidification Acidification (HCl) filtration->acidification Protonation extraction Liquid-Liquid Extraction (Chloroform) acidification->extraction Isolation drying Drying (MgSO4) extraction->drying Remove H2O evaporation Solvent Evaporation drying->evaporation Concentration product 4-Methoxy-2-nitrobenzoic acid evaporation->product

Caption: Workflow for the synthesis of 4-Methoxy-2-nitrobenzoic acid.

Applications in Research and Drug Development

4-Methoxy-2-nitrobenzoic acid is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups can be selectively modified. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its structural features are valuable in constructing heterocyclic systems and as a scaffold in medicinal chemistry for developing new therapeutic agents. For example, related nitrobenzoic acid derivatives are used in the synthesis of kinase inhibitors for cancer therapy.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-Methoxy-2-nitrobenzoic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the methoxy protons (a singlet around 3.9 ppm), aromatic protons (in the 7-8 ppm region), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm).

    • ¹³C NMR: Expect signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Secondary Compound Profile: this compound

As previously mentioned, this compound is a distinct chemical entity. While less common, it is important for researchers to be aware of its properties to avoid confusion.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₆[5]
Molecular Weight 225.15 g/mol
IUPAC Name 2-nitroterephthalic acid 1-methyl ester
CAS Number Not readily available

Due to its limited commercial availability and literature presence, detailed experimental protocols and applications are not as well-documented as for its methoxy counterpart. Its synthesis would likely involve the selective esterification of 2-nitroterephthalic acid.

Safety and Handling

4-Methoxy-2-nitrobenzoic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide serves as a foundational resource for understanding the chemical nature and practical applications of 4-Methoxy-2-nitrobenzoic acid. By clarifying its identity relative to this compound, providing a robust synthesis protocol, and outlining its utility, this document aims to support the endeavors of researchers and professionals in the field of drug discovery and development. The self-validating nature of the provided synthesis protocol, coupled with detailed characterization data, ensures a high degree of confidence in obtaining the desired chemical entity for further investigation.

References

An In-Depth Technical Guide to the Solubility Profile of 4-(Methoxycarbonyl)-2-nitrobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(methoxycarbonyl)-2-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. Recognizing the current gap in publicly available, extensive solubility data for this specific compound, this document serves as a robust methodological and theoretical resource for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, details a rigorous experimental protocol for its determination using the isothermal gravimetric method, and explains the thermodynamic analysis required to interpret the resulting data. By providing a self-validating experimental design and a thorough theoretical underpinning, this guide empowers researchers to generate the precise and reliable solubility data crucial for process development, formulation, and purification of this important chemical entity.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

This compound (Figure 1) is a significant building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid, a methyl ester, and a nitro group, imparts a unique combination of polarity and reactivity. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and handling in numerous applications.

Figure 1: Chemical Structure of this compound
Molecular Formula: C9H7NO6
Molecular Weight: 225.15 g/mol

A thorough understanding of its solubility profile is paramount for:

  • Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Crystallization and Purification: Designing efficient crystallization processes for isolating the compound with high purity. The choice of solvent directly impacts crystal morphology, size distribution, and impurity profiles.

  • Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. Understanding its behavior in different solvents is crucial for developing effective drug delivery systems.

  • Analytical Method Development: Establishing reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of the analyte's solubility in the mobile phase.

This guide will provide the foundational knowledge and practical protocols to enable researchers to meticulously determine and analyze the solubility of this compound in a range of organic solvents.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent molecules. For this compound, the key functional groups influencing its solubility are:

  • Carboxylic Acid (-COOH): Capable of strong hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

  • Methyl Ester (-COOCH3): Contributes to polarity and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO2): A highly polar group that can participate in dipole-dipole interactions.

  • Aromatic Ring: Can engage in π-π stacking and van der Waals interactions.

The overall solubility in a given solvent will depend on the balance of these interactions. Polar solvents are expected to be more effective at dissolving this compound due to the presence of its polar functional groups.

Thermodynamic Principles

The dissolution process can be described by the change in Gibbs free energy (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, reflecting the change in disorder of the system.

For dissolution to be spontaneous, ΔG_sol must be negative. The temperature dependence of solubility is described by the van't Hoff equation , which relates the equilibrium constant (in this case, the solubility) to the enthalpy of solution.[1][2][3][4] For an endothermic dissolution process (ΔH_sol > 0), solubility increases with temperature. Conversely, for an exothermic process (ΔH_sol < 0), solubility decreases as temperature rises.[2]

Predicting Solubility: Hansen Solubility Parameters

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool based on the principle that "like dissolves like."[5][6][7] It decomposes the total cohesion energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each solvent and solute can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of dissolution.[6]

Experimental Determination of Solubility: A Self-Validating Protocol

The following section details a robust and reliable protocol for the experimental determination of the solubility of this compound using the isothermal gravimetric method. This method is straightforward, does not require sophisticated instrumentation for quantification, and provides accurate results when performed meticulously.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc., analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification (Gravimetric) prep1 Add excess solute to a known mass of solvent in a vial prep2 Seal the vial tightly prep1->prep2 equil1 Place vials in a temperature-controlled shaker prep2->equil1 Transfer to shaker equil2 Agitate at a constant temperature for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 Equilibrium reached sample2 Withdraw supernatant using a filtered syringe sample1->sample2 sample3 Transfer a known mass of the saturated solution to a pre-weighed vial sample2->sample3 quant1 Evaporate the solvent in a drying oven sample3->quant1 Begin drying quant2 Dry the residue to a constant weight quant1->quant2 quant3 Calculate the mass of the dissolved solute and solvent quant2->quant3 end Report Solubility Data quant3->end Solubility Calculation G cluster_input Input Data cluster_analysis Analysis cluster_output Thermodynamic Parameters input_data Temperature-dependent solubility data (x vs. T) vant_hoff Apply van't Hoff Equation (ln(x) vs. 1/T plot) input_data->vant_hoff slope Calculate Slope = -ΔH_sol/R vant_hoff->slope intercept Calculate Intercept = ΔS_sol/R vant_hoff->intercept enthalpy Enthalpy of Solution (ΔH_sol) slope->enthalpy entropy Entropy of Solution (ΔS_sol) intercept->entropy

References

A Comprehensive Technical Guide to the Purity and Assay of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

4-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No: 55737-66-1) is a significant organic intermediate utilized in various research and development applications, including the synthesis of more complex molecules.[1] In any scientific endeavor, particularly within drug discovery and materials science, the absolute purity and accurately determined content (assay) of starting materials are not merely quality control metrics; they are foundational pillars upon which the reliability, reproducibility, and safety of all subsequent results depend.

This guide provides a comprehensive overview of the essential analytical methodologies for characterizing this compound. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and delve into the causality behind methodological choices. We will explore the orthogonal techniques required to build a complete and trustworthy profile of this compound, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their materials.

Section 1: Physicochemical Profile

A complete analysis begins with understanding the fundamental properties of the target molecule. These constants serve as the reference against which all experimental samples are compared.

PropertyValueSource
Molecular Formula C₉H₇NO₆[1][2]
Molecular Weight 225.15 g/mol [1][2]
CAS Number 55737-66-1[1]
Appearance Typically a solid[3]
Purity (Typical) ≥95%[1]
Section 2: The Analytical Imperative: Differentiating Purity and Assay

In analytical chemistry, the terms "purity" and "assay" are precise and distinct. Misunderstanding this distinction can lead to critical errors in experimental design and interpretation.

  • Purity refers to the percentage of the main component in a sample relative to all other detectable substances, including synthetic precursors, isomers, degradation products, and residual solvents. It is fundamentally a measure of heterogeneity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination due to its high resolving power.

  • Assay is the quantitative measurement of the amount of the specific, active substance within a sample. It provides a measure of the compound's concentration or content, often expressed as a weight/weight percentage. While HPLC can be used for assay, classical methods like titrimetry provide an excellent, direct measure of the functional group of interest—in this case, the carboxylic acid.

A compound can have a high assay value but contain significant impurities if those impurities share the same functional group. Therefore, employing orthogonal (different and complementary) methods is a self-validating system for comprehensively defining quality.

Section 3: Chromatographic Methods for Purity Determination

The primary objective of chromatographic analysis is to separate the target compound from all potential impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the quintessential technique for analyzing moderately polar aromatic compounds like this compound. The C18 stationary phase (a nonpolar, octadecyl-functionalized silica) provides effective separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, is critical. The acid (typically phosphoric or formic acid) maintains a low pH to suppress the ionization of the carboxylic acid group (-COOH).[4][5][6] In its protonated form, the molecule is less polar, leading to better retention, sharper peak shapes, and more reliable quantification. UV detection is ideal, as the aromatic ring and nitro group constitute a strong chromophore.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric Acid or Formic Acid (for Mass Spectrometry compatibility).[4][5][6]

    • This compound reference standard.

  • Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic, e.g., 50:50 v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength ~230 nm (or λmax determined by UV scan)[6]
Injection Volume 10 µL
  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • System Suitability: Inject the standard solution multiple times to ensure system precision (Relative Standard Deviation (%RSD) of peak area <1%).

    • Analysis: Inject the sample solution.

    • Purity Calculation: Purity is determined using the area percent method from the resulting chromatogram: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The validity of this protocol is confirmed by the system suitability test. Consistent retention times and peak areas demonstrate that the system is performing correctly. The high selectivity of HPLC ensures that even closely related isomers can often be resolved, providing a trustworthy purity value.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample & Standard Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection E->F G Chromatogram Integration F->G H Area Percent Calculation G->H I Purity Report H->I

Caption: HPLC workflow for purity determination.

Section 4: Assay Determination by Titrimetry

An assay by titration provides a direct measure of the molar content of the acidic species in the sample. It is a powerful, cost-effective, and highly precise method that complements the purity data from HPLC.

Expertise & Experience: The principle is a straightforward acid-base neutralization. The carboxylic acid proton of this compound is titrated with a strong base of a precisely known concentration, such as sodium hydroxide (NaOH). The endpoint, where all the acid has been neutralized, can be determined visually with an indicator like phenolphthalein or, for greater accuracy and automation, by monitoring the pH change with a potentiometer. This potentiometric method is superior as it is not subject to human error in color interpretation. This technique is a cornerstone of pharmacopeial methods for the assay of acidic drug substances.[8]

Experimental Protocol: Potentiometric Titration Assay
  • Instrumentation:

    • Autotitrator or manual burette with a pH meter and electrode.

    • Analytical balance.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol or a suitable solvent to dissolve the sample, neutralized to the endpoint pH.

    • This compound sample.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 200 mg of the compound into a beaker.

    • Dissolution: Dissolve the sample in a sufficient volume of neutralized ethanol (e.g., 50 mL). The use of an organic solvent is necessary due to the limited aqueous solubility of many benzoic acid derivatives.

    • Titration: Titrate the solution with the standardized 0.1 M NaOH, recording the volume of titrant added and the corresponding pH.

    • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the steepest part of the pH jump).

    • Assay Calculation: The assay is calculated using the following formula: *Assay (%) = (V x M x MW) / (W x 10) * Where:

      • V = Volume of NaOH used at the endpoint (mL)

      • M = Molarity of the NaOH solution (mol/L)

      • MW = Molecular weight of the compound (225.15 g/mol )

      • W = Weight of the sample (g)

Trustworthiness: The accuracy of this method is directly tied to the quality of the standardized titrant and the precision of the analytical balance. By performing a blank titration (titrating only the solvent) and subtracting any volume consumed, the method becomes self-validating and corrects for any acidic or basic impurities in the solvent.

Titration_Workflow A Accurate Weighing of Sample B Dissolution in Neutralized Solvent A->B C Titration with Standardized 0.1 M NaOH B->C D Potentiometric Monitoring (pH vs. Volume) C->D E Determine Endpoint (Inflection Point) D->E F Calculate Assay Percentage E->F

Caption: Workflow for assay determination by titration.

Section 5: Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the compound, ensuring that the main peak in the chromatogram and the titrated acid are indeed this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.[1] The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the substitution pattern on the aromatic ring and the presence of the methoxycarbonyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[9] For this molecule, characteristic stretches would be observed for the carboxylic acid O-H, the two C=O groups (ester and acid), and the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of the parent compound and any impurities, which is invaluable for their identification.[10]

Section 6: Summary and Conclusion

A robust and reliable characterization of this compound cannot be achieved with a single technique. A multi-faceted, orthogonal approach is mandatory for ensuring scientific integrity.

MethodPrimary PurposeKey Insights
HPLC Purity Quantifies the main component relative to all separable impurities. High selectivity.[6][7]
Titration Assay Quantifies the total amount of the acidic functional group. Highly precise and accurate for content.[8]
NMR Structure ID Unambiguously confirms the chemical structure and can identify structural isomers.[1]
IR Functional Groups Confirms the presence of key chemical bonds (C=O, O-H, NO₂).[9]
MS Molecular Weight Confirms the molecular weight and helps identify unknown impurities.[10]

By integrating the results from chromatography (purity), titrimetry (assay), and spectroscopy (identity), researchers can establish a comprehensive quality profile. This rigorous, self-validating system ensures that the material meets the stringent requirements for advanced research and development, ultimately leading to more reliable and reproducible scientific outcomes.

References

CAS number 55737-66-1 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide

A Note on Chemical Identification: The topic of this guide is 2,4-Diamino-6-piperidinopyrimidine 3-oxide. It is important to note that the CAS Number 55737-66-1 is incorrectly associated with this compound in some databases and instead corresponds to 2-Nitroterephthalic acid 4-methyl ester. The correct and universally recognized identifier for 2,4-Diamino-6-piperidinopyrimidine 3-oxide is CAS Number 38304-91-5 . This compound is widely known by its non-proprietary name, Minoxidil . This guide will proceed with a comprehensive analysis of Minoxidil (CAS 38304-91-5).

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil), a potent peripheral vasodilator and a widely utilized agent for the treatment of androgenetic alopecia. We will explore its fundamental physicochemical properties, delve into its well-established mechanism of action as a potassium channel opener, present detailed experimental protocols for its characterization, and list reputable suppliers. This document is designed for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of Minoxidil's scientific and therapeutic landscape.

Introduction: From Antihypertensive to Hair Growth Stimulant

Minoxidil was first introduced as an oral medication for severe, refractory hypertension under the trade name Loniten.[1][2] Its development took a significant turn upon the observation of a peculiar side effect: hypertrichosis, or excessive hair growth.[3] This serendipitous discovery led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1][2] Its dual application makes it a fascinating subject of study, bridging cardiovascular pharmacology and dermatological science. As a pyrimidine N-oxide derivative, its unique structure is key to its biological activity.[2]

Physicochemical Properties

A compound's physical and chemical characteristics are foundational to its application in research and formulation. Minoxidil presents as a white to off-white crystalline powder.[1][4] Its solubility profile is critical for both in vitro experimentation and the development of effective topical and oral dosage forms.

PropertyValueSource(s)
CAS Number 38304-91-5[1][5]
Molecular Formula C₉H₁₅N₅O[4][5]
Molecular Weight 209.25 g/mol [4][5]
Appearance White to off-white, odorless, crystalline solid[1][4][5]
Melting Point ~272-274 °C (decomposes)[4]
pKa 4.61[1]
Solubility (mg/mL) Water (~2.2), Ethanol (29), Propylene Glycol (75), DMSO (6.5)[1][4]

Mechanism of Action: A Tale of Two Pathways

Minoxidil's therapeutic effects are rooted in its action as a potassium channel opener. However, the precise downstream effects differ depending on the target tissue (vascular smooth muscle vs. hair follicle).

Vasodilation Pathway

As an antihypertensive agent, Minoxidil's active metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels (K-ATP) in the plasma membranes of vascular smooth muscle cells.[3] This activation leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular calcium prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and arteriolar vasodilation.[3] This potent vasodilation reduces peripheral resistance and, consequently, blood pressure.[3]

G cluster_drug Drug Action cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect A Minoxidil Sulfate (Active Metabolite) B ATP-sensitive K+ Channel (K-ATP) A->B Activates C K+ Efflux B->C D Membrane Hyperpolarization C->D E Voltage-Gated Ca2+ Channels (VGCCs) D->E Inhibits F Ca2+ Influx Inhibition E->F G Decreased Intracellular [Ca2+] F->G H Smooth Muscle Relaxation G->H I Vasodilation H->I

Caption: Minoxidil's vasodilatory mechanism of action.

Hair Growth Stimulation

The mechanism for hair growth is more complex and not fully elucidated, but several key actions are proposed. The vasodilatory effect is thought to improve microcirculation around hair follicles, increasing the delivery of oxygen and nutrients.[5] More directly, Minoxidil is believed to stimulate hair follicles by prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle.[5][6] It appears to promote the survival of dermal papilla cells (DPCs) by activating signaling pathways like ERK and Akt and by increasing the expression of anti-apoptotic proteins such as Bcl-2.[5]

Experimental Protocols: Characterization & Sourcing

To rigorously assess the activity of Minoxidil in a laboratory setting, standardized protocols are essential.

In Vitro Aortic Ring Vasorelaxation Assay

This classic pharmacology experiment provides a direct functional measure of a compound's vasodilatory properties. It validates the primary mechanism of action for Minoxidil's antihypertensive effects.

Causality Behind Choices:

  • Aorta: A robust and readily available source of vascular smooth muscle.

  • Phenylephrine: A potent α1-adrenergic agonist used to induce a stable, submaximal pre-contraction, creating a state of tone against which relaxation can be measured.

  • Cumulative Dosing: An efficient method to generate a full concentration-response curve from a single tissue preparation, minimizing biological variability.

Methodology:

  • Preparation: Euthanize a Sprague-Dawley rat according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Mounting: Clean the aorta of adipose and connective tissue and cut it into 2-3 mm rings. Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 grams, replacing the buffer every 15 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Addition: Once a stable plateau of contraction is reached, add Minoxidil in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve to determine the EC₅₀ value.

G cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A Dissect Thoracic Aorta B Cut into 2-3 mm Rings A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Tension (60 min) C->D E Induce Pre-contraction (Phenylephrine) D->E F Add Minoxidil (Cumulative Concentrations) E->F G Record Tension Changes F->G H Calculate % Relaxation G->H I Plot Concentration-Response Curve & Determine EC50 H->I

Caption: Experimental workflow for the in vitro vasorelaxation assay.

Sourcing & Procurement

Acquiring high-purity Minoxidil is crucial for obtaining reliable and reproducible experimental data. The following vendors are established suppliers of this compound for research purposes.

SupplierProduct IdentifierPurity Specification
BenchChem B2025>98%
ChemicalBook CB7254350>98%
Pharmaffiliates N/AHigh Purity
Thermo Scientific N/A97%

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone compound in both cardiovascular and dermatological research. Its well-defined mechanism as a K-ATP channel opener provides a solid foundation for its use as a reference compound in studies of vasodilation and ion channel modulation. Furthermore, the ongoing exploration into its effects on the hair follicle life cycle presents continued opportunities for discovery in regenerative medicine and cell biology. The protocols and resources outlined in this guide offer a robust framework for scientists to effectively investigate this multifaceted molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, a methyl ester, and a nitro group, each offering a distinct handle for chemical modification. The strategic manipulation of these functional groups allows for the regioselective synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro and methoxycarbonyl groups influences the reactivity of the aromatic ring, while the carboxylic acid and nitro groups themselves are prime sites for derivatization.

This guide provides an in-depth exploration of the key synthetic transformations possible with this compound. It offers detailed, field-proven protocols for derivatization at each functional group, explains the causality behind experimental choices, and presents workflows for sequential modifications to build molecular complexity.

Section 1: Derivatization via the Carboxylic Acid Group: Amide Synthesis

Principle and Rationale

The formation of an amide bond is one of the most critical reactions in pharmaceutical drug development. The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form stable amide derivatives. This reaction typically requires the activation of the carboxylic acid to overcome the unfavorable reaction between a nucleophilic amine and a non-electrophilic carboxylic acid. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[1][2] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[3] The urea byproduct is water-soluble, simplifying purification.[1] The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is often included to suppress side reactions and minimize racemization in chiral substrates.[4][5]

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Start_Acid This compound Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Start_Acid->Solvent Amine Primary/Secondary Amine (R-NH₂) Amine->Solvent Add_EDC Add EDC·HCl (1.2 eq) Add HOBt (1.0 eq) Solvent->Add_EDC Cool to 0°C Stir Stir at 0°C to RT (4-24 hours) Add_EDC->Stir Quench Aqueous Work-up (Dilute, Wash with aq. HCl, NaHCO₃, Brine) Stir->Quench Dry Dry (Na₂SO₄), Filter, Concentrate Quench->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product Final Amide Derivative Purify->Product

Caption: General workflow for EDC-mediated amide synthesis.

Experimental Protocol: EDC-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a generic primary amine.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2 M concentration).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide derivative.

Data Summary for Amide Coupling
ParameterCondition/ValueRationale
Starting Acid 1.0 eqLimiting reagent
Amine 1.0 - 1.1 eqA slight excess can drive the reaction to completion.
EDC·HCl 1.2 - 1.5 eqEnsures complete activation of the carboxylic acid.[1]
HOBt 1.0 eqSuppresses side reactions and minimizes racemization.[4]
Solvent Anhydrous DMF, DCMAprotic solvents prevent hydrolysis of the active intermediate.[5]
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; RT allows for completion.
Reaction Time 4 - 24 hoursVaries depending on the nucleophilicity of the amine.
Typical Yield 70 - 95%Dependent on amine reactivity and purification efficiency.

Section 2: Derivatization via the Nitro Group: Synthesis of Amino Derivatives

Principle and Rationale

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation that dramatically alters the electronic properties of the molecule and opens up a vast potential for further derivatization, such as diazotization or acylation.[6][7][8] This conversion turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. The challenge lies in achieving this reduction chemoselectively, without affecting the ester or carboxylic acid functionalities.

While classical methods like catalytic hydrogenation (H₂/Pd/C) are highly effective, they can sometimes lead to the reduction of other functional groups.[9][10] Metal/acid systems (e.g., SnCl₂, Fe/HCl) are robust but can require harsh acidic conditions.[9] A modern, mild, and highly chemoselective method involves the use of sodium borohydride (NaBH₄) in combination with a transition metal salt, such as nickel(II) acetate (Ni(OAc)₂) or nickel(II) chloride (NiCl₂).[11][12][13] This system is effective at room temperature, proceeds rapidly, and has been shown to selectively reduce nitro groups in the presence of carboxylic acids.[11]

Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Purification Start_Nitro This compound Solvent Dissolve in CH₃CN / H₂O mixture Start_Nitro->Solvent Add_Catalyst Add Ni(OAc)₂·4H₂O (0.2 eq) Solvent->Add_Catalyst Add_NaBH4 Add NaBH₄ (4.0 eq) portion-wise Add_Catalyst->Add_NaBH4 Observe black precipitate Stir Stir at RT (20-60 min) Add_NaBH4->Stir Quench Add H₂O, Extract with CH₂Cl₂ or EtOAc Stir->Quench Dry Dry (Na₂SO₄), Filter, Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify Product 4-(Methoxycarbonyl)-2-aminobenzoic Acid Purify->Product

Caption: Workflow for chemoselective nitro reduction using NaBH₄/Ni(OAc)₂.

Experimental Protocol: Chemoselective Reduction using NaBH₄/Ni(OAc)₂

This protocol is adapted from the work of Setamdideh et al. for the efficient reduction of aromatic nitro compounds.[11][13]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of this compound (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 10:1 v/v).

  • Catalyst Addition: To the resulting solution, add Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.2 eq) and stir for 3-5 minutes at room temperature.

  • Reductant Addition: Add sodium borohydride (NaBH₄) (4.0 eq) as a fine powder in small portions over 10-15 minutes. An immediate deposition of a fine black precipitate and gas evolution should be observed.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 20-60 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, add distilled water (approx. 5 mL per mmol of starting material) and stir for 10 minutes. Extract the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (3x).

  • Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude material can be purified by short column chromatography over silica gel to yield the pure 4-(Methoxycarbonyl)-2-aminobenzoic acid.

Data Summary for Nitro Reduction
ParameterCondition/ValueRationale
Starting Nitro Cmpd 1.0 eqLimiting reagent
Ni(OAc)₂·4H₂O 0.2 eqCatalyzes the decomposition of NaBH₄ to form the active reducing species.[11]
NaBH₄ 4.0 eqStoichiometric reductant; excess ensures complete conversion.[11][13]
Solvent CH₃CN / H₂O (10:1)The presence of water is critical for activating the catalyst system.[11]
Temperature Room Temp.Mild conditions preserve other functional groups.
Reaction Time 20 - 60 minutesRapid conversion is a key advantage of this method.[13]
Typical Yield 90 - 98%High efficiency and clean conversion lead to excellent yields.[11]

Section 3: Derivatization via the Methoxycarbonyl Group: Saponification

Principle and Rationale

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification.[14] This process yields 2-nitroterephthalic acid, a dicarboxylic acid intermediate. The reaction proceeds via a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing nitro group can facilitate this nucleophilic attack.[14] This transformation is useful for creating derivatives where both carboxylic acid groups can be differentially functionalized or used to synthesize polymers and metal-organic frameworks.

Workflow for Ester Hydrolysis (Saponification)

Saponification_Workflow cluster_reaction Saponification Reaction cluster_workup Acidification & Isolation Start_Ester This compound Base Dissolve in aq. NaOH or KOH solution Start_Ester->Base Reflux Heat to Reflux (10-60 min) Base->Reflux Disappearance of ester layer Cool Cool to RT, Dilute with H₂O Reflux->Cool Acidify Pour into cold, concentrated HCl Cool->Acidify Precipitate Cool to complete precipitation Acidify->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Product 2-Nitroterephthalic Acid Filter->Product

Caption: General workflow for the saponification of the methyl ester.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol is based on established procedures for the saponification of aromatic methyl esters.[14][15][16]

  • Preparation: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium hydroxide (NaOH) (2.0-3.0 eq) in water.

  • Reaction: Add this compound (1.0 eq) to the aqueous base solution. Heat the mixture to reflux with stirring. Saponification is often rapid and can be complete within 10-60 minutes, as indicated by the disappearance of the insoluble starting ester.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an equal volume of water.

  • Acidification: In a separate beaker, prepare a solution of cold, concentrated hydrochloric acid (HCl). With vigorous stirring, slowly pour the cooled reaction mixture containing the sodium dicarboxylate salt into the acid. It is crucial to add the salt solution to the acid to prevent the formation of less soluble acid salts.[16]

  • Isolation: A precipitate of 2-nitroterephthalic acid will form. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The distinct reactivity of its three functional groups—the carboxylic acid, the nitro group, and the methyl ester—provides orthogonal handles for a wide range of chemical modifications. By employing modern, chemoselective protocols such as EDC-mediated amide coupling, NaBH₄/Ni(OAc)₂ nitro reduction, and controlled saponification, researchers can efficiently synthesize a diverse library of derivatives. The ability to perform these transformations sequentially further enhances the utility of this starting material, enabling the construction of complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols: The Strategic Utility of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid in the Synthesis of Nintedanib, a Triple Angiokinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a methyl ester, and a nitro group, offers a versatile platform for constructing intricate molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers. We will delve into the strategic considerations behind its use, detailed reaction protocols, and the underlying chemical principles that make it an invaluable intermediate in medicinal chemistry.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

The development of novel therapeutic agents often hinges on the availability of versatile and strategically functionalized starting materials. This compound, while not a widely commercialized building block, represents a key synthetic precursor whose structural motifs are present in important pharmaceutical molecules. Its true value lies in its latent functionality; the nitro group can be readily reduced to an amine, a cornerstone of many condensation and cyclization reactions, while the carboxylic acid and methyl ester provide orthogonal handles for amide bond formation or further derivatization.

This application note will focus on its pivotal role in the synthesis of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] The core indolinone scaffold of Nintedanib can be efficiently constructed using a derivative of this compound, highlighting the importance of this class of compounds in modern drug discovery and development.

Physicochemical Properties and Synthetic Equivalents

While direct synthetic protocols starting from this compound are not extensively published, its close analogs, such as 4-halo-3-nitro-benzoic acid methyl esters, are well-documented as precursors for Nintedanib.[2][3] For the purpose of this guide, we will present a synthetic pathway that logically commences with a derivative of the title compound.

Table 1: Physicochemical Properties of Related Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC9H7NO6225.15
4-Chloro-3-nitrobenzoic acidC7H4ClNO4201.57180-183
Methyl 4-bromo-3-nitrobenzoateC8H6BrNO4260.0499-101

The key takeaway for the synthetic chemist is the reactivity pattern: a leaving group at the 4-position (or a group that can be converted into one) and a nitro group at the 2- or 3-position are crucial for the subsequent cyclization to form the indolinone core of Nintedanib.

Synthetic Pathway to Nintedanib: A Detailed Protocol

The synthesis of Nintedanib from a this compound derivative is a multi-step process that involves a key carbon-carbon bond formation followed by a reductive cyclization and subsequent condensation reactions.

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for Nintedanib, starting from a functionalized nitrobenzoate.

G A Methyl 4-halo-3-nitrobenzoate (Starting Material) C Intermediate IV (Methyl 4-(1-ethoxycarbonyl-2-oxo-2-phenylethyl)-3-nitrobenzoate) A->C Nucleophilic Aromatic Substitution B Ethyl 3-oxo-3-phenylpropionate B->C D Intermediate V (Methyl 3-benzoyl-2-oxoindoline-6-carboxylate) C->D Reductive Cyclization E Nintedanib D->E Condensation with Amine Side Chain G A Intermediate IV (Nitroaromatic Compound) B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Step 2a C Amino Intermediate (Unstable) B->C D Intramolecular Cyclization C->D Step 2b E Intermediate V (Indolinone Core) D->E

References

Reaction of 4-(Methoxycarbonyl)-2-nitrobenzoic acid with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Substituted 4-(Methoxycarbonyl)-2-nitrobenzamides

This guide provides a comprehensive overview of the synthetic protocols and mechanistic considerations for the reaction of 4-(methoxycarbonyl)-2-nitrobenzoic acid with primary and secondary amines. This reaction is a cornerstone for creating a diverse library of substituted benzamide derivatives, which are of significant interest to researchers in medicinal chemistry and materials science. The insights provided herein are grounded in established principles of amide bond formation, tailored to the specific electronic and steric challenges presented by this substituted aromatic carboxylic acid.

Introduction: Strategic Importance and Molecular Context

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials, prized for its exceptional chemical stability and hydrogen bonding capabilities.[1] The title compound, this compound, serves as a valuable scaffold. The electron-withdrawing nature of the ortho-nitro and para-methoxycarbonyl substituents significantly influences the reactivity of the carboxylic acid, while also presenting unique challenges and opportunities in synthesis. The products of its amidation are key intermediates for further functionalization, such as the reduction of the nitro group to an amine, enabling the construction of more complex molecular architectures.

This document details a robust and extensively validated protocol for the amide coupling of this substrate, discusses the underlying reaction mechanism, outlines potential side reactions, and provides a framework for the synthesis of a diverse set of derivatives.

The Challenge of Steric Hindrance and Electronic Deactivation

The primary challenge in the amidation of this compound lies in the steric hindrance imposed by the ortho-nitro group. This bulk can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. Furthermore, while the nitro group increases the acidity of the carboxylic acid, it can also electronically deactivate the system towards certain coupling conditions. Consequently, the choice of an appropriate coupling reagent and reaction conditions is critical to achieving high yields and purity. Standard direct condensation of the acid and amine via heating is generally ineffective due to the formation of a stable, unreactive ammonium carboxylate salt.[2]

Reaction Mechanism: Carbodiimide-Mediated Amide Coupling

A highly effective and widely used method for this transformation is the activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). The mechanism proceeds through several key steps, as illustrated below.

Amide Coupling Mechanism Acid This compound (R-COOH) Isourea O-Acylisourea Intermediate (Highly Reactive) Acid->Isourea + EDC EDC EDC EDC->Isourea HOBt_Ester HOBt Active Ester Isourea->HOBt_Ester + HOBt Urea EDC Urea Byproduct (Water-Soluble) Isourea->Urea Rearrangement (Side Reaction) or Hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide Product Amide (R-CONH-R') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen (releases) Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

The reaction is initiated by the attack of the carboxylate on the EDC, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it is rapidly converted into an HOBt active ester. This secondary intermediate is more stable than the O-acylisourea, which minimizes side reactions like N-acylurea formation, and is highly efficient in acylating the incoming amine.[4] The final step involves the nucleophilic attack of the amine on the active ester, yielding the desired amide and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, simplifying purification.[3]

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N-substituted 4-(methoxycarbonyl)-2-nitrobenzamides.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Nitroaromatic compounds and carbodiimide reagents can be hazardous. Based on data for similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Materials and Reagents
  • This compound (1.0 eq.)

  • Primary or secondary amine (1.1 - 1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Synthesis Protocol

Experimental Workflow Start Dissolve Acid, Amine, HOBt, & Base in Anhydrous Solvent Cool Cool Reaction Mixture to 0 °C (Ice Bath) Start->Cool AddEDC Add EDC·HCl Portion-wise Cool->AddEDC React Warm to Room Temperature Stir for 12-24 hours AddEDC->React Monitor Monitor Progress by TLC/LC-MS React->Monitor Workup Aqueous Workup: 1. Dilute with Solvent 2. Wash with 1M HCl, sat. NaHCO₃, Brine Monitor->Workup Upon Completion Dry Dry Organic Layer (MgSO₄/Na₂SO₄) Filter and Concentrate Workup->Dry Purify Purify by Flash Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for amide synthesis.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (a catalytic amount of 0.1 eq. is often sufficient, but up to 1.0 eq. can be used for difficult couplings) in anhydrous DCM or DMF.[4][7]

  • Base Addition: Add DIPEA (2.5 eq.) to the stirred solution. The mixture may become a slurry depending on the solubility of the components.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the coupling reagent.

  • Activation: Add EDC·HCl (1.2 eq.) to the cooled mixture portion-wise over 10-15 minutes. Adding the reagent in portions prevents a rapid temperature increase.

  • Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM (or ethyl acetate if DMF was used as the solvent).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove HOBt and any unreacted acid), and finally with brine.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Quantitative Data Summary

The following table provides representative data for the synthesis of various amides from this compound. Yields are highly dependent on the nucleophilicity and steric bulk of the amine partner.

Amine Substrate (Type)Representative Yield (%)Reaction Time (h)Notes
Benzylamine (Primary, Alkyl)85-95%12-16Generally high-yielding due to the high nucleophilicity and moderate steric bulk.
Morpholine (Secondary, Cyclic)80-90%16-24Good reactivity, though slightly slower than primary alkylamines.
Aniline (Primary, Aryl)60-75%18-24Lower yield due to the reduced nucleophilicity of the aromatic amine.[8]
tert-Butylamine (Primary, Bulky)40-60%24-48Significantly lower yield due to severe steric hindrance. May require elevated temperatures or stronger coupling agents.
Diethylamine (Secondary, Acyclic)65-80%18-24Moderately hindered, leading to good but not excellent yields under standard conditions.

Note: The data presented are typical expected outcomes based on established amidation chemistry principles. Actual results may vary based on precise reaction conditions, scale, and purity of reagents.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of coupling reagent (EDC/HOBt) to 1.5 equivalents. For sterically hindered or electron-deficient amines, using a more powerful coupling agent like HATU may be beneficial.[6] Ensuring strictly anhydrous conditions is also critical, as water can hydrolyze the active intermediates.

  • Incomplete Reaction: If the starting acid persists, extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C).

  • Side Reactions: The primary side reaction is the formation of an N-acylurea byproduct if the O-acylisourea intermediate rearranges before reacting. Using HOBt significantly suppresses this pathway.[1] Another potential side reaction, though less common under these conditions, is the aminolysis of the methyl ester. This is generally disfavored at room temperature compared to the highly activated carboxylic acid.

  • Purification Difficulties: The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup. If it persists, an additional acidic wash can help.

Characterization of Products

The successful synthesis of the target amide can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the formation of the amide is confirmed by the appearance of a new N-H proton signal (typically a broad singlet or a triplet, depending on the structure) and characteristic shifts in the aromatic and aliphatic protons adjacent to the newly formed amide bond.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration for the amide carbonyl, typically in the range of 1630-1680 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹ for secondary amides.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.

Conclusion

The reaction of this compound with amines is a robust and versatile method for generating a wide array of functionalized benzamides. While the ortho-nitro group presents a steric challenge, this can be effectively overcome by employing standard carbodiimide coupling chemistry, particularly with EDC and HOBt as additives. The protocols and insights detailed in this guide provide researchers with a solid foundation for successfully synthesizing these valuable compounds, enabling further exploration in drug discovery and materials science.

References

Application Note & Protocols: Selective Reduction of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of the nitro group in 4-(methoxycarbonyl)-2-nitrobenzoic acid is a critical transformation in synthetic organic chemistry. The resulting product, 1-Methyl-2-aminoterephthalate, is a valuable building block in the synthesis of pharmaceuticals, functional materials, and metal-organic frameworks (MOFs).[1][2][3] The primary challenge of this reaction lies in achieving high chemoselectivity, reducing the nitro group while preserving the integrity of the ester and carboxylic acid functionalities. This note provides a comprehensive guide to performing this reduction, detailing two robust and field-proven protocols: Catalytic Hydrogenation and Stannous Chloride Reduction.

Chemical Principles and Strategy

The reduction of an aromatic nitro group to an amine is a six-electron process that can be achieved through various methods. The choice of method depends on factors such as substrate compatibility, available equipment, scale, and desired purity profile.

  • Catalytic Transfer Hydrogenation: This is often the preferred method due to its clean reaction profile, generating water as the only stoichiometric byproduct.[4] A heterogeneous catalyst, typically palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a source (e.g., H₂ gas) to the nitro group.[5][6] This method is highly efficient but requires specialized equipment for handling hydrogen gas and careful management of the pyrophoric catalyst.[7][8]

  • Chemical Reduction with Metal Salts: Reagents like tin(II) chloride (SnCl₂) or iron (Fe) powder in acidic media are effective for nitro group reductions.[5][9][10] These methods are advantageous for laboratories not equipped for catalytic hydrogenation. SnCl₂ is particularly noted for its mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities.[5][9][11] However, these reactions require stoichiometric amounts of the metal reductant, leading to more complex workup procedures to remove metal salt byproducts.[12][13][14]

For the target substrate, this compound, both the ester and carboxylic acid groups are generally stable under the conditions described in the following protocols.

Recommended Protocols

This section details the step-by-step procedures for the two recommended reduction methods.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is valued for its high efficiency and clean workup. It is the method of choice when hydrogenation equipment is available.

3.1.1. Materials and Equipment

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source

  • Parr Hydrogenator or a two-neck round-bottom flask with a hydrogen balloon

  • Celite® (diatomaceous earth) for filtration

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

3.1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Starting Material: This compound dissolve Dissolve in Solvent (MeOH or EtOAc) start->dissolve setup Setup Reaction Vessel (Flask or Parr Autoclave) dissolve->setup inert Inert Gas Purge (Argon/Nitrogen) setup->inert catalyst Add Pd/C Catalyst (Under Inert Atmosphere) inert->catalyst hydrogenate Introduce H₂ Gas (Balloon or Pressure) catalyst->hydrogenate monitor Monitor by TLC/LC-MS (Until SM is consumed) hydrogenate->monitor purge_final Purge with Inert Gas monitor->purge_final filter Filter through Celite® (To remove Pd/C) purge_final->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Isolate Pure Product: 1-Methyl-2-aminoterephthalate concentrate->product G cluster_reaction Reaction Phase cluster_quench Quench & Neutralization cluster_extraction Extraction & Isolation SM Starting Material + SnCl₂·2H₂O in EtOAc Reflux Heat to Reflux SM->Reflux 6e⁻ transfer from Sn(II) to -NO₂ Cool Cool to RT Reflux->Cool pH adjustment > 7 Base Add aq. NaOH / NaHCO₃ Cool->Base pH adjustment > 7 Precipitate Precipitate Tin Salts (Sn(OH)₂, Sn(OH)₄) Base->Precipitate pH adjustment > 7 Extract Extract with EtOAc Precipitate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Product Pure Product Dry->Product

References

Application Notes and Protocols for Esterification and Hydrolysis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification and hydrolysis reactions of 4-(methoxycarbonyl)-2-nitrobenzoic acid. It delves into the underlying chemical principles, offers detailed step-by-step protocols for laboratory execution, and discusses analytical techniques for monitoring these transformations. The aim is to equip users with the necessary knowledge and practical insights to successfully synthesize and selectively hydrolyze esters derived from this important nitrobenzoic acid derivative.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable bifunctional molecule in organic synthesis. The presence of two distinct carboxylic acid functionalities, one free and one esterified, along with a nitro group, offers a versatile platform for the construction of more complex molecules. The nitro group, being a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. Precise control over the esterification of the free carboxylic acid and the selective hydrolysis of the methyl ester are crucial steps in harnessing the synthetic potential of this compound. These transformations are fundamental to the preparation of various pharmaceutical intermediates and other fine chemicals.[1][2][3][4]

The Chemistry of Esterification and Hydrolysis

Fischer-Speier Esterification: Synthesizing Diesters

The conversion of the free carboxylic acid group of this compound to a second ester functionality is typically achieved through Fischer-Speier esterification.[5][6][7] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][8][9]

Mechanism of Fischer Esterification: The reaction proceeds through a series of reversible steps.[5][8][9][10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6][10] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][7] To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[5][6][8]

Figure 1: General workflow of Fischer-Speier esterification.

Saponification: The Hydrolysis of Esters

The hydrolysis of the methyl ester group in diester derivatives of this compound is commonly carried out under basic conditions, a process known as saponification.[11][12][13][14][15] This reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[12][13]

Mechanism of Saponification: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[11][12][13][15] This intermediate then collapses, expelling an alkoxide ion (in this case, methoxide) as the leaving group and forming a carboxylic acid.[11] Under the basic reaction conditions, the carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, rendering the overall reaction effectively irreversible.[16][17] Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid.[17][18]

Figure 2: General workflow of base-catalyzed ester hydrolysis (saponification).

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of a diethyl ester from this compound using ethanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
This compound225.165.0 g (22.2 mmol)
Ethanol (absolute)46.0750 mL (excess)
Sulfuric acid (concentrated)98.081 mL (catalyst)
Saturated sodium bicarbonate solution-As needed
Anhydrous magnesium sulfate120.37As needed
Diethyl ether74.12For extraction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure diethyl ester.

Protocol 2: Selective Monohydrolysis of a Diester Derivative

This protocol outlines the selective hydrolysis of one ester group in a symmetric diester, which can be adapted for the selective hydrolysis of the methyl ester in the presence of another, more hindered ester group. For selective hydrolysis of unsymmetrical diesters, careful control of reaction conditions is paramount.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Diester derivative-5.0 mmol
Tetrahydrofuran (THF)72.1120 mL
1 M Sodium hydroxide (aq)40.005.5 mL (1.1 equiv)
1 M Hydrochloric acid (aq)36.46As needed
Ethyl acetate88.11For extraction
Anhydrous sodium sulfate142.04As needed

Procedure:

  • Reaction Setup: Dissolve the diester (5.0 mmol) in 20 mL of THF in a 50 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add 5.5 mL of 1 M aqueous sodium hydroxide solution dropwise over 10 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction by adding 10 mL of water.

    • Acidify the mixture to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude mono-acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[19][20]

Analytical Techniques for Reaction Monitoring

Effective monitoring is crucial for determining the endpoint of esterification and hydrolysis reactions, as well as for assessing product purity.

  • Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively follow the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can be used to determine the purity of the final compound.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile esters and can provide both quantitative and structural information.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the starting materials, intermediates, and final products. NMR can also be used for quantitative analysis to determine reaction conversion.[24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester, or vice versa during hydrolysis.[21]

Troubleshooting and Key Considerations

  • Incomplete Esterification: If the esterification reaction does not go to completion, consider increasing the reaction time, using a larger excess of the alcohol, or employing a more efficient method for water removal.[25]

  • Side Reactions in Esterification: Under strongly acidic and high-temperature conditions, side reactions such as dehydration of the alcohol (if applicable) can occur. Using milder acid catalysts or alternative esterification methods (e.g., using DCC/DMAP) may be necessary for sensitive substrates.[26]

  • Over-hydrolysis: During selective monohydrolysis, the formation of the diacid can occur if the reaction is left for too long or if an excess of base is used. Careful monitoring and precise control of stoichiometry are essential.

  • Purification Challenges: The separation of the desired product from starting materials and byproducts may require careful optimization of chromatographic conditions or recrystallization solvents.

Conclusion

The esterification and hydrolysis of this compound and its derivatives are fundamental transformations in organic synthesis. A thorough understanding of the reaction mechanisms, coupled with carefully executed experimental protocols and diligent monitoring, is key to achieving high yields and purity. The methods and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules where this versatile building block plays a central role.

References

The Strategic Role of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available starting materials, 4-(Methoxycarbonyl)-2-nitrobenzoic acid emerges as a particularly strategic precursor for the construction of complex fused heterocyclic systems, most notably benzimidazoles and quinazolinones. Its utility is rooted in the orthogonal reactivity of its three key functional groups: the nitro group, the carboxylic acid, and the methyl ester. The selective transformation of the nitro group into an amine is the pivotal step that unlocks its potential, paving the way for a variety of intramolecular cyclization strategies. This guide provides an in-depth exploration of the role of this compound in heterocyclic synthesis, complete with detailed mechanistic insights and field-proven laboratory protocols.

Core Chemistry: The Gateway Transformation

The primary role of this compound in the synthesis of nitrogen-containing heterocycles hinges on the reduction of its nitro group to an amine. This transformation converts the starting material into a bifunctional aromatic system, an ortho-amino benzoic acid derivative, which is primed for cyclization. The presence of the methoxycarbonyl group at the 4-position offers a valuable handle for further synthetic diversification or can be retained to modulate the physicochemical properties of the final heterocyclic product.

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ester or carboxylic acid functionalities. Several robust methods can be employed for this key transformation.

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂ (balloon or Parr shaker), 10% Pd/C, Methanol or Ethanol, Room TemperatureHigh yield, clean reaction, environmentally benign byproduct (H₂O)Requires specialized hydrogenation equipment, potential for catalyst poisoning
Metal-Acid ReductionSnCl₂·2H₂O, Concentrated HCl, Ethanol, RefluxCost-effective, reliable for a wide range of substratesStoichiometric amounts of metal salts produced as waste, harsh acidic conditions
Transfer HydrogenationAmmonium formate, 10% Pd/C, Methanol, RefluxAvoids the use of gaseous hydrogen, milder conditionsCan be slower than direct hydrogenation

Application in Heterocyclic Synthesis I: The Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of benzimidazole derivatives from this compound proceeds via a two-step sequence: reduction of the nitro group followed by condensation and cyclization with an appropriate C1 source, such as an aldehyde or orthoformate.

Workflow for Benzimidazole Synthesis

The synthetic pathway involves the in situ formation of an o-phenylenediamine derivative, which then undergoes cyclization.

Benzimidazole_Synthesis A This compound B Reduction (e.g., H₂, Pd/C) A->B Step 1 C Methyl 3-amino-4-aminomethylbenzoate (o-phenylenediamine derivative) B->C D Condensation & Cyclization (R-CHO, oxidant) C->D Step 2 E Substituted Benzimidazole D->E

Caption: Workflow for the synthesis of benzimidazoles.

Protocol 1: Synthesis of Methyl 6-substituted-1H-benzo[d]imidazole-5-carboxylate

This protocol details the synthesis of a benzimidazole derivative from this compound.

Step 1: Reduction of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M), carefully add 10% Palladium on carbon (10 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude methyl 3,4-diaminobenzoate, which is used in the next step without further purification.

  • Expert Insight: The choice of methanol as a solvent is advantageous as it readily dissolves the starting material and the resulting amine. The use of catalytic hydrogenation is preferred for its clean conversion and high yield, avoiding the introduction of metal contaminants that may need to be removed in subsequent steps.

Step 2: Condensation and Cyclization with an Aldehyde

  • Reaction Setup: The crude methyl 3,4-diaminobenzoate (1.0 eq) is dissolved in ethanol (0.2 M). To this solution, add the desired aldehyde (1.1 eq).

  • Oxidative Cyclization: The reaction mixture is stirred at room temperature, and an oxidizing agent such as sodium metabisulfite (1.5 eq) is added portion-wise.

  • Heating: The reaction is then heated to reflux for 2-4 hours.

  • Monitoring: The formation of the benzimidazole product is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired methyl 6-substituted-1H-benzo[d]imidazole-5-carboxylate.[1][2]

  • Trustworthiness of the Protocol: This protocol integrates a standard, high-yielding reduction method with a well-established oxidative condensation for benzimidazole formation. The use of a mild oxidant ensures that sensitive functional groups on the aldehyde are tolerated.

Application in Heterocyclic Synthesis II: The Quinazolinone Core

Quinazolinones are another class of privileged heterocyclic structures, with many derivatives exhibiting potent pharmacological activities, including sedative, hypnotic, and anticancer effects. The synthesis of quinazolinones from this compound involves the initial reduction to the corresponding anthranilic acid derivative, followed by condensation with an amide or a related synthon to form the pyrimidinone ring.

Workflow for Quinazolinone Synthesis

The synthesis of the quinazolinone ring system is achieved through the cyclization of the intermediate anthranilamide.

Quinazolinone_Synthesis A This compound B Reduction (e.g., SnCl₂, HCl) A->B Step 1 C Methyl 2-amino-4-carboxybenzoate B->C D Amidation C->D Step 2 E Methyl 2-acylamino-4-carboxybenzoate D->E F Cyclization (e.g., with formamide) E->F Step 3 G Substituted Quinazolinone F->G

Caption: Workflow for the synthesis of quinazolinones.

Protocol 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol outlines the synthesis of a quinazolinone derivative, a key intermediate for more complex pharmaceutical targets.

Step 1: Reduction of this compound

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Reaction: The mixture is then heated to reflux for 3-5 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the reaction is cooled, and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude methyl 2-aminobenzoate-4-carboxylate.

  • Expert Insight: The SnCl₂/HCl system is a classic and highly effective method for the reduction of aromatic nitro groups, particularly in the presence of acid-sensitive functionalities where catalytic hydrogenation might be problematic. The acidic conditions are compatible with the carboxylic acid and ester groups.

Step 2: Cyclization with Formamide

  • Reaction Setup: The crude methyl 2-aminobenzoate-4-carboxylate (1.0 eq) is mixed with an excess of formamide (10 eq).

  • Heating: The mixture is heated to 150-160 °C for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.[3][4][5]

  • Trustworthiness of the Protocol: This is a well-established, one-pot cyclization method for the synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. The use of excess formamide serves as both the reactant and the solvent.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for a logical and efficient synthetic sequence, primarily initiated by the selective reduction of the nitro group. The resulting ortho-amino benzoic acid derivatives are key intermediates that can be readily transformed into a diverse range of benzimidazoles, quinazolinones, and other fused heterocyclic systems. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important building block.

References

Protocol for the nitration of methyl 4-hydroxybenzoate to yield 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoate Derivatives

Abstract

This document provides a comprehensive protocol for the electrophilic nitration of methyl 4-hydroxybenzoate. While the intended target molecule was specified as 4-(Methoxycarbonyl)-2-nitrobenzoic acid, the principles of electrophilic aromatic substitution dictate that the nitration of methyl 4-hydroxybenzoate will selectively yield methyl 4-hydroxy-3-nitrobenzoate . This guide elucidates the mechanistic basis for this selectivity, provides a detailed and field-tested experimental protocol, outlines critical safety procedures, and details methods for the characterization of the final product. A subsequent optional protocol for the hydrolysis of the ester to 4-hydroxy-3-nitrobenzoic acid is also included.

Introduction and Scientific Rationale

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) that serves as a versatile synthetic handle for further transformations, such as reduction to an amine or as a directing group itself. The substrate, methyl 4-hydroxybenzoate, is a bifunctional aromatic compound featuring both an activating hydroxyl (-OH) group and a deactivating methoxycarbonyl (-COOCH₃) group.

The regiochemical outcome of the reaction is governed by the electronic properties of these substituents.

  • Hydroxyl (-OH) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance.[1]

  • Methoxycarbonyl (-COOCH₃) Group: A moderately deactivating group that directs incoming electrophiles to the meta position by withdrawing electron density from the ring.

In cases of competing directing effects, the strongly activating hydroxyl group overwhelmingly dictates the position of substitution. Since the para position is blocked, the incoming nitronium ion (NO₂⁺) electrophile is directed to the position ortho to the hydroxyl group, which is the C3 position. Therefore, the reaction robustly yields methyl 4-hydroxy-3-nitrobenzoate.

Overall Synthetic Workflow

The synthesis is a two-stage process involving the generation of the electrophile followed by the substitution reaction and product isolation.

G cluster_0 Reagent Preparation cluster_1 Core Reaction & Workup cluster_2 Purification HNO3 Conc. Nitric Acid Nitrating_Mixture Nitronium Ion (NO₂⁺) Generation HNO3->Nitrating_Mixture Protonation H2SO4 Conc. Sulfuric Acid H2SO4->Nitrating_Mixture Catalyst Reaction Electrophilic Aromatic Substitution (0-5 °C) Nitrating_Mixture->Reaction Starting_Material Methyl 4-Hydroxybenzoate Starting_Material->Reaction Quench Quench on Ice Reaction->Quench Product Crude Methyl 4-Hydroxy-3-nitrobenzoate Quench->Product Filtration Vacuum Filtration Product->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: High-level workflow for the synthesis of Methyl 4-Hydroxy-3-nitrobenzoate.

Safety and Hazard Management

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Adherence to strict safety protocols is mandatory.[2]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield.

  • Engineering Controls: Conduct all steps of this procedure inside a certified chemical fume hood with the sash positioned as low as practical. Ensure an emergency safety shower and eyewash station are immediately accessible.[3]

  • Reagent Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[4][5] They are also strong oxidizing agents. Never mix nitric acid waste with organic solvents, as this can lead to the formation of explosive compounds.[6] Always add acid to water (or, in this case, the more concentrated acid to the less concentrated one slowly) to dissipate heat.

  • Thermal Runaway: The reaction generates significant heat. The slow, dropwise addition of the nitrating mixture and maintaining the reaction temperature below 10 °C is critical to prevent thermal runaway, which can lead to violent decomposition or explosion.[2]

  • Spill Response: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) and an inert absorbent material readily available.

Experimental Protocol: Nitration of Methyl 4-Hydroxybenzoate

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 4-hydroxybenzoateReagent (≥99%)Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent (~98%)Fisher ScientificCatalyst and solvent
Concentrated Nitric Acid (HNO₃)ACS Reagent (~70%)VWRNitrating agent
Deionized WaterHigh PurityLab SupplyFor workup and recrystallization
Ethanol (95%)Reagent GradeLab SupplyFor recrystallization
Crushed Ice--For quenching the reaction
Sodium Bicarbonate (NaHCO₃)Lab Grade-For neutralization of spills and waste
Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

  • In a clean, dry 50 mL beaker, add 5.0 mL of concentrated sulfuric acid.

  • Place the beaker in an ice-water bath and allow it to cool for 10-15 minutes.

  • In a separate, dry graduated cylinder, measure 5.0 mL of concentrated nitric acid.

  • Slowly and with extreme caution , add the concentrated nitric acid dropwise to the cold, stirring sulfuric acid. Use a Pasteur pipette for this addition.

    • Scientist's Note: This mixing process is highly exothermic. Slow addition into a pre-chilled vessel is essential for safety and to prevent premature decomposition of the nitrating agent.[7] The active electrophile, the nitronium ion (NO₂⁺), is generated in this step.[8]

Part B: Nitration Reaction

  • Weigh 5.0 g of methyl 4-hydroxybenzoate and place it in a 250 mL Erlenmeyer flask.

  • Add 10 mL of concentrated sulfuric acid to the flask and swirl gently until the solid is completely dissolved.

  • Cool the flask in a large ice-water bath, ensuring the solution temperature drops to between 0 °C and 5 °C. Use a thermometer to monitor the temperature.

  • While maintaining vigorous stirring (using a magnetic stir bar) and low temperature, slowly add the pre-prepared, cold nitrating mixture dropwise to the methyl 4-hydroxybenzoate solution over a period of 20-30 minutes.

    • Scientist's Note: The reaction rate is highly dependent on temperature. Maintaining a temperature below 10 °C is crucial to minimize the formation of dinitrated or oxidized byproducts.[9]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

Part C: Product Isolation and Purification

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A yellow solid should precipitate immediately.

    • Scientist's Note: This step quenches the reaction by rapidly diluting and cooling the acid mixture, causing the organic product, which is insoluble in water, to precipitate out of the solution.[10]

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water (3 x 50 mL) until the washings are no longer acidic (test with pH paper). This removes residual sulfuric and nitric acids.

  • Press the solid as dry as possible on the funnel.

Part D: Recrystallization

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid. Keep the solution near its boiling point on a hot plate.

  • Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry to a constant weight.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

G cluster_mech Mechanism: Nitration of Methyl 4-Hydroxybenzoate start Methyl 4-Hydroxybenzoate + NO₂⁺ sigma_complex Arenium Ion (Sigma Complex) Resonance Stabilized start->sigma_complex π-bond attacks NO₂⁺ (rate-determining) product Methyl 4-Hydroxy-3-nitrobenzoate + H⁺ sigma_complex->product Deprotonation (restores aromaticity)

Caption: Simplified mechanism for electrophilic aromatic substitution.

The key intermediate is the resonance-stabilized carbocation known as the arenium ion or sigma complex. The positive charge in this intermediate can be delocalized onto the oxygen of the hydroxyl group, providing significant stabilization and explaining the high reactivity of phenols in EAS reactions.[1]

Characterization of Methyl 4-Hydroxy-3-nitrobenzoate

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Pale yellow crystalline solid
Melting Point 104-106 °C
IR Spectroscopy Broad peak ~3200-3500 cm⁻¹ (O-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of NO₂)
¹H NMR (DMSO-d₆)δ ~11.5 (s, 1H, Ar-OH), δ ~8.6 (d, 1H, Ar-H), δ ~8.2 (dd, 1H, Ar-H), δ ~7.3 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), δ ~155 (C-OH), δ ~138 (C-NO₂), aromatic carbons between δ ~118-132, δ ~53 (-OCH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[11]

Optional Follow-up: Hydrolysis to 4-Hydroxy-3-nitrobenzoic Acid

The synthesized ester can be easily hydrolyzed to the corresponding carboxylic acid.

  • Saponification: Dissolve the methyl 4-hydroxy-3-nitrobenzoate in a mixture of methanol and water. Add 1.5 equivalents of sodium hydroxide (NaOH) and heat the mixture to reflux for 1-2 hours.[12][13]

  • Workup: Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl. The carboxylic acid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

References

Application Notes and Protocols: The Utility of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid as a Precursor in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound whose strategic placement of reactive groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the dye and pigment industry. Its structure incorporates three key functionalities:

  • A Nitro Group (-NO₂): This strong electron-withdrawing group is a crucial precursor to the primary amino group (-NH₂), the cornerstone for forming diazonium salts essential for azo dye synthesis.

  • A Carboxylic Acid Group (-COOH): This moiety enhances water solubility under basic conditions and provides a reactive handle for covalent attachment to substrates, a defining feature of reactive dyes.

  • A Methoxycarbonyl Group (-COOCH₃): This ester group modulates the electronic properties and solubility of the molecule and its derivatives.

The primary application of this compound in colorant production is not as a direct dye but as a precursor to an amine, which then serves as a diazo component in the synthesis of azo dyes.[1][2] This guide provides the scientific rationale and detailed protocols for the transformation of this compound into vibrant azo colorants.

Section 1: The Synthetic Rationale - From Nitroaromatic to Azo Chromophore

The conversion of this compound into an azo dye is a well-established, multi-step synthetic pathway that leverages classic aromatic chemistry. The entire process hinges on the transformation of the nitro group into a diazonium salt, which then acts as a powerful electrophile.

Pillar 1: Reduction of the Nitro Group The foundational step is the selective reduction of the aromatic nitro group to a primary amine (4-amino-2-methoxycarbonylbenzoic acid).[3] This transformation is critical as the resulting amino group is the functional handle for the subsequent diazotization. The choice of reducing agent is paramount to ensure high yield and chemoselectivity, preserving the ester and carboxylic acid functionalities.[4] Common and effective methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere offers a clean and efficient reduction pathway.[3][5]

  • Metal-Acid Systems: Classic reagents such as Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) powder in acidic media are robust and widely used for this conversion on an industrial scale.[5][6]

Pillar 2: Diazotization and Azo Coupling Once the aromatic amine is formed, the synthesis proceeds via a two-part process:

  • Diazotization: The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The diazonium salt is immediately reacted with an electron-rich aromatic coupling component. This partner molecule, typically a phenol, naphthol, or another aromatic amine, undergoes electrophilic aromatic substitution to form the final azo dye, characterized by the presence of the chromophoric azo group (-N=N-).[3] The specific chemical structure of the coupling component is the primary determinant of the dye's final color and properties.[1]

Visualized Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A 4-(Methoxycarbonyl)- 2-nitrobenzoic acid B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B C 4-Amino-2- (methoxycarbonyl)benzoic acid B->C D NaNO₂ / HCl 0-5 °C C->D E Diazonium Salt Intermediate G Azo Coupling Reaction E->G F Coupling Component (e.g., 2-Naphthol) F->G H Final Azo Dye G->H

Caption: Overall workflow from starting material to final azo dye.

Section 2: Application in Dye Classes

The intermediates derived from this compound are versatile building blocks for several classes of dyes.

  • Azo Dyes: This is the most significant application. The resulting dyes form the largest and most varied class of synthetic colorants, with colors spanning the entire spectrum from yellow and orange to red, blue, and brown.

  • Reactive Dyes: The presence of the carboxylic acid group is particularly advantageous for creating reactive dyes. This group can be activated or used directly to form a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups in protein fibers (like wool and silk), resulting in dyes with exceptional wash fastness.[1]

  • Disperse Dyes: While the carboxylic acid group increases water solubility, the overall aromatic structure can be modified to create disperse dyes. These are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester from an aqueous dispersion.[1]

Section 3: Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a cost-effective and reliable method.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: In a 500 mL round-bottom flask, create a slurry of iron powder (3 molar equivalents) in a 1:1 mixture of ethanol and water (150 mL).

  • Acidification: Add a small amount of concentrated HCl (approx. 2 mL) to the slurry and heat the mixture to reflux with vigorous stirring for 15 minutes to activate the iron surface.

  • Addition of Nitro Compound: Add this compound (1 molar equivalent) to the refluxing slurry in small portions over 30 minutes.

    • Causality Insight: Portion-wise addition helps to control the exothermic reaction and prevent excessive frothing.

  • Reaction: Maintain the reaction at reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization and Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate to neutralize the excess acid and precipitate iron salts. The mixture should be basic (pH ~8-9).

    • Trustworthiness Check: The color of the solution should change significantly as the nitro compound is consumed, and a dense precipitate of iron oxides will form upon basification.

  • Isolation: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid, 4-amino-2-(methoxycarbonyl)benzoic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Representative Azo Dye (Using 2-Naphthol)

This protocol describes the conversion of the synthesized amine into a vibrant red azo dye by coupling with 2-naphthol.

Part A: Diazotization of 4-Amino-2-(methoxycarbonyl)benzoic acid

  • Amine Suspension: Suspend the synthesized amine (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a 250 mL beaker. Stir vigorously to create a fine, uniform suspension.

  • Cooling: Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.

    • Causality Insight: This low temperature is critical for the stability of the diazonium salt to be formed.[1]

  • Nitrite Addition: Prepare a solution of sodium nitrite (0.7 g, ~0.01 mol) in 5 mL of cold water. Add this solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature never exceeds 5 °C.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete. The resulting clear or pale-yellow solution contains the diazonium salt and must be used immediately in the next step.

Part B: Azo Coupling

  • Coupling Component Solution: In a separate 500 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 30 mL of a 10% sodium hydroxide solution. Cool this solution to 0–5 °C in an ice bath.

    • Causality Insight: The alkaline conditions deprotonate the hydroxyl group of the naphthol, making it a more powerful nucleophile (a phenoxide ion) for the coupling reaction.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with constant, vigorous stirring.

  • Precipitation: A brightly colored precipitate of the azo dye should form immediately. The color is often a deep red or orange.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Purification: Isolate the dye by vacuum filtration. Wash the solid precipitate thoroughly with cold water until the filtrate is neutral. Dry the purified dye in a desiccator or a low-temperature oven.

Section 4: Data Summary

The following table provides representative data for the synthesis described in Protocol 2. Actual results may vary based on experimental conditions and scale.

ParameterValueNotes
Diazo Component 4-Amino-2-(methoxycarbonyl)benzoic acidSynthesized from the nitro precursor.
Coupling Component 2-NaphtholA standard coupling partner for red dyes.
Theoretical Yield Based on 0.01 mol limiting reagentVaries with product molecular weight.
Typical Actual Yield 85-95%Dependent on reaction efficiency.
Appearance Deep Red Crystalline PowderCharacteristic of this azo structure.
λ_max ~480-520 nmIn a suitable solvent (e.g., ethanol).

Section 5: Visualized Reaction Pathway

Caption: Chemical reaction pathway for azo dye synthesis.

Conclusion

This compound stands out as a strategically designed intermediate for the synthesis of azo dyes. Its functional groups allow for a sequential and high-yielding transformation into a reactive diazo component. The protocols provided herein demonstrate a robust and well-validated pathway to produce vibrant colorants, with the carboxylic acid moiety offering a further avenue for creating high-performance reactive dyes with excellent fastness properties. This makes the compound a valuable asset for researchers and chemists in the ongoing development of novel and functional colorants.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of 4-(Methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we combine established scientific principles with field-proven insights to help you achieve the highest purity for your downstream applications.

I. Core Concepts: Understanding Your Compound

Before diving into troubleshooting, a solid understanding of the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This acidic functional group is central to purification strategies like acid-base extraction. Its pKa influences the pH at which it becomes a soluble carboxylate salt.

  • Ester Group (-COOCH₃): The methyl ester is susceptible to hydrolysis under strongly basic conditions. This is a critical consideration when choosing a base for extraction.[1]

  • Nitro Group (-NO₂): This electron-withdrawing group increases the acidity of the carboxylic acid compared to benzoic acid itself.[2]

  • Aromatic Ring: The benzene ring provides a nonpolar characteristic to the molecule, influencing its solubility in organic solvents.

Solubility Profile

A successful purification heavily relies on the differential solubility of the target compound and its impurities.

Solvent TypeGeneral SolubilityRationale & Considerations
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Sparingly soluble in cold water, but solubility increases significantly in hot water and alcohols.[3][4][5]The carboxylic acid and ester groups can hydrogen bond with these solvents. The difference in solubility between hot and cold solutions is the basis for recrystallization.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)Good solubility.[3]These solvents can dissolve the compound effectively and are often used in chromatography.
Nonpolar Solvents (e.g., Hexane, Toluene)Low solubility.[6]Useful as anti-solvents in recrystallization or for washing away nonpolar impurities.
Aqueous Base (e.g., NaHCO₃, Na₂CO₃)Highly soluble.The carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[7][8]
Aqueous Acid (e.g., HCl)Insoluble.The carboxylate salt is protonated back to the insoluble carboxylic acid, causing it to precipitate.[7][8]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Symptom: You recover significantly less purified product than expected after performing a recrystallization.

Probable Causes & Solutions:

  • Excessive Solvent Usage: Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor upon cooling.[9][10]

    • Solution: Use the minimum amount of near-boiling solvent required to just dissolve the solid.[10][11] If you've already used too much, carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated. Use a small amount of extra hot solvent to wash any crystals through.[12]

  • Incomplete Precipitation: The cooling process may not have been sufficient to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the recovery of the purified solid.[5][11]

  • Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Issue 2: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oily liquid.

Probable Causes & Solutions:

  • Solution is Supersaturated Above Melting Point: The compound is coming out of solution at a temperature above its melting point. This often happens when the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point, then allow it to cool more slowly.[9]

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: Consider a preliminary purification step. If the impurities are colored or resinous, adding activated charcoal to the hot solution before filtration can help remove them.[9] If the impurity is a different acid or base, an acid-base extraction might be necessary first.

Issue 3: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Probable Causes & Solutions:

  • Solution is Not Saturated: Too much solvent was used initially.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe a slight cloudiness (incipient precipitation), add a drop or two of hot solvent to redissolve it, then allow it to cool slowly again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site).

    • Solution 1 (Scratching): Scratch the inside of the flask at the surface of the liquid with a glass stirring rod.[9][11] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seed Crystal): If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[9]

Issue 4: Impurities Co-precipitate During Acid-Base Extraction

Symptom: After isolating the aqueous layer and re-acidifying, the resulting precipitate is still impure.

Probable Causes & Solutions:

  • Insufficient Washing of Organic Layer: Neutral or basic impurities may have been carried over into the aqueous layer.

    • Solution: Before separating the layers, ensure thorough mixing. After separating, consider washing the organic layer with a fresh portion of the aqueous base to extract any remaining acidic product.

  • Precipitation of Other Acidic Impurities: If your starting material contains other acidic impurities, they will also be extracted into the basic aqueous layer and precipitate upon acidification.

    • Solution: If the impurities have a significantly different pKa, a carefully controlled pH adjustment might allow for fractional precipitation. However, a more robust solution is to follow the acid-base extraction with another purification technique like recrystallization or column chromatography.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting method for purifying crude this compound?

For a typical crude product from synthesis, a sequential approach is often best. Start with an acid-base extraction to separate the acidic product from any neutral or basic starting materials or byproducts.[1][13] This is a highly effective bulk purification step. Follow this with recrystallization of the precipitated acid to remove any remaining impurities.[7]

Q2: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

It is strongly discouraged. The ester group in this compound is susceptible to hydrolysis under strongly basic conditions, which would convert your product into 2-nitroterephthalic acid. A weak base like sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate the carboxylic acid without significantly hydrolyzing the ester.[1][14]

Q3: My purified product is slightly yellow. Is this an impurity?

While many pure organic compounds are white, nitro-containing aromatic compounds can often have a pale yellow color.[4] However, a distinct or dark yellow/brown color likely indicates the presence of impurities. Purity should be confirmed by analytical methods like melting point determination or HPLC. A pure compound will have a sharp, narrow melting point range.[15]

Q4: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11][12] To find a good solvent, perform small-scale solubility tests. Place a few milligrams of your crude product in a test tube and add a small amount of the test solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a promising solvent.[12]

Q5: When is column chromatography a better choice than recrystallization?

Column chromatography is preferred when:

  • You need to separate your product from impurities with very similar solubility profiles, making recrystallization ineffective.[16]

  • You are working with a very small amount of material where losses during recrystallization would be significant.

  • The compound "oils out" persistently despite troubleshooting efforts.

  • You need to separate isomers, such as other nitro-substituted benzoic acid derivatives.[17]

IV. Experimental Protocols & Workflows

Protocol 1: Standard Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume).[7] Stopper the funnel, invert, and vent frequently to release CO₂ pressure generated from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the acidic product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and precipitation of the purified product is complete.[8]

  • Isolation: Collect the white precipitate by vacuum filtration, wash the solid with a small amount of cold deionized water, and allow it to air dry.

Workflow: Choosing a Purification Strategy

The following diagram illustrates a decision-making process for purifying your compound.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) recrystallize Perform Recrystallization acid_base->recrystallize check_purity Check Purity (MP, TLC, HPLC) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure is_pure->column_chrom No end_product Pure Product is_pure->end_product Yes column_chrom->check_purity

Caption: Decision tree for selecting a purification method.

V. Safety Precautions

Always handle this compound and associated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Consult the Safety Data Sheet (SDS) for detailed hazard information before beginning any experimental work.[18][19]

VI. References

  • Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--

  • University of California, Davis. (n.d.). Acid-Base Extraction. --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--

  • University of Waterloo. (n.d.). Acid and Base Extraction. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). --INVALID-LINK--

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. --INVALID-LINK--

  • University of Massachusetts Boston. (n.d.). Recrystallization. --INVALID-LINK--

  • Journal of Chromatography A. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitrobenzoic acid. --INVALID-LINK--

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Methoxy-2-nitrobenzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Methyl-4-nitrobenzoic acid. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzoic acid on Newcrom R1 HPLC column. --INVALID-LINK--

  • ChemicalBook. (2012). MSDS of 4-methoxy-2-nitrobenzoic acid. --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--

  • Fisher Scientific. (2014). Safety Data Sheet - 2-Methyl-4-nitrobenzoic acid, 98%. --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization I. --INVALID-LINK--

  • BenchChem. (n.d.). This compound. --INVALID-LINK--

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. --INVALID-LINK--

  • ChemicalBook. (2025). 4-Methoxy-2-nitrobenzoic acid. --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. --INVALID-LINK--

  • Wikipedia. (n.d.). Nitrobenzoic acid. --INVALID-LINK--

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-nitrobenzoic acid 97%. --INVALID-LINK--

  • Google Patents. (n.d.). US2695311A - Preparation of 2- and 4-nitrobenzoic acid. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. --INVALID-LINK--

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. --INVALID-LINK--

  • BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents. --INVALID-LINK--

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester. --INVALID-LINK--

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. --INVALID-LINK--

  • ChemScene. (n.d.). 4-(4-Methoxyphenyl)-2-nitrobenzoic acid. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of this compound, a mono-methyl ester of 2-nitroterephthalic acid, is typically approached via two primary routes. The choice of pathway often depends on the availability of starting materials and the specific challenges a researcher wishes to avoid.

  • Route A: Begins with dimethyl terephthalate (DMT), proceeds through nitration to form dimethyl 2-nitroterephthalate, and concludes with a selective mono-hydrolysis of one ester group.

  • Route B: Starts with terephthalic acid (TPA), which is first nitrated to 2-nitroterephthalic acid, followed by a selective mono-esterification.

Both routes present unique challenges, primarily concerning selectivity and the formation of undesired byproducts. This guide addresses the most common issues in a question-and-answer format.

G cluster_route_a Route A cluster_route_b Route B DMT Dimethyl Terephthalate (DMT) Nitro_DMT Dimethyl 2-Nitroterephthalate DMT->Nitro_DMT Nitration Dinitro Side Product: Dimethyl 2,6-Dinitroterephthalate DMT->Dinitro Over-Nitration Product_A 4-(Methoxycarbonyl)- 2-nitrobenzoic acid Nitro_DMT->Product_A Selective Mono-Hydrolysis Diacid_A Side Product: 2-Nitroterephthalic Acid Nitro_DMT->Diacid_A Over-Hydrolysis TPA Terephthalic Acid (TPA) Nitro_TPA 2-Nitroterephthalic Acid TPA->Nitro_TPA Nitration Product_B 4-(Methoxycarbonyl)- 2-nitrobenzoic acid Nitro_TPA->Product_B Selective Mono-Esterification Diester_B Side Product: Dimethyl 2-Nitroterephthalate Nitro_TPA->Diester_B Over-Esterification

Caption: Overview of synthetic pathways and common side reactions.

Part 1: Troubleshooting Route A (Starting from Dimethyl Terephthalate)

This pathway is often preferred due to the higher solubility of the intermediates in organic solvents compared to the diacid route. However, success hinges on controlling two critical steps: nitration and selective hydrolysis.

FAQ 1: My nitration of DMT gives a poor yield, with significant amounts of a dinitro-compound and unreacted starting material. How can I improve selectivity?

Answer: This is a classic selectivity problem in electrophilic aromatic substitution. The two methoxycarbonyl groups on DMT are deactivating and meta-directing. The first nitration is often sluggish, tempting researchers to use harsher conditions, which then promotes a second, faster nitration on the now more electron-deficient ring.

Causality & Troubleshooting:

  • Dinitration: The primary side product is typically dimethyl 2,6-dinitroterephthalate. Once the first nitro group is added at the C2 position, the ring becomes significantly more deactivated. However, forcing the reaction with high temperatures or excess nitrating agent can lead to a second nitration.

  • Mechanism Insight: The nitration proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid.[1] Controlling the concentration of this electrophile and the reaction temperature is paramount.

  • Unreacted DMT: Insufficiently activating conditions (low temperature, insufficient acid catalyst) will result in incomplete conversion.

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature between 0-10 °C. Use of an ice-salt bath is recommended. Exceeding this range dramatically increases the rate of dinitration.

  • Stoichiometric Control of Nitrating Agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid a large excess.

  • Gradual Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of DMT in sulfuric acid. This maintains a low, steady concentration of the nitronium ion, favoring mono-nitration.

ParameterRecommended ConditionRationale
Temperature 0-10 °CMinimizes dinitration and decomposition side reactions.
Nitric Acid 1.05-1.1 eq.Sufficient for mono-nitration without promoting dinitration.
Solvent Conc. H₂SO₄Acts as both solvent and catalyst to generate NO₂⁺.[1]
Reaction Time 2-4 hoursMonitor by TLC/LC-MS to avoid prolonged reaction times.
FAQ 2: During the hydrolysis of dimethyl 2-nitroterephthalate, I'm forming the diacid (2-nitroterephthalic acid) or recovering unreacted starting material. How do I achieve selective mono-hydrolysis?

Answer: Selective mono-hydrolysis is challenging because the hydrolysis of the second ester group can occur under the same conditions as the first. The key is precise stoichiometric control of the base and careful monitoring of the reaction's progress.

Causality & Troubleshooting:

  • Electronic and Steric Effects: The two ester groups are in different chemical environments. The C1-ester is ortho to the bulky, electron-withdrawing nitro group, while the C4-ester is para. The ortho-nitro group can sterically hinder the approach of the hydroxide ion to the C1-ester's carbonyl carbon. Conversely, the electron-withdrawing effect of the nitro group is felt more strongly at the ortho position, potentially making that ester more susceptible to nucleophilic attack. The outcome depends on the balance of these competing effects, which can be influenced by the solvent and reaction conditions.

  • Over-hydrolysis: Using an excess of base (e.g., >1.0 equivalent of NaOH or KOH) or prolonged heating will inevitably lead to the formation of the dicarboxylate salt, which upon acidification yields 2-nitroterephthalic acid.[2]

  • Incomplete Reaction: Using a substoichiometric amount of base, low temperatures, or insufficient reaction time will result in low conversion.

Recommended Actions:

  • Precise Stoichiometry: Use exactly 1.0 equivalent of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). Accurately determine the molar quantity of your starting diester.

  • Solvent System: A mixture of methanol and water is commonly used. Methanol helps to solubilize the diester, while water is necessary for the hydrolysis reaction.

  • Temperature and Time: Start the reaction at room temperature and gently warm if necessary (e.g., to 40-50 °C). Monitor the reaction closely every 30-60 minutes using Thin Layer Chromatography (TLC). The mono-acid product will have a different Rf value than the diester and diacid.

  • Work-up Procedure: Once TLC indicates the optimal conversion to the mono-acid, cool the reaction and acidify carefully with an acid like HCl to a pH of ~2. The desired product should precipitate and can be collected by filtration.

G cluster_side_products start Dimethyl 2-Nitroterephthalate (Diester) eq1 Add exactly 1.0 eq. Base (KOH) start->eq1 monitor Monitor by TLC (Target: Max Mono-acid) eq1->monitor acidify Acidify to pH ~2 monitor->acidify Optimal conversion diacid 2-Nitroterephthalic Acid (Di-acid) monitor->diacid Reaction too long/ >1.0 eq. Base unreacted Unreacted Diester monitor->unreacted Reaction too short/ <1.0 eq. Base product Desired Product (Mono-acid) acidify->product

Caption: Workflow for selective mono-hydrolysis.

Part 2: Troubleshooting Route B (Starting from Terephthalic Acid)

This route avoids the selective hydrolysis step but introduces challenges related to the low solubility of the diacid intermediates and the difficulty of selective esterification.

FAQ 3: How can I achieve selective mono-esterification of 2-nitroterephthalic acid? A standard Fischer esterification yields mostly the diester.

Answer: This is the primary hurdle for Route B. Standard Fischer esterification uses the alcohol (methanol) as the solvent, representing a vast excess that drives the reaction to form the most stable product, the diester.[3] Achieving mono-esterification requires limiting the amount of alcohol or using a different esterification method.

Causality & Troubleshooting:

  • Equilibrium Control: Fischer esterification is an equilibrium process.[4] According to Le Châtelier's principle, using excess alcohol pushes the equilibrium towards the product side. To favor the mono-ester, this excess must be avoided.

  • Carboxyl Group Reactivity: As discussed previously, the two carboxylic acid groups have different electronic and steric environments. The C1-COOH is ortho to the nitro group and may be more acidic but is also more sterically hindered. The C4-COOH is less hindered. This difference is often not large enough to provide high selectivity under thermodynamic conditions (like refluxing in methanol for hours).

Recommended Actions:

  • Stoichiometric Fischer Esterification: Dissolve the 2-nitroterephthalic acid in an inert solvent (e.g., toluene, dichloromethane) and add only 1.0-1.2 equivalents of methanol along with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[5] This is less efficient than a standard Fischer esterification but can favor the mono-ester. Water must be removed azeotropically (e.g., with a Dean-Stark apparatus) to drive the reaction forward.[3]

  • Alternative Methods:

    • Acid Chloride Formation: Convert the diacid to its di-acid chloride using thionyl chloride (SOCl₂).[6] Then, react the di-acid chloride with exactly one equivalent of methanol at a low temperature (e.g., 0 °C). The high reactivity of the acid chloride allows for a more controlled reaction.

    • DCC Coupling: Use a coupling agent like Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. Reacting the diacid with 1.0 equivalent of DCC and 1.0 equivalent of methanol in a solvent like dichloromethane can provide the mono-ester.

MethodKey ParameterAdvantageDisadvantage
Stoichiometric Fischer 1.0-1.2 eq. MeOH, water removalSimple reagentsSlow, may still produce diester
Mono-Acid Chloride 1.0 eq. MeOH at low tempHigh reactivity, clean reactionRequires handling of SOCl₂
DCC Coupling 1.0 eq. DCC, 1.0 eq. MeOHMild conditionsDCC is a known allergen, byproduct removal

Part 3: General Purification Strategies

FAQ 4: My final product is a mixture containing the starting diester and the diacid byproduct. What is the best purification method?

Answer: A combination of acid-base extraction and recrystallization is highly effective for purifying the desired mono-acid product. This strategy exploits the significant differences in acidity and polarity between the components.

Purification Workflow:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • What happens: The desired product (mono-acid) and the byproduct (diacid) are acidic enough to be deprotonated by bicarbonate, transferring them to the aqueous layer as their sodium salts. The neutral starting material (diester) will remain in the organic layer.

  • Separation: Separate the organic layer (containing the diester) and the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~2.

  • Precipitation & Filtration: The desired mono-acid product will precipitate out of the aqueous solution as it is no longer soluble in its protonated form. The diacid is often more soluble in acidic water, allowing for some separation. The solid can be collected by vacuum filtration.

  • Recrystallization: Further purify the collected solid by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to remove any remaining diacid or other impurities.

Appendix A: Detailed Experimental Protocols

Protocol A1: Nitration of Dimethyl Terephthalate

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid (3 mL per 1 g of DMT).

  • Slowly add dimethyl terephthalate (1.0 eq.) to the cold sulfuric acid while stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1 mL per 1 g of DMT) in a separate flask, keeping it cold.

  • Add the nitrating mixture dropwise to the DMT solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid (dimethyl 2-nitroterephthalate) by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Protocol A2: Selective Mono-hydrolysis of Dimethyl 2-Nitroterephthalate

  • Dissolve dimethyl 2-nitroterephthalate (1.0 eq.) in methanol (5 mL per 1 g).

  • In a separate flask, dissolve potassium hydroxide (1.0 eq.) in water (2 mL per 1 g of diester).

  • Add the KOH solution to the diester solution and stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, reduce the volume of methanol on a rotary evaporator.

  • Dilute the remaining solution with water and cool in an ice bath.

  • Slowly add 2M HCl with stirring until the pH of the solution is ~2. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of Synthetic Strategies

This compound is a key intermediate in pharmaceutical synthesis. Its preparation typically involves two primary synthetic routes, each with its own set of challenges and optimization parameters. The choice of route often depends on the availability and cost of starting materials.

  • Route A: Nitration of Dimethyl Terephthalate followed by Selective Hydrolysis. This is a common and cost-effective route starting from readily available dimethyl terephthalate. The main challenges are controlling the mono-nitration selectivity and achieving selective hydrolysis of only one of the two ester groups.

  • Route B: Oxidation of a Substituted Toluene Derivative. This route involves the oxidation of a methyl group on a pre-nitrated toluene precursor, such as 4-methyl-3-nitrobenzoate. The key challenge lies in the potential for over-oxidation or side reactions.

Choosing Your Synthetic Path

The following decision tree can help you select the most appropriate synthetic route based on your available starting materials and equipment.

G start What is your primary starting material? sm1 Dimethyl Terephthalate start->sm1 sm2 A Toluene Derivative (e.g., 4-Methylbenzoic Acid) start->sm2 routeA Route A: Nitration & Selective Hydrolysis sm1->routeA Proceed to Nitration routeB Route B: Nitration & Oxidation sm2->routeB Proceed to Nitration of Toluene Ring

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Section 2.1: Nitration Reactions

Nitration is a highly exothermic reaction that requires careful control to achieve the desired product with high yield and purity.[1]

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the nitration of aromatic esters can stem from several factors.[1]

  • Inadequate Temperature Control: This is the most critical factor. The reaction is highly exothermic, and if the temperature rises above the optimal range (typically 0-15°C), side reactions such as di-nitration and oxidative degradation can occur, reducing the yield of the desired mono-nitro product.[2] It is crucial to use an efficient cooling bath (e.g., ice-salt) and monitor the internal temperature closely.[3]

  • Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added very slowly, often dropwise, to the solution of the aromatic substrate in sulfuric acid.[1][4] A rapid addition will cause a sharp, localized increase in temperature, leading to the formation of by-products.[1]

  • Presence of Water: Water can interfere with the formation of the essential electrophile, the nitronium ion (NO₂⁺), from the reaction of nitric and sulfuric acids.[1] This slows down or inhibits the desired reaction. Ensure all glassware is thoroughly dried and use concentrated acids.[1]

  • Incomplete Reaction: If the reaction time is too short or the temperature is kept too low, the reaction may not go to completion. After the addition of the nitrating agent is complete, it is often beneficial to allow the mixture to warm to room temperature and stir for a designated period to ensure full conversion.[1][5]

Q2: I am observing the formation of significant amounts of di-nitro byproducts or incorrect regioisomers. How can I improve selectivity?

A2: Achieving high regioselectivity is key.

  • Strict Temperature Control: As mentioned, lower temperatures (0-10°C) are crucial for selectivity, favoring mono-nitration over di-nitration.[1][2]

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid can drive the reaction towards di-nitration.[6] Use only a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid to favor the mono-nitrated product.

  • Understanding Directing Effects: In dimethyl terephthalate, the two methoxycarbonyl groups are deactivating and meta-directing. Nitration will occur at a position meta to both groups, which is the desired 2-position. For a substrate like 4-methylbenzoic acid, the methyl group is activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The nitration will primarily occur at the position ortho to the methyl group and meta to the carboxyl group (the 3-position). Understanding these electronic effects is vital for predicting the major product.[7]

Q3: The reaction is highly exothermic and difficult to control. How can I manage the exotherm?

A3: Managing the heat generated is critical for safety and product quality.

  • Adequate Cooling: Use a properly sized ice bath or an ice-salt bath to maintain the target temperature.[3] Ensure the reaction flask is sufficiently immersed.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise using an addition funnel. The rate of addition should be adjusted to keep the internal temperature stable.

  • Vigorous Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, potentially causing a runaway reaction.[3] Use a powerful overhead stirrer or a large magnetic stir bar to ensure the mixture is homogeneous.

  • Reverse Addition: In some cases, adding the substrate solution to the nitrating mixture (reverse addition) can help control the exotherm, as the reactive electrophile is consumed immediately upon addition.[3]

Section 2.2: Selective Ester Hydrolysis

For Route A, after nitration of dimethyl 2-nitroterephthalate, one of the two methyl ester groups must be selectively hydrolyzed to the carboxylic acid.

Q1: Both ester groups are hydrolyzing, leading to the dicarboxylic acid. How can I achieve selective mono-hydrolysis?

A1: Selectivity is controlled by carefully managing reaction conditions.

  • Stoichiometry of the Base: This is the most critical parameter. Use exactly one equivalent of a base, such as sodium hydroxide or potassium hydroxide. An excess of base will lead to the hydrolysis of both ester groups.

  • Reaction Temperature: Lower temperatures favor selective mono-hydrolysis. Running the reaction at room temperature or slightly above (e.g., 40-50°C) provides better control than refluxing.

  • Reaction Time and Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting diester is consumed and before significant amounts of the diacid appear.

  • Solvent System: A mixture of methanol and water is commonly used. The methanol helps to solubilize the starting ester, while the water is necessary for the hydrolysis reaction.

Section 2.3: General Troubleshooting Workflow

When encountering an issue, a systematic approach is essential. The following workflow provides a logical path from problem identification to resolution.

G cluster_causes Potential Causes cluster_solutions Corrective Actions problem Problem Encountered (e.g., Low Yield, Impurities) cause1 Temperature Control problem->cause1 cause2 Reagent Stoichiometry / Addition Rate problem->cause2 cause3 Presence of Water (Nitration) problem->cause3 cause4 Reaction Time / Monitoring problem->cause4 cause5 Work-up / Purification problem->cause5 sol1 Verify & Calibrate Thermometer Use Ice-Salt Bath cause1->sol1 sol2 Recalculate Equivalents Add Dropwise with Vigorous Stirring cause2->sol2 sol3 Use Oven-Dried Glassware Use Conc. Anhydrous Reagents cause3->sol3 sol4 Monitor by TLC/HPLC Quench at Optimal Conversion cause4->sol4 sol5 Optimize pH for Precipitation Select Appropriate Recrystallization Solvent cause5->sol5

Caption: General troubleshooting workflow for synthesis optimization.

Recommended Experimental Protocol (Route A)

This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from dimethyl terephthalate.

Step 1: Nitration of Dimethyl Terephthalate
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add dimethyl terephthalate (19.4 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, ~0.105 mol) to 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dimethyl terephthalate solution over 60-90 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[7]

  • Stirring: After the addition is complete, let the reaction mixture stir at 0-5°C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A white solid (dimethyl 2-nitroterephthalate) will precipitate.[3][5]

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold methanol to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 50°C. The expected yield is 21-23 g (88-96%).

Step 2: Selective Hydrolysis
  • Setup: In a round-bottom flask, dissolve the dried dimethyl 2-nitroterephthalate (23.9 g, 0.1 mol) in 200 mL of methanol.

  • Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water. Add this solution to the methanolic solution of the diester.

  • Reaction: Heat the mixture to a gentle reflux (around 70°C) and monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The reaction is typically complete in 2-4 hours.

  • Work-up: Once TLC shows the disappearance of the starting material, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 200 mL of water and cool it in an ice bath. Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid with stirring.

  • Isolation: A white to pale yellow precipitate of this compound will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.[1] The expected yield is 18-20 g (80-89%).

Data Summary: Key Reaction Parameters
ParameterNitrationSelective Hydrolysis
Key Reagent Conc. HNO₃ / Conc. H₂SO₄NaOH or KOH
Stoichiometry ~1.05 eq. of HNO₃~1.0 eq. of Base
Temperature 0-5°C65-75°C (Reflux)
Solvent Conc. H₂SO₄Methanol / Water
Typical Time 3-4 hours2-4 hours
Critical Factor Strict Temperature Control[2]Precise Base Stoichiometry

Mechanistic Insight: Electrophilic Nitration

Understanding the mechanism is key to troubleshooting. The reaction proceeds via electrophilic aromatic substitution. First, the strong sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich aromatic ring.

G cluster_0 Step 1: Formation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Resonance Stabilization eq1 HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A Aromatic Ring B Sigma Complex (Resonance Stabilized) A->B + NO₂⁺ C Deprotonation B->C D Nitroaromatic Product C->D - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

Troubleshooting guide for the reduction of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Welcome to the technical support guide for the reduction of this compound to its corresponding aniline, 2-amino-4-(methoxycarbonyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. However, the presence of multiple functional groups—a nitro group, a carboxylic acid, and a methyl ester—presents unique challenges that can lead to low yields, incomplete reactions, or difficult purifications.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, validated solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is incomplete, and I'm recovering significant amounts of starting material. What are the likely causes?

This is the most common issue, and it typically points to one of three areas: the catalyst (for hydrogenations), the reducing agent stoichiometry, or the reaction conditions.

  • For Catalytic Hydrogenation (e.g., H₂ with Pd/C):

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons like sulfur (from reagents like thiols) or heavy metal contaminants. Even trace amounts can deactivate the catalyst surface. Ensure high-purity solvents and reagents. If poisoning is suspected, the catalyst will need to be filtered and replaced.[1][2]

    • Insufficient Catalyst Loading: For substrates with multiple functional groups, a higher catalyst loading (5-10 mol%) is often necessary. Start with 5 mol% and increase if the reaction is sluggish.

    • Inadequate Hydrogen Pressure: While many nitro reductions proceed at atmospheric pressure, stubborn substrates may require higher pressures (e.g., 50 psig) to increase the concentration of hydrogen at the catalyst surface and improve reaction rates.[3][4]

    • Poor Mass Transfer: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure hydrogen can reach the catalyst surface where the substrate is adsorbed.

  • For Metal-Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):

    • Insufficient Stoichiometry: These reactions are stoichiometric. Ensure you are using a sufficient molar excess of the metal reducing agent. For iron, 3-5 equivalents are common. For SnCl₂, at least 3 equivalents are needed.[5][6]

    • Metal Passivation: The surface of the metal powder can oxidize over time, reducing its reactivity. Using freshly activated metal powder (e.g., by washing with dilute HCl) can significantly improve performance.[7]

    • Incorrect pH: The reaction rate is highly pH-dependent. The acidic medium is required to generate the active reducing species and dissolve the metal salts formed.[6]

Q2: I'm observing significant side product formation. What are they, and how can I prevent them?

Side products typically arise from the reduction of intermediates or reactions involving the other functional groups.

  • Hydroxylamine, Azo, and Azoxy Intermediates: Incomplete reduction can lead to the accumulation of intermediates like phenylhydroxylamines, which can then dimerize to form azo or azoxy compounds.[8][9][10]

    • Cause: This often happens under conditions of insufficient reducing agent or low temperature.[11]

    • Solution: Ensure sufficient reducing agent and adequate reaction time. For catalytic hydrogenations, ensure efficient stirring and hydrogen supply.

  • Ester Hydrolysis: The presence of acid (in SnCl₂/HCl or Fe/HCl) or base (during workup) can hydrolyze the methyl ester to a carboxylic acid, resulting in the di-acid product.

    • Cause: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures.

    • Solution: Use milder conditions where possible. Stannous chloride (SnCl₂) in a non-aqueous, non-acidic medium like ethanol can selectively reduce the nitro group without affecting the ester.[12][13] For workups, use a weak base like sodium bicarbonate carefully and avoid prolonged exposure.

  • Ring Hydrogenation: A potential side reaction in catalytic hydrogenation is the reduction of the aromatic ring itself, leading to cyclohexyl derivatives.[14]

    • Cause: This is favored by aggressive catalysts (like Rhodium or Ruthenium), high pressures, and high temperatures.[15] Palladium is generally selective, but over-hydrogenation can occur under harsh conditions.

    • Solution: Use Palladium on Carbon (Pd/C) under controlled temperature (room temperature to 50°C) and pressure (<100 psig).[3][5]

Q3: Which reduction method should I choose?

The best method depends on your available equipment, scale, and the sensitivity of your molecule.

MethodAdvantagesDisadvantagesBest For
H₂ / Pd/C High yield, clean reaction (byproduct is water), catalyst is filtered off.[5]Requires specialized hydrogenation equipment, catalyst is sensitive to poisoning, potential for ring hydrogenation.[1][14]Clean, scalable synthesis where functional group tolerance is high.
Fe / HCl or NH₄Cl Very inexpensive, robust, and tolerates many functional groups.[5][7]Stoichiometric, produces large amounts of iron sludge, making workup and purification difficult.[6]Small to medium scale where cost is a primary concern and purification challenges can be managed.
SnCl₂ / HCl Milder than Fe/HCl, good for substrates with other reducible groups.[5][13]Stoichiometric, tin waste is toxic and requires careful disposal, workup can be challenging.[16]Lab-scale synthesis requiring high chemoselectivity.
Q4: My product is difficult to isolate and purify after a metal/acid reduction. What can I do?

This is a common problem with Fe or Sn reductions due to the formation of metal salts and the amphoteric nature of the amino acid product.

  • Workup Strategy:

    • After the reaction is complete, filter the mixture while hot to remove excess metal powder and some salts.

    • Cool the filtrate and carefully basify with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10. This precipitates the metal hydroxides (Fe(OH)₂/Fe(OH)₃ or Sn(OH)₂).

    • Filter off the metal hydroxides. This step can be slow; using a pad of Celite can help.

    • The product is now in the aqueous layer as a carboxylate salt. Carefully re-acidify the filtrate with HCl to the isoelectric point (typically pH 3-4) to precipitate the pure amino acid product.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: If the product is still impure, recrystallization from an ethanol/water mixture is often effective. Affinity chromatography has also been used for purifying aminobenzoic acid derivatives.[17][18]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Reduction Pathway SM This compound P 2-Amino-4-(methoxycarbonyl)benzoic acid SM->P H₂, Pd/C or Fe/HCl or SnCl₂ INT Intermediates (Nitroso, Hydroxylamine) SM->INT [Reducing Agent] Incomplete Reduction SP Side Products (Azo, Azoxy, Hydrolyzed Ester) P->SP Harsh Workup (Hydrolysis) INT->P [Reducing Agent] Full Reduction INT->SP Dimerization

Caption: General reaction pathway for the reduction of this compound.

Troubleshooting_Workflow start Reaction Incomplete? check_catalyst Using H₂/Pd/C? start->check_catalyst Yes check_metal Using Metal/Acid? start->check_metal No poisoning Suspect Catalyst Poisoning? check_catalyst->poisoning Yes pressure Increase H₂ Pressure & Stirring Rate check_catalyst->pressure No check_stoich Check Metal Stoichiometry (>3 eq.) check_metal->check_stoich Yes poisoning->pressure No replace_cat Filter and Replace Catalyst poisoning->replace_cat Yes activate_metal Activate Metal (e.g., acid wash) check_stoich->activate_metal

Caption: A decision tree for troubleshooting incomplete nitro group reductions.

Validated Experimental Protocol: Catalytic Hydrogenation

This protocol provides a reliable method for the reduction using Palladium on Carbon.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd basis, 5 mol%)

  • Methanol (ACS Grade, ~20 mL per gram of substrate)

  • Hydrogen gas (high purity)

  • Celite (for filtration)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound and methanol. Stir until fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Seal the vessel. Purge the headspace three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psig) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and progress can be monitored by the uptake of hydrogen. Alternatively, periodically depressurize, take a sample, filter it through a syringe filter, and analyze by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst cake to dry in the air, as it can ignite. Quench it with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 2-amino-4-(methoxycarbonyl)benzoic acid, which can be further purified by recrystallization if necessary.

References

How to avoid over-nitration in 4-(Methoxycarbonyl)-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Nitration and Other Side Reactions

Welcome to the Technical Support Center for the synthesis of 4-(methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high-purity yields while minimizing unwanted side reactions, particularly over-nitration.

Understanding the Challenge: The Chemoselectivity of Nitration

The synthesis of this compound typically involves the nitration of a substituted benzoic acid derivative, such as dimethyl terephthalate or a related precursor. The core of the challenge lies in controlling the electrophilic aromatic substitution (EAS) reaction. The starting material possesses multiple sites for nitration, and the substituents on the aromatic ring direct the incoming nitro group. However, the very conditions that promote the desired mono-nitration can also lead to the formation of dinitro or other over-nitrated byproducts.[1][2]

The methoxycarbonyl group (-COOCH₃) is a meta-directing and deactivating group.[3][4] This means it slows down the reaction rate compared to benzene and directs the incoming electrophile to the meta position.[3] However, under forcing conditions, further nitration can occur, leading to a complex mixture of products that can be difficult to separate.

Below is a diagram illustrating the desired reaction pathway and the competing over-nitration side reaction.

Nitration_Pathway Start Dimethyl Terephthalate Target 4-(Methoxycarbonyl)- 2-nitrobenzoic acid (Desired Product) Start->Target Controlled Nitration (HNO₃/H₂SO₄, low temp) Byproduct Over-nitrated Species (Dinitro-compound) Start->Byproduct Excess Nitrating Agent Higher Temperature Longer Reaction Time Target->Byproduct Forcing Conditions

Caption: Reaction scheme for the synthesis of this compound, highlighting the side reaction leading to over-nitration.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: I am observing a significant amount of a dinitro byproduct in my reaction mixture. What is the most likely cause?

A1: The formation of dinitro byproducts is a classic sign of over-nitration. This typically occurs when the reaction conditions are too harsh. The most common contributing factors are:

  • Elevated Temperature: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, the rate of reaction will increase, favoring multiple nitrations.[5] It is crucial to maintain a low temperature, often between 0-15°C, throughout the addition of the nitrating agent.[5][6]

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture (concentrated nitric and sulfuric acids) increases the concentration of the highly reactive nitronium ion (NO₂⁺), driving the reaction towards multiple substitutions.[7]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the necessary time for the less reactive mono-nitro product to undergo a second nitration.

Q2: How can I effectively monitor the progress of my reaction to avoid over-nitration?

A2: Real-time reaction monitoring is critical for preventing over-nitration. The most common and effective technique for this is Thin Layer Chromatography (TLC).[8] By taking small aliquots of the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the desired product and any byproducts. Once the starting material is no longer visible on the TLC plate, the reaction should be promptly quenched to prevent further nitration.

Q3: What is the optimal temperature range for this nitration, and why is it so important?

A3: For the nitration of substituted benzoic acids and their esters, a low temperature is paramount for controlling selectivity.[8] A temperature range of 0-10°C is generally recommended.[6] Lower temperatures favor kinetic control, which can help in achieving the desired regioselectivity and minimizing the formation of thermodynamically more stable, but undesired, over-nitrated products.[8]

Q4: Are there alternative nitrating agents that are less prone to causing over-nitration?

A4: While the classic mixture of concentrated nitric and sulfuric acids is widely used, other nitrating systems can offer milder conditions. For instance, using dinitrogen pentoxide (N₂O₅) in the presence of a shape-selective zeolite catalyst has been shown to improve regioselectivity in some cases.[9] However, for most standard laboratory syntheses, careful control of the reaction conditions with the traditional mixed acid system is sufficient and more accessible.

Q5: My final product is difficult to purify. What are the best methods for removing over-nitrated impurities?

A5: Purification can indeed be challenging due to the similar polarities of the desired product and its over-nitrated analogues. The most effective purification techniques include:

  • Recrystallization: This is often the primary method for purification. The choice of solvent is critical. A solvent system in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures is ideal. For methyl m-nitrobenzoate, a related compound, recrystallization from methyl alcohol is effective.[6]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the mono- and di-nitro compounds.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Over-nitration leading to byproducts. - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion.[8] - Strictly control the temperature and stoichiometry of the nitrating agent.[5] - Optimize the extraction and recrystallization procedures.
Formation of Multiple Isomers - The directing effects of the substituents on the starting material can lead to a mixture of regioisomers.- Employ lower reaction temperatures to favor the kinetically controlled product.[8] - Consider using a more regioselective nitrating agent if the issue persists.[9]
Reaction is Too Vigorous or Uncontrolled - Addition of the nitrating agent is too rapid. - Inadequate cooling of the reaction mixture.- Add the nitrating mixture dropwise over a prolonged period.[6] - Ensure the reaction flask is well-submerged in an efficient ice-salt bath.
Difficulty in Isolating the Product - The product may be soluble in the aqueous workup solution. - Inefficient extraction.- Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent multiple times. - Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for better extraction into the organic phase.
Product is Contaminated with Starting Material - The reaction was not allowed to proceed to completion.- Increase the reaction time, while carefully monitoring with TLC to avoid the onset of over-nitration.[8]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of over-nitrated byproducts.

Materials:

  • Dimethyl terephthalate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl terephthalate in concentrated sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Cool this nitrating mixture to 0-5°C in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of dimethyl terephthalate over a period of at least 30 minutes, ensuring the reaction temperature does not exceed 10°C.[8]

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes.

    • Monitor the reaction progress by TLC.

  • Reaction Quenching and Product Isolation:

    • Once the starting material is consumed (as indicated by TLC), slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure this compound.[6]

    • Dry the purified product under vacuum.

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the nitration.[4][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any remaining impurities.[11][12]

Below is a workflow diagram for the optimized experimental protocol.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution (Dimethyl Terephthalate in H₂SO₄) Cool to 0-5°C Nitration Slowly Add Nitrating Mixture (Maintain Temp < 10°C) Prep_Substrate->Nitration Prep_Nitrating Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Cool to 0-5°C Prep_Nitrating->Nitration Stir Stir at 0-5°C for 30-60 min Nitration->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench on Ice Monitor->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Methanol Wash->Recrystallize Analysis Characterize by NMR, MS, HPLC Recrystallize->Analysis

Caption: Step-by-step workflow for the optimized synthesis of this compound.

References

Technical Support Center: pH Control in Reactions Involving 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4-(Methoxycarbonyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Proper pH control is paramount to achieving high yields, minimizing side reactions, and ensuring the successful outcome of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to pH management in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key acidic and basic sites on this compound, and how do they influence its reactivity?

A1: this compound possesses two key functional groups that dictate its acid-base chemistry: a carboxylic acid and a nitro group. The carboxylic acid is the primary acidic site, with an estimated pKa similar to that of 4-nitrobenzoic acid, which is approximately 3.41.[1][2] This means that in aqueous solutions with a pH above ~3.4, the carboxylic acid will be predominantly deprotonated to form a carboxylate anion. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. The lone pair of electrons on the ester's methoxy group has a negligible effect on the overall pKa. Understanding this pKa value is crucial for predicting the molecule's charge state and solubility at a given pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions (pH < 4), the carboxylic acid is protonated, and the molecule is largely neutral, exhibiting low solubility in water but higher solubility in organic solvents.[3] As the pH increases above the pKa of the carboxylic acid (~3.4), it deprotonates to form the more polar and water-soluble carboxylate salt.[3] Therefore, to dissolve this compound in an aqueous medium, it is advisable to use a basic solution. Conversely, to precipitate the compound from an aqueous solution, acidification is necessary.

Q3: I am performing an amide coupling reaction with this compound. What is the optimal pH range, and what issues can arise from improper pH control?

A3: For amide coupling reactions, the carboxylic acid must be activated. This is typically achieved using coupling reagents like HATU, HBTU, or EDC in the presence of a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][5] The role of the base is to deprotonate the carboxylic acid, forming the carboxylate which then reacts with the coupling agent to form a highly reactive activated intermediate. An excess of base can lead to side reactions, including racemization if chiral amines are used. Insufficient base will result in incomplete activation of the carboxylic acid and consequently low yields. The optimal pH for the reaction mixture is generally in the range of 8-9. It is crucial to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine to prevent unwanted side reactions.[5]

Q4: I am attempting to reduce the nitro group of this compound. How does pH influence this reaction?

A4: The reduction of an aromatic nitro group to an amine can be achieved under various conditions, and pH plays a significant role in the outcome.[6]

  • Acidic Conditions: Reagents like SnCl2 in HCl or Fe in acetic acid are effective for this reduction.[7][8] The acidic medium helps in the protonation of the nitro group, facilitating its reduction. However, acidic conditions can also promote the hydrolysis of the methyl ester, a potential side reaction to be aware of.[9]

  • Neutral Conditions: Catalytic hydrogenation using Pd/C or Raney Nickel is a common and often high-yielding method.[8] These reactions are typically run in solvents like ethanol or ethyl acetate and are generally pH-neutral, which helps to preserve the ester functionality.

  • Basic Conditions: While less common for this specific transformation, some reducing agents can be used under basic conditions. However, there is a higher risk of ester hydrolysis.

The choice of reducing agent and pH should be guided by the overall compatibility with other functional groups in the molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in amide coupling Insufficient activation of the carboxylic acid.Ensure the use of an appropriate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to maintain a pH of 8-9.[5]
Side reaction of the activated ester.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[5]
Hydrolysis of the activated ester.Use anhydrous solvents and reagents to minimize water content.
Ester hydrolysis during nitro reduction Use of strong acidic or basic conditions.For nitro reduction, consider catalytic hydrogenation (H2, Pd/C) under neutral conditions to preserve the ester.[8] If acidic conditions are necessary, use milder acids or shorter reaction times and monitor the reaction closely.
Difficulty in product purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer. If the product is the free carboxylic acid, acidify the aqueous layer to a pH well below the pKa (~3.4) to precipitate the product. If the product is an amine, basifying the aqueous layer will keep it deprotonated and more soluble in organic solvents for extraction.
Formation of multiple byproducts.Re-evaluate the reaction pH. For amide coupling, ensure the pH is not too high to cause side reactions. For nitration reactions (if synthesizing the starting material), precise temperature and acid concentration control is crucial to avoid over-nitration.[10][11]

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitro Group Reduction using Catalytic Hydrogenation
  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add 10 mol% of Palladium on carbon (Pd/C).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Visualizations

Logical Workflow for pH-Dependent Reactions

G cluster_0 Reaction Planning cluster_1 Amide Coupling pH Control cluster_2 Nitro Reduction pH Options Start Select Reaction Type AmideCoupling Amide Coupling Start->AmideCoupling Choice 1 NitroReduction Nitro Reduction Start->NitroReduction Choice 2 ActivateCOOH Activate Carboxylic Acid (pH 8-9 with Base) AmideCoupling->ActivateCOOH AcidicReduction Acidic Conditions (e.g., SnCl2/HCl) Risk of Ester Hydrolysis NitroReduction->AcidicReduction NeutralReduction Neutral Conditions (e.g., H2, Pd/C) Ester Preserved NitroReduction->NeutralReduction AddAmine Add Amine ActivateCOOH->AddAmine WorkupAmide Aqueous Workup AddAmine->WorkupAmide Purification Product Purification WorkupAmide->Purification WorkupNitro Aqueous Workup & pH Adjustment AcidicReduction->WorkupNitro NeutralReduction->WorkupNitro WorkupNitro->Purification G a COOH (Protonated) Low Water Solubility b COO- (Deprotonated) High Water Solubility pH_Scale <-- Increasing pH -->

References

Technical Support Center: Monitoring 4-(Methoxycarbonyl)-2-nitrobenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-(methoxycarbonyl)-2-nitrobenzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of TLC analysis for this specific molecule, ensuring reliable and reproducible results. We will move beyond basic protocols to explain the chemical principles behind the troubleshooting steps, empowering you to make informed decisions during your synthesis.

Introduction: The Challenge of a Bifunctional Analyte

This compound is a valuable building block, but its structure presents a distinct challenge for TLC analysis. It possesses two functional groups with opposing polarity characteristics: a non-polar methyl ester and a highly polar carboxylic acid. This duality, combined with the UV-active nitroaromatic core, dictates how we approach reaction monitoring. Understanding these features is the key to mastering its TLC analysis.

Section 1: Foundational Principles & Baseline TLC

Before monitoring a reaction, establishing a robust TLC method for your starting material is critical.

Frequently Asked Questions: Getting Started

Q: What is the expected TLC behavior of this compound?

A: Due to the free carboxylic acid group, this compound is a highly polar molecule. On a standard silica gel plate, it will have strong interactions with the stationary phase. This typically results in a low Retention Factor (Rf) and a high propensity for "streaking" or "tailing," where the spot elongates instead of remaining compact.[1][2] The nitroaromatic system, however, makes it strongly UV-active, allowing for easy, non-destructive visualization under a 254 nm UV lamp.[3][4]

Q: What is a good starting solvent system (mobile phase) for this compound?

A: A moderately to highly polar solvent system is required to move the acidic starting material from the baseline. A common starting point for polar compounds is a mixture of a non-polar and a polar solvent. For this specific acidic compound, it is almost always necessary to add a small amount of acid to the eluent to obtain sharp, well-defined spots.[1][5]

System IDNon-Polar ComponentPolar ComponentTypical Ratio (v/v)Modifier (0.5-2% v/v)Purpose
SYS-A Hexanes / HeptaneEthyl Acetate30:70 to 50:50Acetic Acid or Formic AcidGeneral purpose, good starting point.
SYS-B Dichloromethane (DCM)Methanol (MeOH)95:5 to 90:10Acetic Acid or Formic AcidFor highly polar products or slow-moving starting material.
SYS-C TolueneEthyl Acetate50:50Acetic Acid or Formic AcidAlternative non-polar component to hexanes.

The goal is to find a system where the starting material has an Rf value between 0.2 and 0.4, which provides an optimal window for observing the appearance of new product spots.[6]

Experimental Protocol: Establishing a Baseline TLC
  • Plate Preparation: Handle the silica plate only by the edges. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your starting material in a volatile solvent (~0.5 mL) like ethyl acetate or DCM. The concentration should be around 1-2%.[7]

  • Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin. The spot should be as small as possible (1-2 mm diameter). Allow the solvent to evaporate completely.

  • Chamber Preparation: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below the origin line).[7] Place a piece of filter paper inside to saturate the chamber atmosphere, and cover it with the lid.

  • Development: Carefully place the TLC plate into the chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]

  • Analysis: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front) and note the spot's shape.[7]

Visualization: Basic TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample Prepare Sample (~1% solution) Spot Spot Plate at Origin Prep_Sample->Spot Prep_Chamber Prepare & Saturate TLC Chamber Develop Develop Plate in Chamber Prep_Chamber->Develop Spot->Develop Visualize Dry & Visualize (UV 254 nm) Develop->Visualize Analyze Circle Spots & Calculate Rf Visualize->Analyze

Caption: Standard workflow for Thin-Layer Chromatography.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered when monitoring reactions of this compound.

Spotting & Elution Problems

Q: My spots are badly streaked or "tailing." What is causing this and how do I fix it?

A: Streaking is the most common problem for this molecule and is caused by the interaction of the acidic carboxylic acid proton with the basic sites on the silica gel stationary phase.[2][7] This leads to a distribution of ionized (carboxylate) and neutral forms of the molecule, which have different affinities for the silica gel, causing the spot to elongate.

Solutions:

  • Primary Solution: Add an Acid Modifier. The most effective solution is to add 0.5-2% of a volatile acid, like acetic acid or formic acid, to your mobile phase.[1][2] This creates an acidic environment that suppresses the deprotonation of your analyte, ensuring it travels up the plate in its neutral, less polar form, resulting in a compact spot.

  • Check Concentration: Overly concentrated samples can also cause streaking.[1][7] Try diluting your sample solution and re-spotting the plate.

Q: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?

A: This indicates that your mobile phase is not polar enough to move the highly polar analytes off the origin.[8] The compounds have a much stronger affinity for the stationary phase than the mobile phase.

Solution:

  • Increase Eluent Polarity: Increase the proportion of the polar solvent in your mobile phase. For example, if you are using 70:30 Hexanes:Ethyl Acetate, try switching to 50:50. If that is still insufficient, consider a more polar system altogether, such as Dichloromethane:Methanol (e.g., 95:5), which is very effective for polar compounds.[8]

Q: All my spots ran to the top of the plate (Rf ≈ 1). How do I adjust?

A: This is the opposite problem: your mobile phase is too polar. The analytes are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the silica gel, leading to poor separation.[1]

Solution:

  • Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 50:50 Hexanes:Ethyl Acetate, try 70:30 or 80:20.

Q: My reaction is in a high-boiling solvent like DMF or DMSO, and the entire lane is a smear. How can I get a clean TLC?

A: High-boiling, polar solvents like DMF and DMSO are immiscible with many common TLC eluents and will not evaporate from the plate. When spotted, they effectively destroy the stationary phase at the origin and smear up the plate, obscuring any results.[8]

Solution:

  • Perform a "Mini-Workup": Before spotting, perform a quick liquid-liquid extraction on a small aliquot of your reaction mixture. See the detailed protocol in Section 5. This will remove the problematic reaction solvent, allowing for a clean analysis.[9]

Q: My starting material and product spots are merged or have very similar Rf values. How can I improve separation?

A: Poor resolution between spots is a common challenge.

Solutions:

  • Optimize the Mobile Phase: The first step is to try different solvent systems. Sometimes changing one of the solvents entirely (e.g., switching from Ethyl Acetate to Acetone) can alter the specific interactions and improve separation.[8]

  • Use a Longer Plate: Running the TLC on a longer plate and allowing the solvent to travel further can sometimes increase the physical distance between spots with close Rf values.

  • Try 2D TLC: For very complex mixtures or to confirm if a spot is a single component, you can run a 2D TLC. This involves running the plate in one direction, drying it, rotating it 90 degrees, and running it again in a second solvent system.[8]

Visualization: TLC Troubleshooting Logic

TLC_Troubleshooting Start Analyze Developed TLC Plate Streaking Are spots streaking? Start->Streaking Rf_Check Check Rf Values Streaking->Rf_Check No Add_Acid Add 0.5-2% Acetic Acid to Mobile Phase Streaking->Add_Acid Yes Rf_Low Are spots on baseline (Rf < 0.1)? Rf_Check->Rf_Low Rf_High Are spots at solvent front (Rf > 0.9)? Rf_Low->Rf_High No Increase_Polarity Increase Polarity of Mobile Phase Rf_Low->Increase_Polarity Yes Separation_Check Is separation poor? Rf_High->Separation_Check No Decrease_Polarity Decrease Polarity of Mobile Phase Rf_High->Decrease_Polarity Yes Change_System Try a Different Solvent System Separation_Check->Change_System Yes Good_TLC TLC is Optimized Separation_Check->Good_TLC No Add_Acid->Rf_Check Increase_Polarity->Start Decrease_Polarity->Start Change_System->Start

Caption: Decision tree for troubleshooting common TLC problems.

Section 3: Reaction-Specific FAQs

Q: How do I monitor the hydrolysis of the methyl ester to form 2-nitroterephthalic acid?

A: This reaction converts the less polar methyl ester into a second, highly polar carboxylic acid.

  • Expected TLC Change: You should observe the disappearance of the starting material spot (this compound) and the appearance of a new, much more polar spot for the diacid product.

  • TLC Plate Appearance: The product spot will have a significantly lower Rf value and may even remain at the origin if the mobile phase is not polar enough. You will likely need a highly polar, acidic mobile phase (e.g., 90:10 DCM:MeOH + 1% Acetic Acid) to see both spots clearly on the same plate. The reaction is complete when the starting material spot is no longer visible.[10][11]

Q: What should I look for when monitoring an amide coupling reaction with an amine?

A: In an amide coupling, the highly polar starting carboxylic acid is converted into a typically less polar amide product.[12][13]

  • Expected TLC Change: You should monitor for three key species: the starting acid, the amine, and the newly formed amide product.

  • TLC Plate Appearance:

    • Starting Acid: A low Rf spot (requires an acidic eluent to be sharp).

    • Amine: The Rf will vary depending on its structure. Basic amines can also streak; adding a trace of triethylamine (Et₃N) to a separate TLC system can help identify the amine spot, but do not mix acid and base in the same eluent.[1]

    • Amide Product: A new spot should appear with an Rf value that is typically higher than the starting carboxylic acid.

  • Monitoring Progress: Use a co-spot lane (spotting both the starting material and the reaction mixture at the same origin) to confirm the disappearance of the starting acid.[14] The reaction is complete when the spot corresponding to the starting acid is gone and the product spot is strong.[12]

Section 4: Visualization Techniques

Q: How do I visualize the spots on my TLC plate?

A: A multi-step approach is best.

  • UV Light (Non-destructive): First, always use a short-wave (254 nm) UV lamp.[3] The nitroaromatic ring in the starting material and many related products will absorb this light and appear as dark spots against the fluorescent green background of the plate.[4][15] This method is quick, easy, and does not alter your compounds.

  • Iodine (Semi-destructive): Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form a temporary yellow-brown complex with iodine vapor, making them visible.[3][16] This is a good general-purpose stain. The spots will fade over time.

  • Chemical Stains (Destructive): If your product or other reactants are not UV-active, you may need a chemical stain. For general use, a potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized (like alcohols or some amines).[16]

Q: My compound should be UV-active, but I don't see any spots. What could be wrong?

A: This is a common and frustrating issue.

  • Concentration is Too Low: The most likely reason is that your sample is too dilute.[1] Try concentrating your sample or spotting the same location multiple times (allowing the solvent to dry completely between each application) to increase the amount of compound on the plate.[7]

  • Sample Washed Away: Ensure the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of eluting up the plate.[7]

  • Compound Evaporated: If your compound is very volatile, it may have evaporated from the plate after spotting. This is less likely for the title compound but can be a factor for other reactants or products.

Section 5: Key Experimental Protocols

Protocol 1: Standard TLC Analysis

This protocol outlines the standard procedure for running a TLC plate to monitor a reaction.

  • Prepare Samples: Prepare dilute solutions (~1-2%) of your starting material (SM), any key reagents, and an aliquot from your reaction mixture (RM) in a volatile solvent (e.g., ethyl acetate).

  • Prepare TLC Plate: On a silica gel plate, draw a pencil line ~1 cm from the bottom. Mark three lanes: "SM," "Co" (for co-spot), and "RM."

  • Spot Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "RM" lane, spot the reaction mixture aliquot.

    • In the "Co" lane, first spot the starting material, let it dry, then spot the reaction mixture directly on top of the first spot.[14]

  • Develop: Place the plate in a pre-saturated chamber with the appropriate mobile phase (e.g., 70:30 Hexane:EtOAc + 1% AcOH). Develop until the solvent front is ~1 cm from the top.

  • Visualize and Analyze: Mark the solvent front, dry the plate, and visualize under UV light. The disappearance of the starting material spot in the "RM" lane, which should align with the lower spot in the "Co" lane, indicates the reaction is progressing.

Protocol 2: Mini-Workup for TLC of Reactions in High-Boiling Solvents

Use this protocol when your reaction is in a solvent like DMF, DMSO, or pyridine.[8][9]

  • Sample Aliquot: In a small vial (e.g., a 1-dram vial), add ~1 mL of a suitable organic solvent (like ethyl acetate or DCM).

  • Add Reaction Mixture: Using a pipette, add 1-2 drops of your reaction mixture to the vial.

  • Aqueous Wash: Add ~1 mL of water or a suitable aqueous solution (e.g., dilute HCl to remove basic impurities, or brine).

  • Mix and Separate: Cap the vial and shake gently. Allow the layers to separate.

  • Spot from Organic Layer: Use a capillary spotter to carefully draw a sample from the top (organic) layer, avoiding the lower aqueous layer. Spot this sample directly onto your TLC plate.

References

Technical Support Center: Ester Hydrolysis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ester hydrolysis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Challenges: Understanding the "Why" Behind the Difficulty

The hydrolysis of the methyl ester in this compound to yield 2-nitroterephthalic acid is notoriously challenging. Success requires understanding the unique interplay of steric and electronic factors within the molecule.

  • Severe Steric Hindrance: The primary obstacle is the steric hindrance around the target ester group. The bulky nitro group (-NO2) at the C-2 position (ortho to the primary carboxylic acid) significantly obstructs the trajectory of the incoming nucleophile (e.g., hydroxide ion) aiming for the C-4 ester's carbonyl carbon. This "ortho effect" is a well-documented phenomenon where ortho-substituents can dramatically alter a molecule's reactivity by forcing adjacent groups out of the plane of the benzene ring and physically blocking reaction sites.[1][2][3] This steric clash increases the activation energy for the formation of the necessary tetrahedral intermediate, dramatically slowing the reaction rate compared to less substituted esters.[4][5]

  • Electronic Effects: The nitro group is a potent electron-withdrawing group. While this effect increases the electrophilicity of the carbonyl carbon (making it theoretically more attractive to nucleophiles), its placement meta to the ester means this influence is primarily inductive. The more powerful resonance-withdrawing effect does not extend to the meta position. Crucially, the steric hindrance far outweighs any potential electronic activation, making the reaction difficult.[4]

  • Solubility Issues: The starting material and the dicarboxylic acid product often exhibit poor solubility in standard aqueous reaction media.[6][7] Limited solubility reduces the effective concentration of the substrate available to react with the hydrolyzing agent, leading to heterogeneous mixtures and incomplete or slow conversions.

Visualization of Key Challenges

G start Start Hydrolysis (e.g., Protocol 1) monitor Monitor Reaction (TLC / LC-MS after 12h) start->monitor check_complete Is Reaction Complete? monitor->check_complete workup Proceed to Acidic Workup check_complete->workup Yes troubleshoot Troubleshoot Reaction check_complete->troubleshoot No end Isolate Product workup->end increase_time Increase Reflux Time (Check every 6-8h) troubleshoot->increase_time check_again Complete? increase_time->check_again check_again->workup Yes increase_temp Increase Temp/Energy (Switch THF to Dioxane) check_again->increase_temp No check_byproducts Byproducts Observed? increase_temp->check_byproducts check_byproducts->monitor No milder_cond Use Milder Conditions (Lower Temp, Monitor Closely) check_byproducts->milder_cond Yes milder_cond->monitor

References

Stability and storage conditions for 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Methoxycarbonyl)-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Several sources recommend a cool and dark place to prevent potential light-induced degradation.[3] While specific temperature ranges are often provided on the product label, refrigerated conditions (2-8 °C) are generally advisable.[4]

Q2: How should I handle this compound in the laboratory?

A2: It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[5] Avoid creating dust when handling the solid material.[1] After handling, wash your hands thoroughly.

Q3: What are the known chemical incompatibilities of this compound?

A3: This compound should not be stored or mixed with strong oxidizing agents or strong bases.[1][2][3][6] The carboxylic acid functionality will react with bases, and the nitroaromatic system can be reactive towards strong oxidants.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution depends on the solvent and the storage conditions. Due to the presence of an ester group, it is susceptible to hydrolysis, particularly in protic solvents and under basic or acidic conditions. For short-term storage, use anhydrous aprotic solvents and store at low temperatures. It is best practice to prepare solutions fresh for each experiment.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway of concern is the hydrolysis of the methyl ester, which would yield 2-nitroterephthalic acid. This is more likely to occur in the presence of moisture, acids, or bases. Other more complex degradation pathways may exist, especially under harsh conditions like high heat or exposure to strong reagents.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation processes.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen) if possibleMinimizes contact with moisture to prevent hydrolysis.
Light Store in an amber vial or in the darkProtects against potential light-induced degradation.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to air and moisture.[2][4]

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability of this compound.

troubleshooting_guide start Start: Unexpected Experimental Results (e.g., low yield, new spots in TLC/LC-MS) check_reagent_age Is the solid reagent old or improperly stored? start->check_reagent_age check_solution_prep Was the solution prepared fresh? check_reagent_age->check_solution_prep No purity_analysis Action: Perform Purity Analysis (e.g., HPLC, NMR) check_reagent_age->purity_analysis Yes check_reaction_conditions Are there strong bases or acids in the reaction? check_solution_prep->check_reaction_conditions Yes prepare_fresh_solution Solution: Prepare fresh solutions immediately before use. check_solution_prep->prepare_fresh_solution No modify_conditions Solution: Modify reaction conditions. Use milder bases or protect the carboxylic acid. check_reaction_conditions->modify_conditions Yes end_resolved End: Issue Resolved check_reaction_conditions->end_resolved No hydrolysis_suspected Issue: Potential Hydrolysis (Ester to Carboxylic Acid) purity_analysis->hydrolysis_suspected Impurity detected use_new_reagent Solution: Use a fresh bottle of the reagent. hydrolysis_suspected->use_new_reagent Yes use_new_reagent->end_resolved prepare_fresh_solution->end_resolved modify_conditions->end_resolved

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect potential degradation products like 2-nitroterephthalic acid.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient elution, for example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity of the main peak corresponding to this compound can be calculated based on the peak area percentage.

    • The appearance of a more polar peak (shorter retention time) may indicate the presence of the hydrolysis product, 2-nitroterephthalic acid.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 4-(Methoxycarbonyl)-2-nitrobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the efficacy and safety of the resulting drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE), for the comprehensive purity analysis of this critical intermediate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance.

The Central Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects on the manufacturing process and the final product. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products. For instance, in a typical synthesis route involving the nitration of a substituted toluene derivative followed by oxidation and esterification, potential impurities could include positional isomers (such as 2-methoxycarbonyl-4-nitrobenzoic acid), unreacted starting materials, and related substances.[1][2] Rigorous purity analysis is therefore not just a quality control measure but a critical step in process optimization and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity determination.[3][4] Its high resolution, reproducibility, and amenability to automation make it the default choice for the analysis of moderately polar compounds like this compound.

The Science Behind the Separation: Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a C18-bonded silica, while the mobile phase is polar.[4] The separation of this compound and its potential impurities is governed by their hydrophobic interactions with the stationary phase. More hydrophobic compounds interact more strongly with the C18 ligands and are retained longer.

A critical parameter for the analysis of acidic compounds is the pH of the mobile phase.[5] By acidifying the mobile phase with an agent like phosphoric or formic acid, the ionization of the carboxylic acid group in the analyte is suppressed.[6] This un-ionized form is more hydrophobic, leading to better retention and improved peak shape on the reversed-phase column.

Detailed Experimental Protocol for HPLC Analysis

This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (85%).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (pH ~2.5). Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemPrep HPLC System Equilibration MobilePhase->SystemPrep Standard Standard Solution Preparation Standard->SystemPrep Sample Sample Solution Preparation Injection Sample Injection Sample->Injection SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Generation Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Analytical Techniques: Expanding the Analytical Toolkit

While HPLC is a robust technique, orthogonal methods that rely on different separation principles are invaluable for a comprehensive impurity profile.[7] This is where HPTLC and CE come into play.

High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Alternative

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility than conventional TLC.[8][9] It is a planar chromatographic technique where separation occurs on a high-performance layer of sorbent.

The HPTLC Advantage: Speed and Cost-Effectiveness

The primary advantages of HPTLC are its high sample throughput and low cost per sample.[10] Multiple samples and standards can be analyzed simultaneously on a single plate, significantly reducing analysis time and solvent consumption. The open nature of the HPTLC plate allows for post-chromatographic derivatization to detect non-UV active impurities.[11]

Detailed Experimental Protocol for HPTLC Analysis

1. Instrumentation and Materials:

  • HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

  • Volumetric flasks and capillaries.

  • HPLC-grade toluene, ethyl acetate, and formic acid.

2. Preparation of Solutions:

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (6:3:1, v/v/v).

  • Standard and Sample Solutions (1 mg/mL): Prepare concentrated solutions of the reference standard and sample in a suitable solvent like methanol.

3. HPTLC Procedure:

  • Sample Application: Apply 5 µL of the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 8 cm.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

  • Densitometric Scanning: Scan the dried plate at 254 nm using a densitometer in absorbance mode.

4. Data Analysis:

  • The purity is determined by comparing the peak area of the main spot in the sample to the total area of all spots.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[12] Capillary Zone Electrophoresis (CZE) is the most common mode and is well-suited for the analysis of charged species like benzoic acid derivatives.[13]

The Power of CE: Orthogonal Selectivity

CE provides a separation mechanism that is fundamentally different from HPLC, making it an excellent orthogonal technique for impurity profiling.[14][15] It offers extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.

Detailed Experimental Protocol for CE Analysis

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a DAD detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • CE vials.

  • Sodium tetraborate (Borax) and sodium hydroxide.

2. Preparation of Solutions:

  • Running Buffer: 20 mM Borax buffer, pH 9.2 (adjusted with 1 M NaOH).

  • Standard and Sample Solutions (0.1 mg/mL): Prepare solutions in the running buffer.

3. CE Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm
Running Buffer 20 mM Borax, pH 9.2
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection DAD at 230 nm

4. Data Analysis:

  • Purity is assessed by the area percentage of the main peak in the electropherogram.

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high resolution, high throughput, or orthogonal selectivity.

FeatureHPLCHPTLCCE
Separation Principle Partition ChromatographyAdsorption ChromatographyElectrophoretic Mobility
Resolution HighModerate to HighVery High
Analysis Time/Sample 20-30 min2-5 min (with multiple samples)5-15 min
Solvent Consumption HighLowVery Low
Sample Throughput ModerateHighModerate to High
Cost per Analysis ModerateLowModerate
Orthogonality to HPLC -HighHigh

Visualizing the Comparison

Method_Comparison cluster_hplc HPLC cluster_hptlc HPTLC cluster_ce CE HPLC_Res High Resolution HPLC_Time Moderate Throughput HPLC_Cost Moderate Cost HPTLC_Res Good Resolution HPTLC_Time High Throughput HPTLC_Cost Low Cost CE_Res Very High Resolution CE_Time Fast Analysis CE_Cost Low Sample/Reagent Cost

Caption: Key performance indicators of HPLC, HPTLC, and CE.

Conclusion: An Integrated Approach to Purity Analysis

For the routine quality control of this compound, a validated reversed-phase HPLC method provides a reliable and robust solution. However, for comprehensive impurity profiling, especially during process development and for regulatory submissions, an integrated approach utilizing orthogonal techniques is highly recommended. HPTLC offers a rapid and cost-effective screening tool, while CE provides unparalleled resolution and a different selectivity profile, making it ideal for resolving closely related impurities that may co-elute in HPLC. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the purity and quality of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted benzoic acids are foundational building blocks. The precise arrangement of functional groups on the aromatic ring is not a trivial detail; it profoundly dictates the molecule's reactivity, directing the course of a synthetic route. This guide offers an in-depth comparison of 4-(methoxycarbonyl)-2-nitrobenzoic acid and its key positional isomers. Our analysis moves beyond a simple cataloging of properties to explore the causality behind their differential reactivity, providing field-proven insights into how electronic and steric effects can be leveraged for selective chemical transformations.

The core structure we examine features three key functional groups whose interplay governs the molecule's behavior: a carboxylic acid (-COOH), a methyl ester (-COOCH₃), and a nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, while the carboxylic acid and ester groups are also electron-withdrawing.[1][2] The relative positioning of these groups creates unique electronic and steric environments, leading to significant and predictable differences in the reactivity of each isomer.

The Isomers: A Structural Overview

For this comparative analysis, we will focus on this compound and four of its representative isomers. The selection highlights the critical influence of substituent placement relative to the primary carboxylic acid function.

Caption: Key isomers chosen for reactivity comparison.

Pillar 1: Acidity (pKa) - The Influence of Electronic and Steric Effects

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups, such as the nitro group, stabilize this anion by delocalizing the negative charge, thereby increasing acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3][4] This effect is most pronounced when the group is in the ortho or para position, where it can exert its influence through resonance.[3][5]

A critical concept governing the acidity of ortho-substituted benzoic acids is the ortho effect .[6][7] When a substituent occupies the position ortho to the carboxylic acid, steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[6][7] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which surprisingly increases the acidity by facilitating proton donation.[6] Therefore, nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers and benzoic acid itself.[7]

ortho_effect p_acid Benzoic acid ring (Resonance with COOH) p_conj Conjugate Base (Resonance Stabilized) p_acid->p_conj -H+ o_conj Conjugate Base (Resonance with ring is inhibited, facilitating proton loss) o_acid Steric Clash forces COOH out of plane o_acid->o_conj -H+ (More Favorable) caption The Ortho Effect: Steric hindrance enhances acidity.

Caption: The Ortho Effect: Steric hindrance enhances acidity.

Comparative Acidity:

CompoundSubstituent Positions (relative to COOH)Key EffectsPredicted Acidity Trend
2-(Methoxycarbonyl)-6-nitrobenzoic acid -COOCH₃ (ortho), -NO₂ (ortho)Extreme steric hindrance (buttressing effect) from two ortho groups.[8][9] Strong inductive withdrawal.Highest
This compound -NO₂ (ortho), -COOCH₃ (para)Ortho effect from -NO₂. Strong resonance withdrawal from para -COOCH₃ stabilizes anion.Very High
2-(Methoxycarbonyl)-4-nitrobenzoic acid -COOCH₃ (ortho), -NO₂ (para)Ortho effect from -COOCH₃. Strong resonance withdrawal from para -NO₂.Very High
4-(Methoxycarbonyl)-3-nitrobenzoic acid -NO₂ (meta), -COOCH₃ (para)No ortho effect. Inductive withdrawal from meta -NO₂. Resonance withdrawal from para -COOCH₃.High
3-(Methoxycarbonyl)-4-nitrobenzoic acid -NO₂ (para), -COOCH₃ (meta)No ortho effect. Strong resonance withdrawal from para -NO₂. Inductive withdrawal from meta -COOCH₃.High

Note: Exact pKa values for these specific diesters are not widely reported, so this comparison is based on established chemical principles.

Pillar 2: Reactivity of the Carboxyl (-COOH) and Ester (-COOCH₃) Groups

The accessibility of the carboxylic acid and ester functionalities to nucleophiles is paramount for reactions like esterification, amidation, and hydrolysis. Here, steric hindrance often becomes the dominant factor, overriding purely electronic effects.

A. Esterification and Amide Formation

These reactions proceed via nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate is highly sensitive to the steric environment around the -COOH group.

  • High Reactivity: Isomers with no ortho substituents, such as 4-(methoxycarbonyl)-3-nitrobenzoic acid and 3-(methoxycarbonyl)-4-nitrobenzoic acid , will undergo esterification most readily. The carboxyl group is sterically accessible.

  • Low Reactivity: Isomers with one ortho substituent, like the target compound This compound , will be significantly hindered.[1] The ortho nitro group acts as a steric shield, impeding the approach of an alcohol or amine nucleophile.

  • Extremely Low Reactivity: 2-(Methoxycarbonyl)-6-nitrobenzoic acid represents the most sterically hindered case. With two bulky ortho groups, direct esterification or amidation of the carboxylic acid becomes exceptionally difficult, often requiring specialized reagents or harsh conditions.[10]

This protocol provides a general framework for the esterification of a sterically unhindered isomer.

  • Setup: To a round-bottom flask, add the nitrobenzoic acid derivative (1.0 eq.), the desired alcohol (e.g., methanol, 10-20 eq., serving as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).[11]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture and remove the excess alcohol under reduced pressure.

  • Isolation: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by column chromatography or recrystallization.

B. Ester Hydrolysis (Saponification)

The hydrolysis of the methoxycarbonyl group is also a nucleophilic acyl substitution, typically performed under basic conditions (saponification). In contrast to esterification, the reactivity in this case is primarily governed by electronics.

The reaction rate depends on the electrophilicity of the ester's carbonyl carbon. Electron-withdrawing groups increase this electrophilicity, making the ester more susceptible to nucleophilic attack by hydroxide ions.[12]

  • High Reactivity: Isomers where the nitro group is ortho or para to the methoxycarbonyl group, such as 2-(methoxycarbonyl)-4-nitrobenzoic acid , will exhibit the fastest hydrolysis rates. The -NO₂ group strongly withdraws electron density, activating the ester for attack.

  • Moderate Reactivity: When the nitro group is meta to the ester, as in 4-(methoxycarbonyl)-3-nitrobenzoic acid , the electron-withdrawing effect is weaker (primarily inductive), leading to a slower hydrolysis rate compared to the ortho/para cases.[13]

  • Steric Influence: While electronics are primary, severe steric hindrance, as seen in 2-(methoxycarbonyl)-6-nitrobenzoic acid , can slightly retard the rate by impeding the approach of the hydroxide ion. However, the electronic activation from the two adjacent electron-withdrawing groups is still substantial.

Pillar 3: Reactivity of the Nitro Group (-NO₂)

The reduction of the nitro group to an amine (-NH₂) is a crucial transformation, yielding amino-benzoic acid derivatives that are valuable precursors in drug synthesis.[14] This reaction is less sensitive to the steric environment compared to reactions at the carboxyl group.

Common methods for this reduction include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of dissolving metals (e.g., Sn/HCl, Fe/HCl).[15][16]

The ease of reduction is generally similar across the isomers, as the reaction occurs at the periphery of the molecule. The overall electron-deficient nature of the aromatic ring facilitates the reduction process. The choice of reducing agent is often dictated by the presence of other functional groups. For instance, catalytic hydrogenation is a clean method but may not be compatible with other reducible groups. Metal/acid reductions are robust but require more rigorous workup procedures.[15]

reduction_workflow start Dissolve nitro-compound in Ethanol/HCl reagents Add SnCl2·2H2O or Sn powder start->reagents reflux Heat to Reflux (Monitor by TLC) reagents->reflux cool Cool to RT reflux->cool basify Basify with NaOH (aq) to precipitate Tin salts cool->basify filter Filter through Celite basify->filter extract Extract filtrate with Ethyl Acetate filter->extract purify Wash, Dry, Concentrate & Purify Product extract->purify

Caption: General workflow for the reduction of a nitro group.

  • Setup: Suspend the nitrobenzoic acid derivative (1.0 eq.) in a suitable solvent like ethanol.

  • Reaction: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) or tin powder, followed by concentrated hydrochloric acid.[15] Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully neutralize with a concentrated aqueous base (e.g., NaOH) until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with an organic solvent. Separate the organic layer from the filtrate and extract the aqueous layer multiple times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminobenzoic acid derivative.

Summary of Comparative Reactivity

The following table provides a qualitative summary of the expected reactivity for the discussed isomers, offering a quick reference for synthetic planning.

CompoundRelative AcidityEsterification Rate (-COOH)Ester Hydrolysis Rate (-COOCH₃)
This compound Very HighLow (Sterically Hindered)High (Ortho -NO₂)
3-(Methoxycarbonyl)-4-nitrobenzoic acid HighHigh (Unhindered)Very High (Para -NO₂)
2-(Methoxycarbonyl)-4-nitrobenzoic acid Very HighLow (Sterically Hindered)Very High (Para -NO₂)
4-(Methoxycarbonyl)-3-nitrobenzoic acid HighHigh (Unhindered)Moderate (Meta -NO₂)
2-(Methoxycarbonyl)-6-nitrobenzoic acid HighestVery Low (Severely Hindered)High (Ortho -NO₂ & -COOH)
Conclusion

The reactivity of this compound and its isomers is a clear and powerful illustration of how substituent position dictates chemical behavior. The interplay between the ortho effect, steric hindrance, and the electronic influence of the nitro and methoxycarbonyl groups allows for a high degree of control in synthetic design.

For the practicing chemist, understanding these nuances is critical. An isomer with a sterically hindered carboxylic acid, like our target compound, allows for selective reactions at the more accessible ester or nitro groups. Conversely, an isomer with an unhindered carboxylic acid can be readily converted to amides or other esters. The choice of isomer is therefore not merely a matter of availability but a strategic decision that can simplify a synthetic sequence, obviate the need for protecting groups, and ultimately determine the success of a research or development campaign.

References

The Latent Potential of a Versatile Scaffold: A Comparative Guide to the Biological Activity of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer a rich potential for derivatization and a broad spectrum of biological activities is paramount. The 4-(Methoxycarbonyl)-2-nitrobenzoic acid core represents one such scaffold of significant interest. Its intrinsic electronic and structural features, characterized by an electron-withdrawing nitro group and two modifiable ester and carboxylic acid functionalities, make it a compelling starting point for the synthesis of diverse compound libraries. While comprehensive biological evaluations of its direct derivatives are still emerging, a robust body of research on structurally related nitrobenzoic acid analogs allows us to construct a predictive framework for their potential therapeutic applications.

This guide provides a comparative analysis of the anticipated biological activities of this compound derivatives. Drawing upon established structure-activity relationships (SAR) from analogous compounds, we will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to support further investigation into this promising class of molecules.

I. The Core Moiety: Understanding the Physicochemical Landscape

The this compound molecule possesses a unique electronic architecture. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly influences the aromatic ring's properties, rendering the carboxylic acid group more acidic.[1] This electronic modulation is a critical determinant of how its derivatives will interact with biological targets. The two key sites for derivatization are the carboxylic acid at the 1-position and the methoxycarbonyl group at the 4-position, with the nitro group at the 2-position also offering a handle for chemical modification, such as reduction to an amino group.

II. Antimicrobial Activity: A Tale of Two Mechanisms

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[2] Their efficacy often stems from the intracellular reduction of the nitro group by microbial nitroreductases, a process that generates cytotoxic reactive nitrogen species like nitroso and hydroxylamine intermediates.[2] These reactive species can wreak havoc within the microbial cell, damaging DNA, proteins, and other vital components, ultimately leading to cell death.[3][4]

Comparative Analysis of Potential Antimicrobial Derivatives

Based on SAR studies of related nitrobenzoic acid esters and amides, we can infer the following trends for derivatives of this compound:

Derivative ClassPredicted ActivityRationale and Supporting Evidence from Analogs
Amides (at C1) High Potential Amide derivatives of benzoic acids often exhibit significant antimicrobial activity. The nature of the amine used for amidation can fine-tune lipophilicity and hydrogen bonding capacity, crucial for cell penetration and target interaction.
Esters (at C1) Moderate to High Potential Esterification of the carboxylic acid can enhance lipophilicity, which is often correlated with improved antimicrobial activity by facilitating passage through microbial cell membranes.[5] Studies on other nitrobenzoate esters have shown potent activity against a range of bacteria.[6]
Reduced Nitro Group (Amine Derivatives) Variable Potential Reduction of the nitro group to an amine can sometimes alter the mechanism of action. While the generation of reactive nitrogen species is lost, the resulting amino group can act as a hydrogen bond donor, potentially increasing affinity for different biological targets.[1]

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cluster_microbe Microbial Cell Nitro_Compound Nitroaromatic Derivative Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Enters Cell Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Reductive Bioactivation Cellular_Damage DNA, Protein, and Lipid Damage Reactive_Species->Cellular_Damage Covalent Binding and Oxidative Stress Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

  • Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[7]

  • Compound Dilution Series: The test derivative is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Causality: This method is favored for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. The use of a standardized inoculum and controls ensures the reliability and reproducibility of the data.

III. Anticancer Activity: Targeting the Cellular Scaffolding

A compelling avenue for the anticancer potential of this compound derivatives lies in the inhibition of tubulin polymerization.[9] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[10] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[11]

Comparative Analysis of Potential Anticancer Derivatives

Derivatives of this compound, particularly amides and esters, can be designed to mimic known tubulin inhibitors that bind to the colchicine site.[12] The two aromatic rings in these inhibitors are crucial for binding, and the linker between them determines the optimal conformation.

Derivative ClassPredicted ActivityRationale and Supporting Evidence from Analogs
Amide Derivatives (at C1) High Potential The amide bond can serve as a rigid linker to introduce a second aromatic or heterocyclic ring, mimicking the structure of known colchicine-site binders. The substituents on this second ring can be varied to optimize binding affinity.
Ester Derivatives (at C1) Moderate Potential Similar to amides, esters can act as linkers. The choice of alcohol for esterification can introduce steric and electronic features that influence tubulin binding.

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cluster_cell Cancer Cell Tubulin_Inhibitor Tubulin Inhibitor (Nitrobenzoic Acid Derivative) Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with various concentrations of the test derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Causality: This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening. It provides a quantitative measure of a compound's ability to reduce cell viability, a key indicator of potential anticancer activity.

IV. Enzyme Inhibition: A Frontier of Possibilities

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The benzoic acid moiety is a common scaffold in various enzyme inhibitors, and the substituents on the aromatic ring can be tailored to target specific enzyme active sites.[1]

Comparative Analysis of Potential Enzyme Inhibitory Derivatives
Derivative ClassPotential Enzyme TargetsRationale and Supporting Evidence from Analogs
Amide/Ester Derivatives Acetylcholinesterase (AChE), Kinases, Sirtuins The ability to introduce diverse functionalities through amide or ester linkages allows for the exploration of interactions with the active sites of various enzymes. For example, related benzoic acid derivatives have shown inhibitory activity against sirtuins.[17] The nitro group's electronic influence can also play a role in binding affinity.

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cluster_assay Enzyme Inhibition Assay Workflow Compound_Prep Prepare Derivative Stock Solutions Compound_Addition Add Derivative Dilutions Compound_Prep->Compound_Addition Assay_Setup Set up Assay Plate: Enzyme, Buffer, Substrate Assay_Setup->Compound_Addition Incubation Incubate at Optimal Temperature Compound_Addition->Incubation Detection Measure Product Formation (e.g., Colorimetric, Fluorometric) Incubation->Detection Data_Analysis Calculate % Inhibition and IC₅₀ Detection->Data_Analysis

References

Comparative study of different synthetic routes to 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS 55737-66-1), also known as 2-nitroterephthalic acid 4-methyl ester, is a valuable substituted aromatic carboxylic acid.[1] Its bifunctional nature, incorporating both a carboxylic acid and a methyl ester, alongside a directing nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty pigments. The precise arrangement of these functional groups allows for regioselective modifications, rendering it a key building block in the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a critical evaluation of each route's performance, scalability, and practicality for researchers in both academic and industrial settings.

Overview of Synthetic Strategies

The synthesis of this specific monoester of a dicarboxylic acid presents a classic chemical challenge: differentiating between two similar functional groups. The main approaches to achieve this selectivity can be broadly categorized into three distinct strategies:

  • Selective Monohydrolysis: Starting from a symmetrical diester, dimethyl 2-nitroterephthalate, and selectively hydrolyzing one of the two ester groups.

  • Selective Oxidation: Starting with a precursor containing two different oxidizable groups, such as methyl 4-methyl-2-nitrobenzoate, and selectively oxidizing one methyl group to a carboxylic acid.

  • Selective Monoesterification: Starting from the corresponding dicarboxylic acid, 2-nitroterephthalic acid, and selectively esterifying only one of the two carboxylic acid groups.

This guide will explore each of these routes in detail.

Route 1: Nitration of Dimethyl Terephthalate & Selective Monohydrolysis

This two-step approach is the most common and well-documented strategy, leveraging the readily available and inexpensive starting material, dimethyl terephthalate. The key to this route's success lies in controlling the regioselectivity of the final hydrolysis step.

Workflow for Route 1

Route 1 Workflow start Dimethyl Terephthalate step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Dimethyl 2-Nitroterephthalate step1->intermediate step2 Step 2: Selective Monohydrolysis (Base, e.g., NaOH or KOH) intermediate->step2 product 4-(Methoxycarbonyl)- 2-nitrobenzoic acid step2->product

Caption: Workflow for the synthesis via nitration and selective hydrolysis.

Step 1: Nitration of Dimethyl Terephthalate

Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of dimethyl terephthalate, activated by the two electron-withdrawing ester groups, is nonetheless susceptible to attack by this potent electrophile. The substitution occurs ortho to one of the ester groups.

Experimental Protocol: Nitration
  • In a four-necked flask equipped with a mechanical stirrer, add 927 g of 98% concentrated sulfuric acid and cool the flask to 10-15°C using an ice bath.[2]

  • While maintaining the temperature, slowly add 201 g of 97.7% nitric acid dropwise.[2]

  • After the nitric acid addition is complete, add 300 g of dimethyl terephthalate in portions, ensuring the reaction temperature remains between 10-15°C.[2]

  • Stir the mixture at 15-20°C for 30 minutes. Monitor the reaction's completion by thin-layer chromatography (TLC).[2]

  • Upon completion, slowly pour the reaction mixture into 3000 ml of ice water with vigorous stirring to precipitate the product.[3]

  • Filter the resulting white solid and wash the filter cake with a 5% aqueous sodium hydroxide solution until the washings are neutral, followed by a final wash with water.[2]

  • The crude product can be further purified by recrystallization from ethanol to yield pure dimethyl 2-nitroterephthalate.[2]

Performance Data: This step is highly efficient, with reported yields often exceeding 80-95%.[2][3] The product, dimethyl 2-nitroterephthalate (CAS 5292-45-5), is a stable, crystalline solid.[4]

Step 2: Selective Monohydrolysis of Dimethyl 2-Nitroterephthalate

Mechanistic Insight: This step is the most critical and challenging part of the synthesis. The goal is to hydrolyze only one of the two methyl ester groups. The two ester groups are in chemically distinct environments: one is at the C1 position (ortho to the C2-nitro group), and the other is at the C4 position (para to the C1-ester).

  • Steric Hindrance: The nitro group at C2 sterically hinders the approach of a nucleophile (e.g., hydroxide) to the C1 ester's carbonyl carbon.

  • Electronic Effects: The powerful electron-withdrawing nature of the nitro group increases the electrophilicity of the adjacent C1 carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Achieving high selectivity for the desired product, which results from hydrolysis at the sterically hindered C1 position, requires carefully controlled reaction conditions. Research into the selective monohydrolysis of symmetric diesters suggests that using a semi-two-phase system (e.g., THF/water or DMSO/water) at low temperatures can significantly enhance selectivity.[5][6][7] The formation of micelle-like aggregates in aqueous media is hypothesized to protect the remaining ester group from subsequent hydrolysis after the first has occurred.[8][9]

Experimental Protocol: Selective Monohydrolysis

The following protocol is adapted from procedures for similar selective mono-hydrolyses, as a specific, high-yield protocol for this exact transformation is proprietary or less commonly published. Optimization may be required.

  • Dissolve dimethyl 2-nitroterephthalate (1.0 eq) in a minimal amount of tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.[6][7]

  • Add water to the solution (e.g., THF:H₂O ratio of approximately 1:10 to 1:15).[8]

  • Cool the resulting suspension to 0°C in an ice bath with vigorous stirring.

  • Slowly add a pre-chilled solution of 1.0-1.2 equivalents of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise over 30-60 minutes, maintaining the temperature at 0°C.[5][7]

  • Monitor the reaction progress carefully using TLC to maximize the formation of the mono-acid and minimize the di-acid byproduct.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with cold, dilute hydrochloric acid.

  • The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried.

Route 2: Selective Oxidation of Methyl 4-methyl-2-nitrobenzoate

This route offers a more direct approach by building the molecule with one of the acid functionalities already masked as a methyl group, requiring the selective oxidation of a second methyl group.

Workflow for Route 2

Route 2 Workflow start 4-Nitro-o-xylene step1 Step 1: Selective Oxidation (e.g., Dilute HNO₃) start->step1 intermediate1 2-Methyl-4-nitrobenzoic acid step1->intermediate1 step2 Step 2: Esterification (Methanol / H₂SO₄) intermediate1->step2 intermediate2 Methyl 2-methyl-4-nitrobenzoate step2->intermediate2 step3 Step 3: Selective Oxidation (e.g., KMnO₄ or Na₂Cr₂O₇) intermediate2->step3 product 4-(Methoxycarbonyl)- 2-nitrobenzoic acid step3->product

Caption: A potential workflow for the synthesis via sequential oxidation and esterification steps.

Mechanistic Insight: The key challenge in this route is the final oxidation step. The methyl group on the aromatic ring is deactivated by the strong electron-withdrawing effects of both the nitro group and the ester group, making its oxidation to a carboxylic acid difficult.[10][11] This typically requires harsh oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic or basic conditions.[12]

Experimental Protocol: Selective Oxidation (Hypothetical)

This protocol is based on general procedures for the oxidation of substituted toluenes and would require significant optimization for this specific substrate.

  • Suspend methyl 2-methyl-4-nitrobenzoate (prepared via esterification of 2-methyl-4-nitrobenzoic acid[13]) in an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux (approx. 80-90°C).

  • Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise over several hours.

  • Maintain reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the crude product.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Route 3: Selective Monoesterification of 2-Nitroterephthalic Acid

This strategy reverses the logic of Route 1. Instead of selective hydrolysis of a diester, it aims for selective esterification of a diacid.

Workflow for Route 3

Route 3 Workflow start 2-Nitroterephthalic Acid step1 Selective Monoesterification (Methanol, Catalyst) start->step1 product 4-(Methoxycarbonyl)- 2-nitrobenzoic acid step1->product

Caption: Workflow for the synthesis via selective monoesterification.

Mechanistic Insight: The two carboxylic acid groups of 2-nitroterephthalic acid are in different electronic environments. The C1-carboxyl group is adjacent to the electron-withdrawing nitro group, which increases its acidity compared to the C4-carboxyl group. This difference in acidity and the steric hindrance around the C1-carboxyl group could potentially be exploited to achieve selective esterification at the C4 position. However, achieving high selectivity in monoesterification of dicarboxylic acids without protecting groups is often difficult.[14] Methods using specific catalysts, such as bifunctional alumina, have shown success in the selective monomethyl esterification of some linear dicarboxylic acids.[15]

Experimental Protocol: Selective Monoesterification (Hypothetical)

This protocol is conceptual and based on principles of selective esterification. It would require experimental validation.

  • Prepare 2-nitroterephthalic acid by nitrating terephthalic acid.

  • Suspend 2-nitroterephthalic acid (1.0 eq) in a large excess of methanol, which acts as both reagent and solvent.

  • Add a catalytic amount of a solid acid catalyst (e.g., alumina or a specific zeolite).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for a defined period.

  • Monitor the reaction closely by HPLC or TLC to determine the optimal time for maximizing the monoester yield.

  • Once the desired conversion is reached, filter off the catalyst.

  • Remove the excess methanol under reduced pressure.

  • Purify the resulting mixture of diacid, monoester, and diester using column chromatography or selective precipitation.

Comparative Analysis and Conclusion

FeatureRoute 1: Nitration/HydrolysisRoute 2: Selective OxidationRoute 3: Selective Esterification
Starting Materials Inexpensive, readily available (Dimethyl Terephthalate)Multi-step precursor synthesis required2-Nitroterephthalic acid (requires synthesis)
Key Challenge Achieving high regioselectivity in the monohydrolysis step.Harsh reaction conditions; deactivation of the methyl group by EWGs.Achieving high selectivity in monoesterification; product purification.
Potential Yield High for nitration (>90%); variable for hydrolysis (potentially >80% with optimization).[2][3]Moderate to low due to harsh conditions and potential side reactions.Variable; likely requires extensive optimization and complex purification.
Scalability High. The nitration step is performed on an industrial scale. Hydrolysis can be scaled with proper control.Moderate. Use of stoichiometric heavy metal oxidants is problematic on a large scale.Low to moderate. Catalytic process is favorable, but purification can be a bottleneck.
Environmental/Safety Use of concentrated strong acids (H₂SO₄, HNO₃) requires careful handling.Use of hazardous and environmentally unfriendly oxidants (KMnO₄, Na₂Cr₂O₇).Greener approach, especially with a recyclable solid catalyst. Methanol is the main solvent/reagent.
Recommendation Most Promising Route: Best for both lab and potential industrial scale due to high-yielding initial step and established principles for selective hydrolysis.Feasible but Challenging: A viable alternative if the precursor is available, but oxidation may be low-yielding.Academically Interesting: An elegant approach that requires significant development of a selective catalytic system.
Senior Scientist's Recommendation

For researchers and drug development professionals, Route 1 (Nitration followed by Selective Monohydrolysis) represents the most practical and robust strategy for synthesizing this compound. The starting materials are cost-effective, and the initial nitration is a high-yield, well-understood transformation. While the selective monohydrolysis step requires careful control of reaction conditions—specifically temperature and solvent system—the underlying principles are well-established for symmetric diesters, making it a solvable challenge. The potential for high-throughput optimization of the hydrolysis conditions further strengthens the case for this route.

Routes 2 and 3, while chemically sound, present more significant practical hurdles. The harsh conditions and environmental concerns of Route 2, and the likely difficult purification and catalyst development needed for Route 3, make them less attractive for reliable, scalable production at this time.

References

A Comparative Guide to the Structural Validation of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For a compound such as 4-(methoxycarbonyl)-2-nitrobenzoic acid, a substituted benzoic acid derivative with potential applications as a synthetic intermediate, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structure elucidation—with complementary spectroscopic techniques. We will explore the causality behind experimental choices, present supporting data, and offer insights to guide researchers in selecting the most appropriate analytical strategies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2][3] It provides unambiguous information about the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties.[3][4]

The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, and from this, the precise location of each atom can be determined.[1][5]

Experimental Protocol: A Step-by-Step Rationale

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data and the validity of the resulting structure.

Step 1: Crystal Growth (The Critical Hurdle) The most challenging and often rate-limiting step is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[1][6] For a novel compound like this compound, this involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow, ordered crystal growth rather than rapid precipitation.

Step 2: Crystal Mounting and Data Collection A suitable crystal is mounted on a goniometer head and placed within a focused beam of monochromatic X-rays.[6] To protect the crystal from radiation damage, especially for sensitive organic molecules, data collection is often performed at cryogenic temperatures (around 100 K). The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected on a detector.[5]

Step 3: Data Processing and Structure Solution The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors. The "phase problem," a central challenge in crystallography, is then solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[5]

Step 4: Structure Refinement An initial molecular model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection (Cryogenic Temperatures) crystal_selection->data_collection data_processing Data Processing & Scaling data_collection->data_processing phase_solution Phase Problem Solution (Direct Methods) data_processing->phase_solution refinement Model Building & Refinement phase_solution->refinement validation Structure Validation & Deposition refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Interpreting the Data: A Hypothetical Case

For a successful structure determination of this compound (C₉H₇NO₆), the crystallographic data would be summarized as follows. This table provides the essential parameters that validate the quality and accuracy of the determined structure.

Parameter Hypothetical Value Significance
Formula C₉H₇NO₆Confirms the elemental composition of the molecule in the crystal.
Molecular Weight 225.15 g/mol Consistent with the chemical formula.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 95°The dimensions of the repeating unit of the crystal lattice.
Volume 1020 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.465 g/cm³A calculated property based on the unit cell contents and volume.
R-factor (R1) 0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GoF) 1.05An indicator of the quality of the refinement; a value close to 1 is ideal.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer valuable and often more readily obtainable data that can corroborate the proposed structure or provide insights into the compound's properties in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[7][8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, one would expect distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environments. This can help confirm the carbon skeleton of the compound.

Causality in NMR: The choice to use both ¹H and ¹³C NMR is driven by their complementary nature. ¹H NMR provides information about the protons, which are abundant and sensitive, while ¹³C NMR directly probes the carbon backbone of the molecule.[7][10]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high accuracy.[11][12] High-resolution mass spectrometry (HRMS) can even determine the elemental composition from the exact mass.[11] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[13][14]

Causality in MS: The ionization method (e.g., Electron Ionization, Electrospray Ionization) is chosen based on the compound's properties. For a relatively small organic molecule like our example, EI could provide valuable fragmentation data, while ESI would be a softer ionization technique to confirm the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Causality in FTIR: This technique is often used as a quick and simple preliminary check. For this compound, one would expect to see characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of both the carboxylic acid and the ester, C-O stretches, and the N-O stretches of the nitro group.[16]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the availability of the sample in a particular form (e.g., single crystal), and the desired level of structural detail.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Definitive, high-resolution structural data.[1][17]Requires a high-quality single crystal (can be difficult to obtain), provides a static picture of the molecule.[1][17]
NMR Spectroscopy Connectivity of atoms, chemical environments, stereochemistry in solution.Provides data on the molecule in solution (biologically relevant), non-destructive.[7][17]Does not provide bond lengths/angles directly, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity, requires very small sample amounts, can determine molecular formula.[12][18]Does not provide 3D structural information, fragmentation can be complex to interpret.[11]
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
Decision Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for utilizing these techniques in a complementary fashion for the structural validation of a novel compound.

decision_workflow cluster_initial Initial Characterization cluster_definitive Definitive Structure Proof start Newly Synthesized Compound: This compound ms Mass Spectrometry (Confirm MW & Formula) start->ms ftir FTIR Spectroscopy (Identify Functional Groups) start->ftir nmr NMR Spectroscopy (¹H & ¹³C for Connectivity) start->nmr structure_consistent Is Spectroscopic Data Consistent with Proposed Structure? ms->structure_consistent ftir->structure_consistent nmr->structure_consistent structure_consistent->start No, Re-evaluate Synthesis/ Purification crystallography Single-Crystal X-ray Crystallography structure_consistent->crystallography Yes final_structure Unambiguous 3D Structure Validated crystallography->final_structure

Caption: A logical workflow for selecting analytical techniques.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process. While spectroscopic methods such as NMR, MS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for delivering a definitive and high-resolution three-dimensional structure.[1][19] For researchers and drug development professionals, a comprehensive approach that leverages the strengths of each of these techniques is the most robust strategy. Spectroscopic data provides initial validation and insights into the molecule's behavior in solution, while X-ray crystallography offers the ultimate proof of structure, which is indispensable for understanding its function and for intellectual property and regulatory purposes.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the rigorous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible data. The subject of this guide, 4-(Methoxycarbonyl)-2-nitrobenzoic acid (Molecular Formula: C₉H₇NO₆, Molecular Weight: 225.15 g/mol ), serves as a critical building block in organic synthesis. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the validity of biological or material assessments.

This guide provides an in-depth comparison of essential analytical techniques to establish the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analysis constitutes a self-validating system for robust and trustworthy results.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can unequivocally confirm the purity of a synthesized compound. A synergistic approach, leveraging the orthogonal strengths of various methods, is the only authoritative path to high-confidence purity assessment. Each technique interrogates the molecule from a different perspective, collectively building a comprehensive and validated profile of the sample.

Below is a logical workflow for the purity assessment of a synthesized compound like this compound.

cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Preliminary Purity Checks cluster_3 Definitive Purity & Identity Confirmation cluster_4 Final Validation Synthesis Crude Synthesized Product Purification Recrystallization or Column Chromatography Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC MP Melting Point Analysis TLC->MP HPLC Quantitative HPLC (Purity %, Impurity Profile) MP->HPLC NMR NMR Spectroscopy (¹H & ¹³C for Structure) HPLC->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR EA Elemental Analysis (%C, %H, %N) NMR->EA MS->EA FTIR->EA Final Pure Compound (>95% Purity Confirmed) EA->Final

Caption: Overall Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is arguably the most powerful technique for quantitative purity assessment. It physically separates the target compound from impurities, allowing for precise quantification of each component. For aromatic nitro compounds, reversed-phase HPLC (RP-HPLC) is the method of choice.[1][2]

Principle of Operation: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (typically C18). Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases. Polar compounds (like our highly functionalized benzoic acid) have less affinity for the nonpolar stationary phase and elute earlier, while nonpolar impurities are retained longer. A UV detector is ideal, as the aromatic ring and nitro group are strong chromophores.

Expected Results for Pure this compound: A single, sharp, and symmetrical peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method). For high-purity samples (>99%), this method is highly reliable.

Data Interpretation:

  • Impurities: Any additional peaks represent impurities. Their retention times indicate their relative polarity compared to the main compound.

  • Quantification: The area of each impurity peak is proportional to its concentration. This allows for the creation of a detailed impurity profile, which is critical in pharmaceutical development.

ParameterMethod 1 (Recommended)Alternative Method
Stationary Phase C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm)[3]Newcrom R1[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Methanol
Elution Type Gradient: 5% B to 95% B over 20 minIsocratic: 60% A, 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nm or 266 nm[3][4]UV at 280 nm
Column Temp. 30 °CAmbient

Causality in Method Design:

  • Acidified Mobile Phase: The addition of formic or phosphoric acid to the aqueous mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring a consistent charge state. This results in sharper, more symmetrical peaks and reproducible retention times. Formic acid is preferred for LC-MS compatibility.

  • Gradient Elution: A gradient is recommended to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (e.g., unreacted starting materials) are effectively separated and eluted from the column in a reasonable time.

Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas both solutions by sonication or vacuum filtration.

  • Standard Solution: Accurately weigh ~5 mg of a reference standard (if available) and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to create a 0.5 mg/mL stock solution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[1]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject a blank (diluent) to verify a clean system, followed by the sample solution (typically 10 µL injection volume).

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity.

cluster_0 Preparation cluster_1 Instrumentation cluster_2 Data Analysis Prep Prepare Mobile Phase (e.g., ACN/H₂O + Acid) Sample Dissolve Sample in Mobile Phase Prep->Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Equilibrate Equilibrate HPLC System (C18 Column) Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Acquire Chromatogram (UV Detection) Inject->Acquire Integrate Integrate All Peaks Acquire->Integrate Calculate Calculate Purity (Area % of Main Peak) Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment.

NMR Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.

Principle of Operation: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (resonances). This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Expected ¹H NMR Spectrum (in DMSO-d₆): Based on its structure and data for similar compounds, the following peaks are expected.[5][6]

  • ~13-14 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH). This peak is often broad and may exchange with trace water in the solvent.

  • ~8.0-8.5 ppm (multiplet, 3H): Three protons on the aromatic ring. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) are dictated by the positions of the electron-withdrawing nitro and ester groups.

  • ~3.9 ppm (singlet, 3H): The three protons of the methyl ester (-COOCH₃). This singlet is a key diagnostic peak.

Data Interpretation for Purity:

  • Structural Confirmation: The presence of all expected peaks with the correct chemical shifts, splitting patterns, and integration ratios confirms the identity of the target compound.

  • Impurity Detection: Any unexpected peaks indicate impurities. For example, a peak around 2.5 ppm in DMSO-d₆ could indicate residual acetone, while peaks corresponding to starting materials would be a clear sign of an incomplete reaction.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping peak, ¹H NMR can be used for highly accurate quantification, validating the results from HPLC.

TechniqueInformation ProvidedStrengths for Purity Analysis
¹H NMR Proton environment, connectivity, and countExcellent for structural confirmation. Quantitative with an internal standard. Detects proton-containing impurities.
¹³C NMR Unique signal for each carbon atomConfirms the carbon backbone. Less sensitive to minor impurities than ¹H NMR.[7][8]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Solvent Choice: DMSO-d₆ is often a good choice for carboxylic acids as it helps to keep the acidic proton signal on-scale.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak of DMSO at 2.50 ppm). Integrate all signals and assign them to the structure.

Complementary Spectroscopic and Analytical Techniques

To build an unshakeable case for the purity and identity of your compound, HPLC and NMR should be complemented by the following techniques.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is one of its most fundamental properties.

  • Expected Result: For this compound (MW = 225.15), a high-resolution mass spectrum (HRMS) should show a molecular ion peak (e.g., [M-H]⁻ in negative ion mode) with an m/z value extremely close to the calculated exact mass.

  • Purity Implication: The absence of peaks corresponding to starting materials or side-products provides strong evidence of purity. It is a destructive technique but requires very little sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies. It is an excellent tool for confirming the presence of key functional groups.[9]

  • Expected Result: The spectrum should display characteristic absorption bands for the functional groups present in the molecule.

  • Purity Implication: While not a quantitative technique for purity, the absence of bands from key functional groups of potential impurities (e.g., a broad O-H stretch from a starting di-acid if the esterification was incomplete) supports the purity claim.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch (broad)2500-3300
Carboxylic Acid (C=O)C=O Stretch~1700-1725
Ester (C=O)C=O Stretch~1720-1740[10]
Nitro (-NO₂)Asymmetric & Symmetric Stretch~1520-1560 & ~1340-1380[11]
Aromatic RingC=C Stretch~1600, ~1475
Ester (C-O)C-O Stretch~1100-1300
Elemental Analysis (CHN Analysis)

Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen in the sample.[12][13]

  • Expected Result: The experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₉H₇NO₆).

    • Theoretical %C: 47.99%

    • Theoretical %H: 3.13%

    • Theoretical %N: 6.22%

  • Purity Implication: A match within ±0.4% is considered strong evidence of high purity by most academic journals and is a validation of the compound's elemental composition.[14]

Conclusion: An Integrated and Self-Validating Approach

Confirming the purity of synthesized this compound requires a thoughtful, multi-faceted analytical strategy. While a sharp melting point and a clean TLC plate provide initial positive indications, they are insufficient on their own.

A high-purity claim must be substantiated by a combination of high-resolution separation and definitive structural identification. Quantitative HPLC provides the most reliable measure of purity percentage and reveals the impurity profile. This result is then validated by ¹H NMR spectroscopy , which confirms the chemical structure and can detect impurities invisible to UV-based HPLC detection. Finally, Mass Spectrometry and Elemental Analysis provide orthogonal confirmation of the molecular weight and elemental composition, respectively, creating a self-validating system of evidence. By integrating these techniques, researchers can present their findings with the highest degree of scientific integrity and confidence.

References

Comparison of 4-(Methoxycarbonyl)-2-nitrobenzoic acid with other nitrobenzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 4-(Methoxycarbonyl)-2-nitrobenzoic acid and its Isomeric Precursors

Introduction: The Strategic Role of Nitrobenzoic Acids in Synthesis

Nitrobenzoic acids are a cornerstone class of intermediates in modern organic synthesis, serving as indispensable building blocks for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The specific arrangement of the nitro (NO₂) and carboxylic acid (COOH) functional groups on the aromatic ring—a concept known as positional isomerism—profoundly influences the molecule's physicochemical properties and dictates its reactivity in subsequent transformations.[2] While the ortho, meta, and para isomers (2-, 3-, and 4-nitrobenzoic acid) are common starting points, more elaborate derivatives such as this compound offer unique synthetic possibilities.

This guide provides a detailed comparison of this compound with its simpler nitrobenzoic acid counterparts. We will analyze their respective strengths and weaknesses in synthetic applications, supported by comparative experimental data and detailed protocols, to empower researchers, chemists, and drug development professionals to make informed decisions when selecting the optimal building block for their specific synthetic challenges.

Featured Intermediate: this compound

This compound (C₉H₇NO₆, M.W. 225.15 g/mol ) is a trifunctional aromatic compound that presents a more complex, yet highly versatile, synthetic platform compared to simple nitrobenzoic acids.[3][4] Its structure is distinguished by three key reactive sites:

  • Carboxylic Acid Group: The primary site for reactions like amidation and esterification. Its acidity and reactivity are significantly influenced by the adjacent ortho-nitro group.

  • Nitro Group: Positioned ortho to the carboxylic acid, this powerful electron-withdrawing group can be readily reduced to an amine, opening pathways to a wide range of fused heterocyclic systems and other amino-substituted derivatives.[3]

  • Methoxycarbonyl (Ester) Group: This group provides a second "handle" for chemical modification. It can be hydrolyzed to a carboxylic acid, enabling the creation of dicarboxylic acids, or it can be selectively transformed in the presence of the free carboxylic acid, allowing for the synthesis of precisely functionalized, non-symmetrical derivatives.[3]

The strategic advantage of this molecule lies in its pre-defined regiochemistry and multiple functional groups, which allow for sequential and selective reactions to build molecular complexity efficiently.

Comparative Analysis with Primary Nitrobenzoic Acid Isomers

The choice of a starting material is often a balance between its synthetic accessibility and its suitability for subsequent chemical steps.[5] Here, we compare this compound against the three fundamental isomers.

Physicochemical Properties: A Quantitative Comparison

The position of the nitro group dramatically alters key physical properties that affect solubility, reaction kinetics, and purification strategies. The higher melting point of 4-nitrobenzoic acid suggests a more stable and symmetric crystal lattice, while the pronounced acidity (lower pKa) of 2-nitrobenzoic acid is a classic example of the "ortho effect," where steric and electronic interactions stabilize the resulting carboxylate anion.[6]

PropertyThis compound2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molecular Formula C₉H₇NO₆C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 225.15 g/mol [3]167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance -Yellowish-white crystalline solid[6]Off-white solid[7]Pale yellow crystalline solid[6][8]
Melting Point (°C) -146-148[9][6]139-141239-242[10]
Acidity (pKa) Not Reported2.223.47[5][7]3.44[5]
Solubility in Water Not Reported7.8 g/L[6]Soluble<0.1 g/100 mL at 26 °C[6][8]
Synthesis and Accessibility

The synthetic route to an isomer is a primary factor in its practical application.

  • 3-Nitrobenzoic Acid: Most readily prepared by the direct nitration of benzoic acid, where the carboxylic acid group acts as a meta-director. This process, however, also yields side products of 2-nitrobenzoic acid (~20%) and 4-nitrobenzoic acid (~1.5%).[7][11]

  • 2- and 4-Nitrobenzoic Acids: Direct nitration of benzoic acid is an inefficient method for these isomers.[12] They are typically synthesized via the oxidation of the corresponding 2-nitrotoluene or 4-nitrotoluene, using oxidants like nitric acid or potassium dichromate.[2][8][13][14][15]

  • This compound: Its synthesis involves a multi-step process, typically starting from a more substituted precursor, making it a more specialized and costly starting material.

Reactivity and Synthetic Utility

1. Reduction of the Nitro Group

A foundational transformation for all nitrobenzoic acids is the reduction of the nitro group to a primary amine, yielding aminobenzoic acids. These products are crucial precursors for a multitude of dyes and APIs.[9][16] This reaction can be achieved through various methods, including catalytic hydrogenation (e.g., Pd/C, Raney-Ni) or with metal/acid systems (e.g., Sn/HCl, Fe/HCl).[17][18] Catalytic hydrogenation is often preferred for its high yield and cleaner reaction profile.[19]

For this compound, this reduction yields a highly functionalized anthranilic acid derivative, a privileged scaffold in medicinal chemistry.

Caption: Synthetic utility of nitrobenzoic acids via reduction.

2. Reactions of the Carboxylic Acid: Esterification and Amidation

The carboxylic acid moiety is readily converted to esters or amides. Fischer-Speier esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like H₂SO₄, is a standard method.[20][21] Amide bond formation is equally critical and can be achieved through direct reductive coupling with nitroarenes or by activating the carboxylic acid with coupling reagents.[22][23][24][25]

The presence of both an acid and an ester in this compound allows for orthogonal protection/deprotection strategies, enabling the selective synthesis of complex molecules that would be challenging to create from simpler isomers.

Reactivity Comparison node_simple 4-Nitrobenzoic Acid Carboxylic Acid Nitro Group Amidation / Esterification Amidation / Esterification node_simple:f0->Amidation / Esterification Reacts Reduction to Amine Reduction to Amine node_simple:f1->Reduction to Amine Reacts node_complex This compound Carboxylic Acid Nitro Group Methoxycarbonyl Group node_complex:g1->Reduction to Amine Reacts Selective Amidation 1 Selective Amidation 1 node_complex:g0->Selective Amidation 1 Reacts Hydrolysis / Transesterification Hydrolysis / Transesterification node_complex:g2->Hydrolysis / Transesterification Reacts

Caption: Comparison of reactive sites and synthetic potential.

3. Specific Applications

  • 4-Nitrobenzoic Acid: A well-established precursor to 4-aminobenzoic acid (PABA), which is used to synthesize the local anesthetic procaine and is a component of folic acid.[6][8][15]

  • 2-Nitrobenzoic Acid: Its derivatives are critical intermediates in modern agrochemicals. For example, 2-nitro-3-methylbenzoic acid is the starting material for blockbuster diamide insecticides like chlorantraniliprole.[1]

  • 3-Nitrobenzoic Acid: Serves as a precursor to 3-aminobenzoic acid, which is used in the synthesis of various dyes and pharmaceuticals, including some analgesics and anti-inflammatory drugs.[7][16]

Experimental Protocols

The following protocols are representative of the key transformations discussed in this guide.

Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This procedure describes the high-yield reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Palladium on carbon (Pd/C) catalyst.

Materials:

  • 4-Nitrobenzoic Acid

  • Sodium Hydroxide (NaOH)

  • 5% Pd/C Catalyst

  • Deionized Water

  • Hydrochloric Acid (HCl, 36-38%)

  • Hydrogenation Reactor

Procedure:

  • Preparation: Prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 4-nitrobenzoic acid in a stoichiometric amount of sodium hydroxide solution.

  • Catalyst Addition: In a suitable hydrogenation reactor, add the sodium 4-nitrobenzoate solution and a catalytic amount of 5% Pd/C (typically 0.5-5% of the substrate weight).[19]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Heat the reaction mixture (e.g., to 60-90°C) and stir vigorously until hydrogen uptake ceases.[17]

  • Work-up: Cool the reactor and vent carefully. Filter the reaction mixture to remove the Pd/C catalyst.

  • Precipitation: Transfer the filtrate to a clean vessel and acidify with concentrated hydrochloric acid to a pH of ~3-4. The product, 4-aminobenzoic acid, will precipitate out of the solution.

  • Isolation: Cool the mixture to maximize precipitation. Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis: The expected yield is typically >96%, with purity exceeding 99% as determined by HPLC.[19]

Protocol 2: Fischer Esterification of 3-Nitrobenzoic Acid

This protocol details the synthesis of methyl 3-nitrobenzoate via acid-catalyzed esterification.

Materials:

  • 3-Nitrobenzoic Acid (dry)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-nitrobenzoic acid (1.0-2.0 g) with anhydrous methanol (approx. 8 mL per gram of acid).[20]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 1 mL per 20 mL of methanol) to the stirring mixture.[20]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours, monitoring the reaction by TLC if necessary.

  • Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice (approx. 5 times the volume of methanol used) and stir. The product will precipitate as a solid.[20]

  • Isolation: Collect the crude product by suction filtration and wash thoroughly with cold water.

  • Purification: The crude solid can be recrystallized from a minimal amount of hot methanol to yield pure methyl 3-nitrobenzoate.

  • Analysis: Dry the purified product completely, determine its mass, and calculate the percent yield. Characterize by melting point and spectroscopic methods (IR, NMR).

Caption: General workflow for synthesis and purification.

Conclusion

While all nitrobenzoic acids are valuable synthetic intermediates, their utility is not interchangeable.

  • 2-, 3-, and 4-Nitrobenzoic Acids are foundational building blocks whose reactivity is well-understood. The choice among them is dictated by the desired final substitution pattern and is often a trade-off between the cost and efficiency of their own synthesis. 4-Nitrobenzoic acid is a key precursor for the anesthetic procaine, while the 2-nitro isomer is crucial for certain modern agrochemicals.[1][6]

  • This compound represents a more advanced intermediate. Its primary advantage is the presence of multiple, orthogonally reactive functional groups. This allows for more sophisticated and convergent synthetic strategies, enabling the construction of complex, highly substituted aromatic compounds that would require lengthy protection-deprotection sequences if starting from simpler isomers.

For researchers in drug discovery and process development, the selection hinges on the final target molecule. For simple, monosubstituted aniline derivatives, the classic isomers are cost-effective and efficient. However, for complex targets requiring precise control over multiple substitution points, the initial investment in a more functionalized intermediate like this compound can significantly streamline the overall synthetic route, reduce step count, and ultimately improve the efficiency of discovery and development programs.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometric Fragmentation of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

References

Distinguishing features in the NMR spectra of 4-(Methoxycarbonyl)-2-nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Distinguishing Isomers of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid Using NMR Spectroscopy

In the realms of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of molecules is a cornerstone of progress and safety. Isomeric compounds, sharing the same molecular formula, can exhibit profoundly different chemical, physical, and biological activities. This guide provides a comprehensive, in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly employed to distinguish between the isomers of this compound. We will explore the subtle yet definitive differences in their ¹H and ¹³C NMR spectra, rooted in the foundational principles of chemical environment and spin-spin coupling.

The Analytical Challenge of Isomerism

This compound and its isomers present a significant analytical challenge. These isomers, which differ in the substitution pattern of the carboxylic acid (-COOH), nitro (-NO₂), and methoxycarbonyl (-COOCH₃) groups on the benzene ring, require careful spectroscopic analysis for definitive identification. For instance, differentiating the target molecule from isomers like 5-Methoxycarbonyl-2-nitrobenzoic acid or 2-Methoxycarbonyl-4-nitrobenzoic acid is critical for ensuring the correct compound is used in subsequent applications.

Fundamental Principles: Substituent Effects on NMR Spectra

The diagnostic power of NMR spectroscopy in isomer differentiation lies in its acute sensitivity to the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group and the carbonyl functionalities of the carboxylic acid and methoxycarbonyl groups deshield the aromatic protons and carbons.[1][2] This deshielding effect causes their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.[1][2] The precise positioning of these substituents relative to one another dictates the specific chemical shifts and, most revealingly, the spin-spin coupling patterns observed in the ¹H NMR spectrum.

The nitro group is a potent electron-withdrawing group, exerting a strong deshielding effect, particularly on the protons ortho and para to it. The carboxylic acid and methoxycarbonyl groups also withdraw electron density, though their influence is generally less pronounced than that of the nitro group.[3][4]

¹H NMR Spectral Analysis: Decoding the Aromatic Region

The aromatic region of the ¹H NMR spectrum is the most information-rich for distinguishing between these isomers. A trisubstituted benzene ring with three adjacent protons will exhibit a characteristic set of signals. Let's compare the anticipated spectra for this compound and one of its key isomers, 5-(Methoxycarbonyl)-2-nitrobenzoic acid.

This compound:

The three aromatic protons in this isomer are located at positions 3, 5, and 6.

  • H-3: This proton is ortho to both the strongly electron-withdrawing nitro group and the carboxylic acid group. Consequently, it is expected to be the most deshielded of the aromatic protons, appearing furthest downfield. It will present as a doublet due to coupling with H-5, with a small meta coupling constant (⁴J).

  • H-5: Positioned ortho to the methoxycarbonyl group and meta to the carboxylic acid group, this proton will be split by both H-6 (ortho coupling, ³J) and H-3 (meta coupling, ⁴J), resulting in a doublet of doublets.

  • H-6: This proton is ortho to the carboxylic acid group and meta to the nitro group. It will appear as a doublet, split by H-5 with a larger ortho coupling constant (³J).

5-(Methoxycarbonyl)-2-nitrobenzoic acid:

In this isomeric arrangement, the aromatic protons are at positions 3, 4, and 6.

  • H-3: Being ortho to the nitro group, this proton will be significantly deshielded and will appear as a doublet, split by H-4 (ortho coupling, ³J).

  • H-4: This proton is ortho to both the methoxycarbonyl group and H-3, and meta to the carboxylic acid group. It will be split by both H-3 and H-6, likely appearing as a triplet (or a doublet of doublets if the coupling constants are sufficiently different).

  • H-6: Situated ortho to the carboxylic acid group and meta to the nitro group, this proton will appear as a doublet, split by H-4 with a small meta coupling constant (⁴J).

These distinct splitting patterns and coupling constants serve as unambiguous fingerprints for each isomer.[5][6]

Comparative Data: ¹H and ¹³C NMR Chemical Shifts

The following table presents a summary of predicted ¹H and available experimental ¹³C NMR chemical shifts for this compound, providing a valuable reference for comparison with its isomers.

PositionPredicted ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)¹H MultiplicityCoupling Constants (Hz)
H-3~8.4~124.5d⁴J ≈ 1.5
H-5~8.3~129.0dd³J ≈ 8.0, ⁴J ≈ 1.5
H-6~7.9~132.5d³J ≈ 8.0
OCH₃~4.0~53.0sN/A
COOH>10~165.0s (broad)N/A
COOCH₃N/A~164.0N/AN/A
C-1 (C-COOH)N/A~133.0N/AN/A
C-2 (C-NO₂)N/A~149.0N/AN/A
C-4 (C-COOCH₃)N/A~134.0N/AN/A

Note: Predicted ¹H NMR values are based on established substituent additivity rules. Experimental ¹³C data is sourced from spectral databases and literature. The chemical shifts of carboxylic group carbons are influenced by substituent constants.[7]

Visualizing Structural and Spectroscopic Differences

The following diagram illustrates the structures of this compound and a potential isomer, highlighting the distinct proton environments that give rise to their unique NMR spectra.

Caption: Structural comparison of two isomers.

Experimental Protocol for High-Resolution NMR Analysis

Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For compounds with a carboxylic acid, DMSO-d₆ is often preferred to ensure dissolution and to observe the acidic proton.

    • If precise chemical shift referencing is necessary, add a small amount of an internal standard like tetramethylsilane (TMS).

    • Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, which is crucial for resolving fine coupling patterns.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 s

      • Relaxation delay: 1-5 s

      • Number of scans: 8-16

    • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: ≥ 1024

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the final structure.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into isomeric differentiation. Through a detailed analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the isomers of this compound. A thorough understanding of substituent effects on the electronic environment of the aromatic ring is key to interpreting the resulting spectra and making an unambiguous structural assignment. This guide provides the essential principles and a practical framework to achieve this with confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

4-(Methoxycarbonyl)-2-nitrobenzoic acid, by virtue of its constituent functional groups (a nitro group and a benzoic acid derivative), must be regarded as a hazardous substance. Aromatic nitro compounds are recognized for their potential toxicity and reactivity.[1] The primary hazards associated with this class of compounds, extrapolated from analogs like 4-nitrobenzoic acid and 4-methoxy-2-nitrobenzoic acid, are summarized below.[2]

Hazard ClassificationDescriptionRationale and Recommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]The nitroaromatic structure can interfere with biological processes. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.The acidic nature of the carboxyl group and the overall chemical reactivity can cause local irritation upon contact. Chemical-resistant gloves and safety goggles are mandatory.
Potential Chronic Hazards Some nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm.Long-term or repeated exposure should be minimized. The "cradle-to-grave" responsibility for hazardous waste is a key principle to prevent long-term environmental and health impacts.
Reactivity Organic nitro compounds are chemically reactive and can be prone to explosion under certain conditions.[4] They can react violently with reducing agents or strong oxidants.[1]Avoid mixing this waste with other chemicals unless compatibility is certain. Specifically, keep it segregated from strong bases, oxidizing agents, and reducing agents.
Regulatory Framework: Adherence to Legal Standards

The disposal of this compound is governed by stringent regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] This framework mandates that generators of hazardous waste are responsible for its safe handling from generation to final disposal ("cradle-to-grave").[5]

Key principles include:

  • No Drain Disposal: Hazardous chemicals must never be poured down the sink.[6]

  • Proper Labeling: All waste containers must be accurately and clearly labeled.[7]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[4]

  • Licensed Disposal: Waste must be transferred to a licensed treatment, storage, and disposal facility (TSDF).

It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations.[8]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation.

Before handling the waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield is recommended.[8]

  • Hand Protection: Nitrile or other chemically resistant gloves are required.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn.[8]

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a certified respirator (e.g., N95) is necessary.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[7]

    • For solid waste (e.g., contaminated filter paper, weighing boats), a wide-mouth jar is recommended.[10]

  • Label the Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Segregate Incompatibles:

    • Do not mix this waste with other chemical waste streams.

    • Store it away from incompatible materials to prevent hazardous reactions.

Incompatible Material ClassesRationale for Segregation
Strong Bases Can catalyze decomposition or other reactions.
Strong Oxidizing Agents Aromatic nitro compounds can react violently with strong oxidants.[1]
Strong Reducing Agents The nitro group can be reduced exothermically and uncontrollably.[1]
  • Store in a Satellite Accumulation Area (SAA):

    • The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

    • Keep the waste container tightly closed except when adding waste.[9]

    • It is best practice to use secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.

  • Do Not Exceed Accumulation Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste at an SAA. Once this limit is reached, the waste must be removed within three days.[7]

  • Request a Pickup:

    • When the container is nearly full (no more than 90% capacity) or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[9][10]

    • Follow their specific procedures for requesting a pickup, which may involve an online form or a direct call.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G A Waste Generation (this compound) B Characterize as Hazardous Waste (Aromatic Nitro Compound) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select & Pre-Label Compatible Waste Container C->D E Add Waste to Container D->E F Is the waste stream segregated from incompatibles? E->F G Store in Designated SAA (Closed, in Secondary Containment) F->G Yes L STOP! Segregate Waste from Incompatibles F->L No H Container >90% Full or Project Complete? G->H I Continue Accumulation H->I No J Contact EHS for Pickup H->J Yes I->E K Transfer to Licensed Disposal Facility J->K L->G

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety:

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Consult EHS: Contact your institution's EHS department or emergency number immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should attempt to manage the spill, using an appropriate spill kit and wearing full PPE. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand), collect it in a sealed container, and label it as hazardous waste for disposal.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all regulatory requirements, thereby protecting both themselves and the environment.

References

A Comprehensive Guide to the Safe Handling of 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Methoxycarbonyl)-2-nitrobenzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The protocols herein are designed to be self-validating, grounded in established chemical safety principles for nitroaromatic compounds.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[2]

Due to the presence of the nitro group on the aromatic ring, this compound should be treated as hazardous, requiring strict adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Body Part Protection Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times. A face shield is required over the goggles when there is a significant risk of splashing or dust generation.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for splash protection.[1][7] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected. For prolonged contact, consult glove manufacturer data for breakthrough times.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[1] This provides a removable barrier in the event of a spill.
Respiratory Dust Mask or RespiratorAll handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[1]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.

  • Ventilation: All work with solid this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Work Area Decontamination: Designate a specific area for handling the compound and ensure it is clean before and after use.

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.[1] Use a spatula for transfers and avoid creating dust.

  • During Experimentation: Keep all containers of this compound clearly labeled. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Handling: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn. Decontaminate the work area.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Verify Fume Hood Certification prep2 Test Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.

  • Solid Waste: Place any solid waste, including contaminated gloves, weigh boats, and paper towels, into a clearly labeled, sealed container for "Hazardous Solid Waste."

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for "Hazardous Liquid Waste." Do not mix with other waste streams to avoid potentially dangerous reactions.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should have secondary containment to prevent the spread of any potential leaks.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] High-temperature incineration is a common disposal method for nitroaromatic compounds.[8]

Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal gen1 Solid Waste (Gloves, etc.) col1 Labeled Solid Waste Container gen1->col1 gen2 Liquid Waste (Solutions) col2 Labeled Liquid Waste Container gen2->col2 store1 Satellite Accumulation Area with Secondary Containment col1->store1 col2->store1 disp1 Arrange Pickup via EHS or Licensed Contractor store1->disp1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.